Product packaging for Aurein 1.2(Cat. No.:)

Aurein 1.2

Cat. No.: B1578168
M. Wt: 1479.8 g/mol
InChI Key: AWQLDRPGVBKULA-MVAQYEFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurein 1.2 (GLFDIIKKIAESF-NH2) is a 13-amino acid antimicrobial peptide (AMP) with a net positive charge, originally isolated from the skin secretions of Australian bell frogs ( Litoria aurea and Litoria raniformis ) . This short, α-helical peptide is a powerful bifunctional agent for scientific research, demonstrating broad-spectrum activity against pathogenic bacteria and cancer cell lines . Its primary mechanism of action is through a carpet-like model that disrupt microbial and cancer cell membranes, leading to cell lysis without the formation of transmembrane pores . This membrane-disrupting activity gives it a lower potential for inducing drug resistance compared to classical antibiotics, making it a valuable template for developing new therapeutic candidates . In research settings, this compound has shown potent activity against a panel of Gram-positive bacteria, including Staphylococcus aureus , Enterococcus faecalis , and Streptococcus pyogenes , with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 μg/mL . It also exhibits significant cytotoxic effects on various human cancer cells, such as leukemia, melanoma, and breast cancer cell lines . The peptide is unstructured in aqueous solutions but adopts a stable amphipathic α-helical conformation upon interaction with lipid membranes, a critical feature for its biological activity . Its C-terminal amidation is crucial for its stability and disruptive function . Researchers are actively designing and evaluating analogs of this compound, including versions with non-proteinogenic amino acids or conjugated with cell-penetrating peptides, to enhance its potency and selectivity . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H114N16O18 B1578168 Aurein 1.2

Properties

Molecular Formula

C71H114N16O18

Molecular Weight

1479.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H114N16O18/c1-10-40(6)57(69(103)76-43(9)61(95)78-48(29-30-55(90)91)63(97)84-53(38-88)68(102)81-49(60(75)94)34-44-23-15-13-16-24-44)85-64(98)47(28-20-22-32-73)79-62(96)46(27-19-21-31-72)80-70(104)58(41(7)11-2)87-71(105)59(42(8)12-3)86-67(101)52(36-56(92)93)83-66(100)51(35-45-25-17-14-18-26-45)82-65(99)50(33-39(4)5)77-54(89)37-74/h13-18,23-26,39-43,46-53,57-59,88H,10-12,19-22,27-38,72-74H2,1-9H3,(H2,75,94)(H,76,103)(H,77,89)(H,78,95)(H,79,96)(H,80,104)(H,81,102)(H,82,99)(H,83,100)(H,84,97)(H,85,98)(H,86,101)(H,87,105)(H,90,91)(H,92,93)/t40-,41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1

InChI Key

AWQLDRPGVBKULA-MVAQYEFHSA-N

bioactivity

Antibacterial, Anticancer

sequence

GLFDIIKKIAESF

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Primary Structure of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the primary structure of Aurein 1.2, an antimicrobial and anticancer peptide. The information herein is curated for professionals in the fields of biochemical research and pharmaceutical development, presenting quantitative data, experimental methodologies, and structural representations in a clear and accessible format.

Primary Structure and Composition

This compound is a short, cationic peptide composed of 13 amino acid residues.[1][2] Its primary structure is defined by the specific sequence of these amino acids linked by peptide bonds. The peptide was first isolated from the skin secretions of Australian bell frogs, specifically the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis).[3][4]

The amino acid sequence of this compound is: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂ [5]

A notable feature of this compound's primary structure is the amidation of its C-terminus. This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is common in antimicrobial peptides and contributes to their stability and biological activity.

Physicochemical Properties

The primary structure dictates the fundamental physicochemical properties of this compound. These quantitative characteristics are summarized in the table below.

PropertyValueReference
Amino Acid Sequence GLFDIIKKIAESF-NH₂
Number of Residues 13
Molecular Formula C₇₁H₁₁₄N₁₆O₁₈
Molecular Weight ~1479.8 g/mol
Net Charge (pH 7.4) +1

Experimental Determination of Primary Structure

The primary amino acid sequence of this compound was determined using mass spectrometry techniques. Specifically, electrospray mass spectrometry was a key method employed for its sequence elucidation.

3.1 Methodology: Sequence Determination via Electrospray Mass Spectrometry

The general workflow for determining the primary structure of a peptide like this compound using electrospray ionization mass spectrometry (ESI-MS) involves the following steps:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, organic solvent (like acetonitrile), and a small amount of acid (like formic acid) to facilitate protonation.

  • Ionization: The peptide solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the peptide molecules become multiply charged gaseous ions.

  • Mass Analysis: The generated ions are then transferred into the mass analyzer of the mass spectrometer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): To determine the sequence, precursor ions corresponding to the full-length peptide are selected and subjected to fragmentation. This is typically achieved through collision-induced dissociation (CID), where the ions collide with an inert gas, causing them to break apart at the peptide bonds.

  • Fragment Ion Analysis: The resulting fragment ions (b-ions and y-ions) are then mass-analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the amino acid sequence.

  • Data Interpretation: The resulting mass spectrum is interpreted to deduce the complete amino acid sequence of the peptide.

Below is a diagram illustrating the general workflow for peptide sequencing using mass spectrometry.

G cluster_0 Sample Preparation & Ionization cluster_1 Mass Analysis cluster_2 Data Interpretation A Purified this compound B Electrospray Ionization (ESI) A->B C MS1: Precursor Ion Selection (m/z of full peptide) B->C D Collision-Induced Dissociation (CID) C->D E MS2: Fragment Ion Analysis D->E F Mass Spectrum Analysis E->F G Sequence Reconstruction F->G H H G->H Primary Structure GLFDIIKKIAESF-NH₂

Workflow for Primary Structure Determination of this compound.

Significance of the Primary Structure

The primary structure of this compound is fundamental to its biological function. The arrangement of hydrophobic (e.g., Leu, Ile, Phe) and cationic (Lys) residues facilitates its interaction with and disruption of microbial and cancer cell membranes. Alanine scanning studies, where each amino acid is systematically replaced with alanine, have further elucidated the contribution of individual residues to its antimicrobial and hemolytic activities, providing a deeper understanding of its structure-activity relationship. This knowledge is crucial for the rational design of synthetic analogs with enhanced potency and selectivity.

References

Aurein 1.2: A Technical Guide to a Promising Antimicrobial and Anticancer Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Origin, and Mechanism of a Potent Anuran Defensin

This technical guide provides a comprehensive overview of the Aurein 1.2 peptide for researchers, scientists, and drug development professionals. We delve into its discovery and origin, detail its biological activities with quantitative data, and present the experimental protocols used for its characterization. Furthermore, this guide illustrates key processes through detailed diagrams generated using the DOT language.

Discovery and Origin

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis.[1][2][3][4][5] First reported by Rozek et al. in 2000, this peptide is part of the Aurein family of peptides, which are characterized by their broad-spectrum antimicrobial and anticancer properties.

This compound is a relatively short peptide, consisting of 13 amino acids with the sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe and an amidated C-terminus (GLFDIIKKIAESF-NH₂). This amidation is a common feature in amphibian AMPs and is crucial for its biological activity. In aqueous solutions, this compound typically adopts a random coil structure, but it folds into an α-helical conformation upon interaction with biological membranes. This structural transition is a key aspect of its mechanism of action.

Biological Activity

This compound exhibits a wide range of biological activities, most notably its antimicrobial and anticancer effects. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of cell membranes.

Antimicrobial Activity

This compound demonstrates potent activity against a variety of Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Enterococcus faecalis. Its efficacy against Gram-negative bacteria is generally lower. The peptide's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipoteichoic acid in Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259238
Staphylococcus aureus(Methicillin-resistant)8
Enterococcus faecalisPCM 267316
Streptococcus pyogenesATCC 196154
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853256
Candida albicansATCC 9002832
Anticancer Activity

This compound has also been shown to possess cytotoxic activity against various cancer cell lines. Similar to its antimicrobial action, the anticancer effect is linked to its interaction with the cancer cell membrane, which often displays a higher negative charge compared to non-cancerous cells due to the presence of phosphatidylserine in the outer leaflet.

Table 2: Half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines

Cell LineCancer TypeIC50 (µM)Reference
H838Lung Cancer26.94
MCF-7Breast Cancer~50
T98GGlioblastoma2
Hemolytic Activity

A crucial aspect of peptide-based drug development is its toxicity towards host cells. The hemolytic activity of this compound, its ability to lyse red blood cells, has been evaluated. While it does exhibit some hemolytic activity, its selectivity for microbial and cancer cells over erythrocytes is a key area of ongoing research and analog development.

Table 3: Hemolytic Activity of this compound

ParameterValueReference
HC50 (µM)~30

Mechanism of Action: The Carpet Model

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through the "carpet model" of membrane disruption. This model proposes that the peptide monomers first bind to the surface of the target cell membrane, driven by electrostatic interactions. As the concentration of the peptide on the membrane surface increases, they aggregate and form a "carpet-like" layer. This accumulation disrupts the membrane's structural integrity, leading to the formation of transient pores or micelles, ultimately causing cell lysis. This mechanism does not involve the formation of stable transmembrane channels.

Carpet_Model This compound Mechanism of Action: The Carpet Model cluster_membrane Target Cell Membrane cluster_peptides This compound Peptides cluster_carpet Carpet Formation cluster_lysis Cell Lysis Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head P1 This compound P1->Lipid1 Electrostatic Attraction Carpet Peptide Aggregation P2 This compound P2->Lipid2 Electrostatic Attraction P3 This compound P3->Lipid3 Electrostatic Attraction Carpet->Lipid2 Membrane Destabilization Lysis Pore/Micelle Formation Carpet->Lysis Disruption

Mechanism of this compound action via the carpet model.

Experimental Protocols

The characterization of this compound and its biological activities involves several key experimental protocols. Below are detailed methodologies for the primary assays.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation : A Rink Amide resin is used as the solid support to obtain the C-terminal amide.

  • Amino Acid Coupling : Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

    • Deprotection : Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

    • Activation and Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.

  • Cleavage and Deprotection : Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum : Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a known cell concentration (e.g., 10⁸ CFU/mL). The inoculum is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution : A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation : Each well containing the peptide dilution is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Peptide Treatment : The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the peptide concentration that causes 50% inhibition of cell growth.

Hemolysis Assay

The hemolytic activity of this compound is determined by measuring the release of hemoglobin from red blood cells.

  • Preparation of Red Blood Cells (RBCs) : Freshly obtained red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation.

  • Peptide Incubation : A suspension of RBCs is incubated with different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

  • Centrifugation : The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement : The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).

  • Calculation of Hemolysis : The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in PBS only).

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_synthesis Peptide Production cluster_activity Biological Activity Assessment cluster_results Data Analysis Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (e.g., MALDI-TOF) Purification->Characterization Antimicrobial Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial Anticancer Cytotoxicity Assay (MTT Assay) Characterization->Anticancer Hemolysis Hemolysis Assay Characterization->Hemolysis MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 HC50 Determine HC50 Hemolysis->HC50

References

The Disruption of Bacterial Membranes by Aurein 1.2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Aurein 1.2, an antimicrobial peptide (AMP), with a specific focus on its interaction with and disruption of bacterial membranes. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support research and development in the field of novel antimicrobial agents.

Executive Summary

This compound, a 13-residue cationic peptide isolated from the Australian bell frog Litoria aurea, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the direct disruption of the bacterial cell membrane. Extensive biophysical studies have revealed that this compound does not form discrete pores but rather acts via a "carpet-like" mechanism. The peptide initially binds to the anionic surface of the bacterial membrane, and upon reaching a critical threshold concentration, it disrupts the bilayer integrity in a detergent-like manner, leading to membrane lysis and cell death. This guide will dissect the molecular interactions and biophysical consequences of this compound's engagement with bacterial membranes.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's antimicrobial efficacy and its interactions with model membrane systems.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus ATCC 29213Gram-positive8~5.4[1]
Staphylococcus aureus ATCC 43300 (MRSA)Gram-positive8~5.4[1]
Enterococcus faecalis ATCC 29212Gram-positive8~5.4[1]
Enterococcus faecalis ATCC 51299 (VRE)Gram-positive16~10.8[1]
Streptococcus pyogenes ATCC 19615Gram-positive4~2.7[1]
Escherichia coliGram-negative256~173
Pseudomonas aeruginosaGram-negative256~173
Candida albicansFungus32~21.6

Note: The molecular weight of this compound is approximately 1479 g/mol . Conversion to µM is an approximation.

Table 2: Biophysical Parameters of this compound Interaction with Model Membranes
Experimental TechniqueModel Membrane CompositionPeptide/Lipid (P/L) Molar RatioKey FindingReference
Neutron Membrane DiffractionDMPC/DMPG1:100 to 1:30Membrane thinning observed, with the peptide located at the acyl chain-headgroup region.
Small-Angle Neutron Scattering (SANS)d54-DMPC/DMPG (0.75:0.25 and 0.5:0.5)1:100, 1:30, 1:10This compound induces strong asymmetry in the lipid bilayer.
Vesicle Dye Leakage AssayPOPC/POPG>1:50High peptide concentration required for significant dye leakage.
Quartz Crystal Microbalance (QCM-D)DMPC and DMPC/DMPG (4:1)<5 µMSurface association without transmembrane insertion at low concentrations.

The "Carpet-Like" Mechanism of Action

The prevailing model for this compound's activity is the "carpet" or "carpet-like" mechanism. This model can be broken down into a series of steps, as visualized in the following diagrams.

Initial Electrostatic Binding

This compound, being a cationic peptide, is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). This electrostatic interaction facilitates the accumulation of peptide molecules on the membrane surface.

G cluster_membrane Bacterial Membrane (Anionic Surface) p1 p2 p3 p4 p5 p6 Aurein1 This compound Aurein1->p3 Electrostatic Attraction

Figure 1: Initial binding of this compound to the anionic bacterial membrane.

Membrane "Carpeting" and Threshold Concentration

As more this compound molecules bind, they form a "carpet" on the membrane surface. The peptides align parallel to the lipid bilayer. This accumulation continues until a critical threshold concentration is reached.

G Accumulation on Membrane Surface cluster_membrane Bacterial Membrane p1 p2 p3 p4 p5 p6 A1 This compound A2 This compound A3 This compound A4 This compound

Figure 2: "Carpeting" of the membrane surface by this compound molecules.

Membrane Disruption and Micellization

Once the threshold concentration is exceeded, the accumulated peptides induce significant stress on the membrane, leading to a loss of integrity. This results in the formation of transient pores and ultimately the disintegration of the membrane into peptide-lipid micelles, causing leakage of cellular contents and cell death.

G cluster_membrane Disrupted Membrane cluster_micelle1 Micelle cluster_micelle2 Micelle p1 p2 A1 This compound A2 This compound m1p1 m1p2 m1A This compound m2p1 m2p2 m2A This compound Leakage_out Leakage_in Leakage_in->Leakage_out

Figure 3: Membrane disruption and micelle formation leading to cell lysis.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below. These protocols are based on commonly employed techniques in the field.

Vesicle Preparation (Large Unilamellar Vesicles - LUVs)
  • Lipid Film Formation:

    • Prepare a solution of the desired lipids (e.g., DMPC or a mixture of DMPC and DMPG) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by vortexing for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Vesicle Dye Leakage Assay
  • Vesicle Preparation:

    • Prepare LUVs as described in section 4.1, but hydrate the lipid film with a buffer containing a fluorescent dye (e.g., 50 mM calcein or carboxyfluorescein) at a self-quenching concentration.

  • Removal of External Dye:

    • Separate the dye-loaded vesicles from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) with the same buffer used for hydration but without the dye.

  • Fluorescence Measurement:

    • Dilute the vesicle suspension in a cuvette to a suitable lipid concentration.

    • Monitor the fluorescence intensity over time using a spectrofluorometer (e.g., excitation at 490 nm and emission at 520 nm for calcein).

    • Add a known concentration of this compound to the cuvette and continue monitoring the fluorescence.

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100) to disrupt all vesicles and measure the maximum fluorescence (100% leakage).

    • Calculate the percentage of leakage induced by this compound relative to the maximum fluorescence.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
  • Sensor Preparation:

    • Clean the SiO2-coated QCM-D sensor with a detergent solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

    • Treat the sensor with plasma to create a hydrophilic surface.

  • Supported Lipid Bilayer (SLB) Formation:

    • Mount the sensor in the QCM-D chamber and establish a stable baseline with the running buffer.

    • Introduce a suspension of small unilamellar vesicles (SUVs) or LUVs into the chamber. The vesicles will adsorb to the sensor surface and rupture to form a continuous SLB.

    • Rinse with buffer to remove any unadsorbed vesicles.

  • Peptide Interaction:

    • Once a stable SLB is formed (indicated by a characteristic frequency and dissipation shift), introduce a solution of this compound at a specific concentration.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time to observe peptide binding and any subsequent membrane disruption.

    • Rinse with buffer to remove any unbound peptide.

Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Form an SLB on a freshly cleaved mica substrate by incubating with a vesicle suspension.

    • Gently rinse the surface with buffer to remove excess vesicles.

  • Imaging:

    • Mount the sample in the AFM fluid cell.

    • Image the SLB in buffer using a suitable imaging mode (e.g., tapping mode or contact mode) with a soft cantilever to minimize damage to the bilayer.

    • Obtain baseline images of the intact SLB.

  • Peptide Addition and Real-Time Imaging:

    • Inject a solution of this compound into the fluid cell to achieve the desired final concentration.

    • Continuously image the same area of the SLB to observe the time-course of peptide-induced changes, such as the formation of defects, membrane thinning, or complete disruption.

Experimental and logical workflows

The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of an antimicrobial peptide like this compound.

G cluster_synthesis Peptide Preparation cluster_model_membranes Model Membrane Studies cluster_biological_assays Biological Activity cluster_data_analysis Data Interpretation Peptide_Synthesis This compound Synthesis & Purification Vesicle_Prep Vesicle Preparation (LUVs/SUVs) Peptide_Synthesis->Vesicle_Prep MIC_Determination MIC Determination Peptide_Synthesis->MIC_Determination Dye_Leakage Dye Leakage Assay Vesicle_Prep->Dye_Leakage QCM_D QCM-D Analysis Vesicle_Prep->QCM_D AFM AFM Imaging Vesicle_Prep->AFM Mechanism_Elucidation Elucidation of Mechanism of Action Dye_Leakage->Mechanism_Elucidation QCM_D->Mechanism_Elucidation AFM->Mechanism_Elucidation MIC_Determination->Mechanism_Elucidation

Figure 4: A typical experimental workflow for studying this compound's mechanism of action.

Conclusion

The collective evidence strongly supports that this compound disrupts bacterial membranes through a carpet-like mechanism. Its preferential interaction with anionic lipids provides a basis for its selectivity towards bacterial cells. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on antimicrobial peptides. A thorough understanding of this compound's mechanism of action is crucial for the rational design of new and more potent AMP-based therapeutics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Carpet Model Mechanism of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antimicrobial peptide Aurein 1.2, focusing on its mechanism of action, which is widely understood to follow the "carpet model." The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this potent antimicrobial agent.

This compound is a 13-amino acid cationic antimicrobial peptide, with the sequence GLFDIIKKIAESF-NH₂, originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] It exhibits a broad spectrum of activity against various pathogens. Its mechanism of action is characterized by a non-pore-forming disruption of the microbial cell membrane, a process known as the carpet model.

The Core Mechanism: The Carpet Model

The carpet model describes a mechanism where antimicrobial peptides accumulate on the surface of the target cell membrane, forming a "carpet-like" layer.[2] This accumulation is initially driven by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane, such as phosphatidylglycerol (PG).[3] Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is compromised, leading to membrane disruption and cell death. This process is distinct from models that involve the formation of discrete pores or channels through the membrane.

Studies utilizing a range of biophysical techniques have consistently supported the carpet model for this compound.[3] Techniques such as quartz crystal microbalance with dissipation (QCM-D), vesicle dye leakage assays, solid-state NMR, and atomic force microscopy (AFM) have been instrumental in elucidating this mechanism.[3] These studies have shown that this compound exhibits a preference for anionic membranes, which are characteristic of prokaryotic cells, and that its interaction is primarily at the membrane surface.

Signaling and Logical Pathway of the Carpet Model

The following diagram illustrates the sequential steps of the carpet model mechanism employed by this compound.

Aurein_Carpet_Model cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Anionic Lipid Bilayer Aurein This compound Peptides Accumulation Peptide Accumulation on Membrane Surface Aurein->Accumulation Electrostatic Attraction Disruption Membrane Disruption (Detergent-like effect) Accumulation->Disruption Threshold Concentration Reached Lysis Cell Lysis and Death Disruption->Lysis

Diagram 1: The Carpet Model Mechanism of this compound.

Quantitative Data: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against a variety of microorganisms. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592325
Staphylococcus aureus(Methicillin-resistant)1-16
Enterococcus faecalisPCM 26731-16
Streptococcus pyogenes1-16
Gram-Negative Bacteria
Escherichia coliATCC 25922200-256
Pseudomonas aeruginosaATCC 9027256
Fungi
Candida albicansATCC 1023132

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to study the carpet model mechanism of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the mechanism of action of an antimicrobial peptide like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis & Interpretation Peptide_Synth Peptide Synthesis & Purification QCM_D QCM-D Peptide_Synth->QCM_D Dye_Leakage Dye Leakage Assay Peptide_Synth->Dye_Leakage ssNMR Solid-State NMR Peptide_Synth->ssNMR AFM AFM Imaging Peptide_Synth->AFM Vesicle_Prep Lipid Vesicle Preparation Vesicle_Prep->QCM_D Vesicle_Prep->Dye_Leakage Vesicle_Prep->ssNMR Vesicle_Prep->AFM Data_Analysis Quantitative Analysis QCM_D->Data_Analysis Dye_Leakage->Data_Analysis ssNMR->Data_Analysis AFM->Data_Analysis Mechanism_Elucidation Mechanism Elucidation Data_Analysis->Mechanism_Elucidation

Diagram 2: General Experimental Workflow for Studying Peptide-Membrane Interactions.
Vesicle Dye Leakage Assay

This assay measures the ability of a peptide to disrupt the integrity of a lipid bilayer by quantifying the release of an encapsulated fluorescent dye.

a. Preparation of Large Unilamellar Vesicles (LUVs) with Encapsulated Carboxyfluorescein:

  • Lipid Film Formation: Prepare a lipid mixture mimicking the target membrane (e.g., a 3:1 molar ratio of POPC to POPG for a bacterial membrane model) in a round-bottom flask. Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. The carboxyfluorescein solution should be self-quenching at this concentration.

  • Extrusion: Subject the hydrated lipid suspension to five freeze-thaw cycles. Subsequently, extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form LUVs.

  • Purification: Separate the dye-filled LUVs from unencapsulated carboxyfluorescein by gel filtration chromatography using a Sephadex G-50 column equilibrated with the same buffer used for hydration.

b. Leakage Measurement:

  • Dilute the purified LUV suspension in the assay buffer to a final lipid concentration of 50 µM in a fluorometer cuvette.

  • Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (F) over time as the dye is released and de-quenched.

  • After the fluorescence signal stabilizes or at a predetermined time point, add Triton X-100 (final concentration 0.1% v/v) to lyse all vesicles and record the maximum fluorescence (Fmax).

  • Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (Fmax - F₀)] x 100 .

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor, providing real-time information on mass adsorption and the viscoelastic properties of the adsorbed layer.

a. Sensor Preparation and Lipid Bilayer Formation:

  • Clean a silica-coated QCM-D sensor with a 2% sodium dodecyl sulfate (SDS) solution, rinse with deionized water, dry with nitrogen, and treat with UV/ozone for 10 minutes.

  • Establish a stable baseline in the QCM-D instrument with a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).

  • Introduce a suspension of small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DMPC/DMPG to mimic bacterial membranes) into the flow cell. Vesicle fusion onto the sensor surface will form a supported lipid bilayer (SLB), indicated by a characteristic decrease in frequency and a small increase, followed by a decrease, in dissipation.

  • Rinse with buffer to remove any unfused vesicles.

b. Peptide Interaction Analysis:

  • Once a stable SLB is formed, establish a new baseline.

  • Inject a solution of this compound at the desired concentration over the SLB.

  • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates peptide binding to the bilayer. An increase in dissipation suggests a change in the viscoelastic properties of the membrane, often associated with membrane disruption in the carpet model.

  • Subsequent rinsing with buffer can be used to assess the reversibility of peptide binding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information on the structure, dynamics, and topology of peptides and lipids within a membrane environment.

a. Sample Preparation:

  • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film (e.g., DMPC/DMPG) with a buffer solution containing this compound at a specific peptide-to-lipid molar ratio.

  • For oriented samples, the peptide-lipid mixture can be deposited on thin glass plates, which are then stacked and hydrated.

  • The sample is then packed into an NMR rotor.

b. NMR Experiments:

  • ³¹P NMR: This is used to probe the morphology of the lipid assembly. A sharp, symmetric peak is indicative of isotropic motion (e.g., in small vesicles), while a broad, asymmetric lineshape is characteristic of a lamellar bilayer. Changes in the ³¹P NMR spectrum upon addition of this compound can indicate membrane disruption.

  • ²H NMR: By using deuterated lipids, the order and dynamics of the lipid acyl chains can be investigated. A decrease in the quadrupolar splitting of the ²H NMR spectrum indicates a disordering of the lipid chains, consistent with membrane perturbation by the peptide.

  • ¹⁵N NMR: If isotopically labeled this compound is used, ¹⁵N NMR can provide information about the orientation and dynamics of the peptide within the membrane.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers and the effects of peptide interaction in real-time.

a. Sample Preparation:

  • Prepare a supported lipid bilayer (SLB) on a freshly cleaved mica surface using the vesicle fusion method as described for QCM-D.

  • Ensure the SLB is fully submerged in a liquid cell with a suitable buffer.

b. Imaging:

  • Engage the AFM tip with the SLB surface in tapping mode to minimize damage to the delicate bilayer.

  • Obtain baseline images of the intact SLB.

  • Inject a solution of this compound into the liquid cell to achieve the desired final concentration.

  • Acquire a series of time-lapse images to visualize the changes in the membrane morphology. In the context of the carpet model, one would expect to observe initial peptide binding, followed by roughening of the membrane surface, and eventually the formation of defects and removal of lipid patches, rather than the formation of distinct pores.

References

Biophysical Properties of Aurein 1.2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern Bell Frog, Litoria aurea.[1][2] Comprising a short chain of 13 amino acids, this peptide has garnered significant interest within the scientific and pharmaceutical communities due to its broad-spectrum antimicrobial and anticancer activities.[2][3] Its mechanism of action, primarily targeting and disrupting the integrity of cell membranes, presents a promising avenue for the development of novel therapeutics against drug-resistant pathogens and neoplastic cells. This technical guide provides an in-depth overview of the core biophysical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms.

Physicochemical and Structural Properties

This compound is a relatively small peptide with a defined amino acid sequence and distinct structural characteristics that are fundamental to its biological function.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence GLFDIIKKIAESF-NH2[4]
Molecular Weight 1479.77 g/mol
Length (Amino Acids) 13
Net Charge (pH 7.4) +1
Structure Amphipathic α-helix in membrane environments

In aqueous solutions, this compound typically exists in a random coil conformation. However, upon interaction with a membrane environment, it undergoes a conformational change to form an amphipathic α-helix. This structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, a key feature for its membrane-disrupting activity.

Antimicrobial and Anticancer Activity

This compound exhibits potent activity against a range of Gram-positive bacteria and various cancer cell lines. Its efficacy is attributed to its ability to selectively interact with and permeabilize the membranes of these target cells.

Antimicrobial Activity

The antimicrobial action of this compound is primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria

Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus ATCC 2921388
Staphylococcus aureus ATCC 43300 (MRSA)88
Enterococcus faecalis ATCC 2921288
Enterococcus faecalis ATCC 51299 (VRE)1616
Streptococcus pyogenes ATCC 1961544
Escherichia coli256-
Pseudomonas aeruginosa256-
Candida albicans32-
Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines.

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Cancer TypeReference
T98G2Glioblastoma
H83826.94Non-small-cell lung cancer
SW480>10 (slight toxicity)Colon adenocarcinoma
HT29>10 (slight toxicity)Colorectal adenocarcinoma
MCF-7>16Breast cancer
MDA-MB-231>16Breast cancer

Mechanism of Action

The primary mechanism of action for this compound involves the direct disruption of the cell membrane. This is largely attributed to its amphipathic nature and positive charge, which facilitates preferential interaction with the anionic components of bacterial and cancer cell membranes.

The "Carpet" Model

This compound is thought to act via the "carpet" mechanism. In this model, the peptide monomers initially bind to the surface of the target membrane, orienting parallel to the lipid bilayer. As the peptide concentration increases, they accumulate and form a "carpet-like" layer on the membrane surface. This accumulation disrupts the membrane's structural integrity, leading to permeabilization, the formation of micelles, and eventual cell lysis without forming discrete pores.

carpet_model cluster_membrane Target Cell Membrane (Anionic) Lipid1 Lipid Head Accumulation Peptide Accumulation (Carpet Formation) Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Peptide This compound Monomers Peptide->Lipid1 Electrostatic Interaction Peptide->Accumulation Increased Concentration Disruption Membrane Disruption & Micelle Formation Accumulation->Disruption Threshold Reached Lysis Cell Lysis Disruption->Lysis

Figure 1: The "Carpet" mechanism of this compound action.

Induction of Apoptosis in Cancer Cells

In addition to membrane lysis, this compound can induce apoptosis in cancer cells. After membrane permeabilization, the peptide can enter the cell and target the mitochondrial membrane, triggering apoptotic pathways. This dual mechanism of direct membrane disruption and induction of programmed cell death makes it a particularly interesting candidate for anticancer therapies.

apoptosis_pathway Aurein This compound Membrane Cancer Cell Membrane (Anionic Surface) Aurein->Membrane Binding Permeabilization Membrane Permeabilization Membrane->Permeabilization Carpet Mechanism Entry Peptide Entry into Cytosol Permeabilization->Entry Mitochondria Mitochondrial Membrane Disruption Entry->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: this compound-induced apoptotic pathway in cancer cells.

Toxicity Profile

A crucial aspect of any potential therapeutic agent is its toxicity towards host cells. This compound generally exhibits low hemolytic activity, meaning it has a limited ability to lyse red blood cells. This selectivity is attributed to the lower concentration of anionic lipids in the outer leaflet of erythrocyte membranes compared to bacterial and cancer cells.

Table 4: Hemolytic Activity of this compound

PeptideHC50 (µM)CommentsReference
This compound>128Low hemolytic activity observed.
Aurein M2 (analog)Lower than this compoundAn analog with reduced hemolytic activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound peptide stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the desired bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture in fresh broth to achieve a starting optical density (OD) at 600 nm corresponding to approximately 1 x 10⁸ CFU/mL. c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Peptide: a. Prepare a 2-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD at 600 nm.

mic_workflow Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform 2-fold Serial Dilution of this compound in 96-well plate SerialDilution->Inoculate Controls Include Positive (bacteria only) & Negative (broth only) Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate ReadResults Read Results (Visual or Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs).

Materials:

  • Freshly drawn red blood cells (e.g., human or rat)

  • Phosphate-buffered saline (PBS)

  • This compound peptide stock solution

  • Triton X-100 (for positive control)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of RBC Suspension: a. Wash the RBCs three times with PBS by centrifugation and removal of the supernatant. b. Prepare a 1-2% (v/v) suspension of the washed RBCs in PBS.

  • Peptide Incubation: a. Add the RBC suspension to wells of a 96-well plate containing serial dilutions of the this compound peptide. b. Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like Triton X-100).

  • Incubation: a. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: a. Centrifuge the plate to pellet the intact RBCs.

  • Measurement of Hemolysis: a. Carefully transfer the supernatant to a new 96-well plate. b. Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of released hemoglobin. c. Calculate the percentage of hemolysis relative to the positive control.

hemolysis_workflow Start Start PrepRBC Prepare Washed Red Blood Cell Suspension (1-2%) Start->PrepRBC Incubate Incubate RBCs with Peptide and Controls at 37°C for 1h PrepRBC->Incubate SerialDilution Prepare Serial Dilutions of this compound SerialDilution->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge MeasureAbs Measure Absorbance of Supernatant (Hemoglobin Release) Centrifuge->MeasureAbs Calculate Calculate % Hemolysis relative to Positive Control MeasureAbs->Calculate End End Calculate->End

Figure 4: Workflow for the Hemolysis Assay.

Conclusion

This compound is a promising antimicrobial and anticancer peptide with a well-defined mechanism of action centered on membrane disruption. Its favorable biophysical properties, including its small size, amphipathic α-helical structure, and selectivity for anionic membranes, make it an attractive candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this intriguing molecule. Further research focusing on optimizing its activity and delivery will be crucial in translating its promise into clinical applications.

References

The Structure-Activity Relationship of Aurein 1.2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aurein 1.2, a cationic antimicrobial peptide (AMP) isolated from the Australian bell frog Litoria aurea, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel peptide-based therapeutics.

Core Structure and Physicochemical Properties

This compound is a relatively short, 13-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH2 . A crucial feature of its primary structure is the C-terminal amidation, which is essential for its biological activity. In membrane-mimicking environments, this compound adopts an amphipathic α-helical conformation. This structure is characterized by the segregation of hydrophobic and hydrophilic residues, forming distinct faces along the helical axis. This amphipathicity is a key determinant of its interaction with and disruption of microbial cell membranes. The cationic nature of this compound, conferred by the two lysine residues at positions 7 and 8, facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes.

Mechanism of Action: The Carpet Model

The primary mechanism of action of this compound is the disruption of the cell membrane, a process best described by the "carpet model". Unlike peptides that form discrete pores, this compound accumulates on the surface of the target membrane, aligning parallel to the lipid bilayer. Once a threshold concentration is reached, the peptide induces membrane destabilization and permeabilization in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.[1][2][3] This mechanism is less likely to induce resistance compared to antibiotics that target specific intracellular components.

Aurein_1.2_Carpet_Model cluster_membrane Bacterial Membrane cluster_peptides This compound Peptides cluster_carpet Carpet Formation cluster_disruption Membrane Disruption cluster_lysis Cell Lysis carpet_peptides Peptide Aggregation membrane_top->carpet_peptides Accumulation p1 This compound p1->membrane_top Electrostatic Attraction p2 This compound p2->membrane_top p3 This compound p3->membrane_top disruption Micelle Formation carpet_peptides->disruption Detergent-like Effect lysis Cell Death disruption->lysis

Mechanism of action of this compound via the carpet model.

Structure-Activity Relationship Insights from Analogs

Systematic modifications of the this compound sequence have provided critical insights into the roles of specific residues and structural features.

Alanine Scanning

Alanine scanning, where individual amino acids are replaced by alanine, has revealed the importance of several residues. Substitution of Phenylalanine at position 13 (Phe13) with alanine significantly reduces antimicrobial activity, highlighting the role of this C-terminal hydrophobic residue in membrane interaction and anchoring.[3] The cationic Lysine residues at positions 7 and 8 (Lys7, Lys8) are also crucial for activity, with their replacement diminishing the peptide's ability to bind to negatively charged bacterial membranes.[3]

Substitution with Non-Proteinogenic Amino Acids

Replacing the lysine residues with other basic non-proteinogenic amino acids, such as ornithine (Orn) and diaminobutyric acid (Dab), has been shown to modulate activity. For instance, some Orn and Dab-containing analogs exhibit enhanced antibacterial activity against Gram-positive bacteria compared to the native peptide.

Hydrophobicity and Charge

The overall hydrophobicity and net positive charge of this compound are critical for its function. Increasing the hydrophobicity can enhance antimicrobial potency, but often at the cost of increased hemolytic activity (toxicity to red blood cells). Similarly, while a net positive charge is essential for the initial interaction with bacterial membranes, excessive charge does not necessarily correlate with higher activity and can also impact selectivity.

Quantitative Data on this compound and Analogs

The following tables summarize the antimicrobial and hemolytic activities of this compound and selected analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

Peptide/AnalogSequenceS. aureus (μg/mL)E. coli (μg/mL)Reference
This compound GLFDIIKKIAESF-NH225200
[A10W]this compound GLFDIIKKIW ESF-NH2--
[D4K, E11K]this compound GLFK IIKKIAK SF-NH2--
[A10W, D4K, E11K]this compound GLFK IIKKIW****K SF-NH2≤16≤16
EH[Orn]8 GLFDIIKOrn IAESF-NH24080
EH[Dab]7,8 GLFDIIDabDab IAESF-NH2160160

Note: MIC values can vary between studies due to different experimental conditions. '-' indicates data not available in the cited sources.

Table 2: Hemolytic Activity of this compound and Analogs

Peptide/AnalogHC50 (μM)Hemolysis at MIC for E. coli (%)Reference
This compound ~3020.56
[D4K, E11K]this compound >100-
[A10W, D4K, E11K]this compound >100-
IK-1 <1058.11
IK-2 <1053.56
KLA-2 ~20-

Note: HC50 is the peptide concentration causing 50% hemolysis. '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptide activity.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) and then added to the resin. The completion of the coupling reaction is monitored using a qualitative test like the Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria prep_peptides Prepare Serial Dilutions of Peptide start->prep_peptides dispense_bacteria Dispense Bacterial Suspension into 96-well Polypropylene Plate prep_bacteria->dispense_bacteria add_peptides Add Peptide Dilutions to Wells prep_peptides->add_peptides dispense_bacteria->add_peptides incubate Incubate at 37°C for 18-24 hours add_peptides->incubate read_results Measure Optical Density (OD) or Visually Inspect for Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Peptide Dilution: A series of twofold dilutions of the peptide are prepared in the appropriate broth in a 96-well polypropylene microtiter plate. Cationic peptides can bind to polystyrene, so polypropylene plates are recommended.

  • Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Controls: Positive (bacteria only) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Activity Assay

This assay measures the lytic activity of peptides against red blood cells (RBCs), providing an indication of their cytotoxicity.

  • RBC Preparation: Freshly obtained red blood cells (e.g., human or horse) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a desired concentration (e.g., 1-2% v/v).

  • Peptide Dilution: Serial dilutions of the peptide are prepared in the buffer.

  • Incubation: The peptide dilutions are mixed with the RBC suspension and incubated at 37°C for a specified time (e.g., 1 hour).

  • Controls: A negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like Triton X-100 to achieve 100% hemolysis) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 or 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Conclusion and Future Directions

The structure-activity relationship of this compound is intricately linked to its amphipathic α-helical structure, cationic nature, and the presence of key hydrophobic and basic residues. The "carpet model" provides a robust framework for understanding its membrane-disruptive mechanism. The development of analogs with improved antimicrobial potency and reduced hemolytic activity remains a key objective. Future research should focus on fine-tuning the balance between hydrophobicity and cationicity, exploring novel amino acid substitutions, and investigating synergistic combinations with conventional antibiotics to unlock the full therapeutic potential of this compound-based peptides.

References

The Biological Functions of Aurein 1.2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Antimicrobial Peptide

Abstract

Aurein 1.2, a cationic antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea), has garnered significant attention within the scientific community for its broad-spectrum antimicrobial and anticancer activities.[1][2] This 13-amino acid peptide (GLFDIIKKIAESF-NH2) exhibits potent activity against a range of pathogens, including antibiotic-resistant strains, and various cancer cell lines.[1][3][4] Its primary mechanism of action involves the disruption of cellular membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial and cytotoxic properties, mechanism of action, and potential therapeutic applications. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising biomolecule.

Antimicrobial Activity

This compound demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its amphipathic α-helical structure, which facilitates its interaction with and disruption of microbial cell membranes.

Antimicrobial Spectrum and Potency

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of this compound against a selection of clinically relevant bacteria.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference(s)
Staphylococcus aureusATCC 2921385.4
Staphylococcus aureusATCC 43300 (MRSA)85.4
Enterococcus faecalisATCC 2921285.4
Enterococcus faecalisATCC 51299 (VRE)1610.8
Streptococcus pyogenesATCC 1961542.7
Escherichia coli-256172.8
Pseudomonas aeruginosa-256172.8
Candida albicans-3221.6

Note: MIC values can vary depending on the specific assay conditions and the strain tested.

Synergistic Effects with Conventional Antibiotics

This compound has been shown to act synergistically with conventional antibiotics, such as clarithromycin and minocycline, against Gram-positive cocci. This synergy is likely due to the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of other antimicrobial agents into the cell. This property highlights the potential of this compound as an adjunct therapy to enhance the efficacy of existing antibiotics and combat drug resistance.

Cytotoxicity and Hemolytic Activity

A crucial aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. This compound generally exhibits low cytotoxicity against mammalian cells and low hemolytic activity (the lysis of red blood cells).

Cytotoxicity against Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. This anticancer activity is attributed to the difference in membrane composition between cancerous and healthy cells, with cancer cell membranes often having a higher negative charge, which promotes interaction with the cationic this compound peptide.

Cell LineCancer TypeIC50 (µM)Reference(s)
T98GGlioblastoma~2
H838Lung Cancer26.94

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Hemolytic Activity

The hemolytic activity of this compound is a measure of its toxicity towards red blood cells. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is a key parameter in assessing its therapeutic potential.

ParameterValueReference(s)
HC50 ~30 µM

The relatively high HC50 value suggests a favorable therapeutic window for this compound, particularly in topical applications.

Mechanism of Action

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through direct interaction with and disruption of the cell membrane. It is widely accepted that this compound follows the "carpet" model of membrane disruption.

The Carpet Model

The carpet model proposes a multi-step process for membrane disruption:

  • Electrostatic Attraction and Accumulation: The positively charged this compound peptides are electrostatically attracted to the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine and teichoic acids. They accumulate on the membrane surface, forming a "carpet-like" layer.

  • Membrane Destabilization: Once a threshold concentration is reached, the accumulated peptides induce stress on the lipid bilayer, leading to its destabilization.

  • Micellization and Pore Formation: The membrane is then disrupted in a detergent-like manner, leading to the formation of micelles and transient pores, ultimately causing leakage of cellular contents and cell death.

Carpet_Model cluster_membrane Bacterial Cell Membrane p1 Lipid Head p2 Lipid Tail p3 p4 p5 p6 p7 p8 Aurein This compound Accumulation Peptide Accumulation (Carpet Formation) Aurein->Accumulation Electrostatic Attraction Disruption Membrane Disruption (Micellization) Accumulation->Disruption Threshold Concentration CellDeath Cell Death Disruption->CellDeath

Caption: The "Carpet Model" mechanism of this compound action.

Induction of Apoptosis and Necrosis

While direct membrane lysis is the primary mechanism, some studies suggest that this compound can also induce programmed cell death (apoptosis) and necrosis in cancer cells. The disruption of the cell membrane can lead to an influx of ions and the release of intracellular components, which can trigger downstream apoptotic or necrotic pathways. The precise signaling cascades involved in this compound-induced cell death are still under investigation and represent an active area of research.

Cell_Death_Pathway Aurein This compound Membrane Cancer Cell Membrane Aurein->Membrane Disruption Membrane Disruption Membrane->Disruption IonInflux Ion Influx & Content Leakage Disruption->IonInflux Apoptosis Apoptosis IonInflux->Apoptosis Necrosis Necrosis IonInflux->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Potential pathways of this compound-induced cell death.

Immunomodulatory Effects

Limited research suggests that this compound may possess immunomodulatory properties. Antimicrobial peptides are known to play a role in the innate immune response, and some can modulate the activity of immune cells. However, the specific effects of this compound on immune cells and cytokine production require further investigation to be fully understood.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth (turbidity) C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight and dilute the culture in CAMHB to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Hemolysis_Workflow A Prepare serial dilutions of this compound C Incubate peptide dilutions with RBC suspension A->C B Wash and resuspend red blood cells (RBCs) B->C D Centrifuge to pellet intact RBCs C->D E Measure hemoglobin release in the supernatant (absorbance at 540 nm) D->E F Calculate % Hemolysis and HC50 E->F

Caption: Workflow for the Hemolytic Activity Assay.

Methodology:

  • Blood Collection and Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash them three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed erythrocytes in PBS to a final concentration of 2-8% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well containing the peptide dilutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is then determined by plotting the percentage of hemolysis against the peptide concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of this compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate % Cell Viability and IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same solvent concentration used for the peptide).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against peptide concentration.

Conclusion and Future Directions

This compound is a compelling antimicrobial peptide with significant potential as a therapeutic agent. Its broad-spectrum antimicrobial activity, particularly against resistant bacteria, coupled with its anticancer properties and favorable safety profile, makes it a promising candidate for further development. The primary "carpet" mechanism of membrane disruption is a key advantage, as it is less prone to the development of microbial resistance.

Future research should focus on several key areas:

  • Elucidating Detailed Signaling Pathways: A deeper understanding of the downstream signaling events triggered by this compound-induced membrane disruption in both microbial and cancer cells is needed.

  • Investigating Immunomodulatory Effects: Comprehensive studies are required to characterize the immunomodulatory activities of this compound and its potential to modulate the host immune response.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in animal models of infection and cancer.

  • Peptide Engineering: Modification of the this compound sequence could lead to analogs with enhanced potency, selectivity, and stability, further improving its therapeutic potential.

References

Aurein 1.2: A Technical Guide to a Promising Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 1.2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern bell frog, Litoria aurea and Litoria raniformis.[1] This 13-amino acid peptide has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains, as well as its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of its mode of action are included to facilitate further research and development.

Peptide Sequence and Chemical Properties

This compound is a relatively short peptide with a C-terminal amidation, a common feature in antimicrobial peptides that enhances their stability and activity.

Amino Acid Sequence: GLFDIIKKIAESF-NH₂

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its interaction with biological membranes and its overall activity.

PropertyValueSource
Molecular Formula C₇₁H₁₁₄N₁₆O₁₈[1]
Molecular Weight 1479.77 g/mol [1]
Monoisotopic Mass 1478.84970085 Da[2]
Net Charge (pH 7.0) +1[3]
Isoelectric Point (pI) The isoelectric point has not been explicitly stated in the provided search results. However, with a net positive charge at neutral pH, the pI is expected to be alkaline.
Hydrophobicity (XLogP3) -3.8
Structure Predominantly α-helical in membrane environments

Biological Activity

This compound exhibits a wide range of biological activities, with its antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

This compound is active against a variety of Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower. The table below summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against several microorganisms.

MicroorganismStrainMIC (µM)MIC (µg/mL)Source
Enterococcus faecalisATCC 29212-16
Staphylococcus aureusATCC 25923-1-16
Streptococcus pyogenesATCC 19615-1-16
Escherichia coliATCC 25922-256
Pseudomonas aeruginosaATCC 27853-256
Candida albicansATCC 90028-32
Enterococcus faecalisClinical Isolate22-
Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against various cancer cell lines. It is believed to trigger apoptotic cell death by disrupting the cell membrane or mitochondrial membranes of cancerous cells.

Mechanism of Action: The Carpet Model

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through the disruption of cellular membranes. It is widely accepted that this compound follows the "carpet model" of membrane interaction.

In this model, the cationic peptide initially binds to the negatively charged components of the target cell membrane, such as phospholipids. As the peptide concentration on the membrane surface increases, it forms a "carpet-like" layer. This accumulation disrupts the membrane's integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis.

Carpet_Model cluster_membrane Target Cell Membrane cluster_peptides cluster_carpet Carpet Formation cluster_disruption Membrane Disruption p1 p2 p3 p4 p5 p6 l1 Lipid Bilayer pep1 This compound pep1->p1 Electrostatic Attraction pep2 This compound pep2->p3 pep3 This compound pep3->p5 c1 c2 c3 c4 c5 c6 l2 Peptide Carpet d1 d2 d3 d4 d5 d6 l3 Pore/Micelle Formation cluster_peptides cluster_peptides cluster_membrane cluster_membrane cluster_carpet cluster_carpet cluster_membrane->cluster_carpet Peptide Accumulation cluster_disruption cluster_disruption cluster_carpet->cluster_disruption Membrane Destabilization Lysis Lysis cluster_disruption->Lysis

Fig. 1: The "Carpet Model" mechanism of action of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antimicrobial peptides is the broth microdilution assay.

MIC_Workflow prep Prepare serial dilutions of this compound add_pep Add peptide dilutions to the wells prep->add_pep inoc Inoculate microtiter plate wells with standardized bacterial suspension inoc->add_pep incubate Incubate the plate at 37°C for 18-24 hours add_pep->incubate read Read the plate visually or with a plate reader to determine the lowest concentration with no visible growth (MIC) incubate->read

References

Initial Studies on the Cytotoxicity of Aurein 1.2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Aurein 1.2 is a 13-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Australian bell frogs, Litoria aurea and Litoria raniformis[1][2]. This peptide, with the sequence GLFDIIKKIAESF-NH2, exhibits a broad spectrum of biological activity, demonstrating both antimicrobial and anticancer properties[1][3]. Its α-helical structure and amphipathic nature are key to its function[3]. Initial research has highlighted its moderate to potent cytotoxicity against a wide array of human cancer cell lines while showing limited toxicity towards normal cells, making it a subject of significant interest for therapeutic development. This technical guide provides an in-depth overview of the early cytotoxic studies of this compound, presenting quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Cytotoxicity Profile of this compound

This compound has demonstrated a broad efficacy against numerous cancer cell lines. It is reported to be moderately cytotoxic against 57 out of 60 human tumor cell lines tested in initial screenings. Its activity spans various cancer types including leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovaries, prostate, and breast. A significant characteristic of this compound is its selectivity, showing minimal hemolytic activity and cytotoxicity against normal cell lines at concentrations effective against cancerous cells.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values and cell viability data from key studies, illustrating the cytotoxic potential of this compound and its synthetic analogs.

Table 1: IC50 Values of this compound and Analogs against Various Cancer Cell Lines

Peptide/AnalogCell LineCancer TypeIC50 (µM)Reference
This compound T98GGlioblastoma~2
This compound H838Lung Cancer26.94
Analog EH [Orn]8 MCF-7Breast Cancer (Luminal A)44 ± 38
Analog EH [Orn]8 MDA-MB-231Breast Cancer (Triple-Negative)44 ± 38
Analog EH [Orn]8 MCF-12FNormal Breast Epithelium44 ± 38

Table 2: Cytotoxicity and Viability of this compound on Normal and Cancerous Cells

PeptideCell LineCell TypeTreatmentResultReference
This compound Human ErythrocytesNormal Blood CellsUp to 100 µg/mLNo significant lysis
This compound HUVECNormal Endothelial10 µM (24h)95.08% viability
This compound KDRNormal Endothelial10 µM (24h)96.95% viability
This compound A-549Human Lung CarcinomaAt MBC*2.4% cytotoxicity
This compound Analogs SW480Colon Carcinoma10 µM (24h)Severe cytotoxicity
This compound Analogs HT29Colon Carcinoma10 µM (24h)Moderate cytotoxicity

*MBC refers to the Minimal Bactericidal Concentration determined in parallel antimicrobial studies.

Mechanism of Action

The cytotoxic activity of this compound is primarily attributed to its ability to interact with and disrupt cell membranes, which can subsequently trigger apoptotic pathways.

Membrane Disruption: The Carpet Model

The prevailing theory for this compound's membrane activity is the "carpet model". This mechanism is favored due to the peptide's small size, which is insufficient to span the cell membrane as a traditional "barrel-stave" pore. The process involves:

  • Electrostatic Attraction : The cationic nature of this compound facilitates an initial electrostatic attraction to the anionic surfaces of cancer cell membranes. These membranes have a higher negative charge than normal cells due to an accumulation of phosphatidylserine in the outer leaflet.

  • Peptide Accumulation : The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

  • Membrane Destabilization : Once a critical threshold concentration is reached, the peptide layer disrupts the membrane's structural integrity in a detergent-like fashion, leading to the formation of micelles or transient pores.

  • Cell Lysis : This widespread disruption results in membrane permeabilization and eventual cell lysis.

cluster_workflow Carpet Model Mechanism p1 This compound Peptides p2 Electrostatic Attraction to Anionic Cancer Cell Membrane p1->p2 p3 Peptide Accumulation on Membrane Surface ('Carpet' Formation) p2->p3 p4 Threshold Concentration Reached p3->p4 p5 Membrane Destabilization & Micellization p4->p5 p6 Cell Lysis p5->p6

Caption: Workflow of the proposed "carpet model" for this compound membrane disruption.

Induction of Apoptosis

Beyond direct membrane lysis, this compound can induce programmed cell death, or apoptosis. Studies have shown that treatment with the peptide leads to a significant increase in the expression of caspases, which are key mediators of apoptosis. This suggests the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic (mitochondrial) pathway is a likely candidate, where membrane disruption of mitochondria by internalized peptides leads to the release of cytochrome c, initiating a caspase cascade.

cluster_pathway Intrinsic Apoptosis Pathway start This compound Enters Cell or Disrupts Mitochondrial Membrane cyto_c Cytochrome c Release start->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 substrates Cleavage of Cellular Substrates cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic apoptosis signaling cascade initiated by this compound.

Key Experimental Protocols

The following section details the standard methodologies employed in the initial cytotoxic evaluation of this compound.

General Experimental Workflow

The assessment of cytotoxicity typically follows a standardized workflow from cell preparation to data analysis.

cluster_workflow General Cytotoxicity Testing Workflow culture 1. Cell Culture (Cancer & Normal Lines) seed 2. Cell Seeding (e.g., 96-well plates) culture->seed treat 3. Peptide Treatment (Varying Concentrations) seed->treat incubate 4. Incubation (e.g., 24-48 hours) treat->incubate assay 5. Cytotoxicity Assay (e.g., MTT Addition) incubate->assay read 6. Absorbance Reading (Spectrophotometer) assay->read analyze 7. Data Analysis (IC50 Calculation) read->analyze

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Peptide Synthesis and Purification
  • Synthesis Method : this compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

  • Verification : The purity and correct molecular weight of the final peptide are confirmed by analytical HPLC and matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.2 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a control substance (like the chemotherapy drug 5-fluorouracil).

  • Incubation : The plates are incubated for a defined period, typically 24 to 48 hours.

  • MTT Addition : The treatment medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Detection Assays
  • DAPI Staining : To visualize morphological changes associated with apoptosis, cells are treated with this compound, fixed, and stained with DAPI (4',6-diamidino-2-phenylindole). Apoptotic nuclei appear condensed or fragmented when viewed under a fluorescence microscope.

  • Quantitative PCR (qPCR) : To confirm the activation of apoptotic pathways, RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers for key apoptosis-related genes, such as caspases, to quantify changes in their expression levels.

References

Methodological & Application

Solid-Phase Synthesis of Aurein 1.2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) with the sequence GLFDIIKKIAESF-NH₂, originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] It exhibits broad-spectrum antimicrobial and anticancer activities.[1][2] This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc/tBu chemistry, including resin preparation, peptide chain assembly, cleavage, and purification. Additionally, it summarizes key quantitative data and illustrates the synthesis workflow and the peptide's proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Antimicrobial peptides are promising candidates for novel therapeutics due to their broad-spectrum activity and lower propensity for inducing resistance compared to conventional antibiotics. This compound, a cationic α-helical peptide, functions by disrupting the integrity of microbial cell membranes.[3][4] Its synthesis is efficiently achieved through solid-phase peptide synthesis (SPPS), a robust method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The most common approach for this compound synthesis utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary Nα-amino group protection and tert-butyl (tBu) based protecting groups for amino acid side chains.

Materials and Reagents

Resin, Amino Acids, and Reagents
Component Description Supplier Example
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitutionSigma-Aldrich, Novabiochem
Fmoc-L-Amino AcidsStandard side-chain protection (Asp(OtBu), Glu(OtBu), Lys(Boc), Ser(tBu))ChemPep, Sigma-Aldrich
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAapptec, Sigma-Aldrich
DIPEAN,N-DiisopropylethylamineSigma-Aldrich
PiperidineSigma-Aldrich
DMFN,N-Dimethylformamide, peptide synthesis gradeThermo Fisher Scientific
DCMDichloromethane, peptide synthesis gradeThermo Fisher Scientific
TFATrifluoroacetic acid, reagent gradeSigma-Aldrich
TISTriisopropylsilaneSigma-Aldrich
AcetonitrileHPLC gradeThermo Fisher Scientific
MethanolReagent gradeSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for SPPS

  • Shaker

  • Vacuum filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell 1g of Rink Amide MBHA resin in 10 mL of DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 10 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, pre-activate 3 equivalents of Fmoc-Phe-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in a minimal amount of DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Peptide Chain Elongation

The following steps are repeated for each amino acid in the this compound sequence (Ser, Glu, Ala, Ile, Lys, Lys, Ile, Ile, Asp, Phe, Leu, Gly):

  • Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF twice (5 min and 15 min).

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Cleavage and Deprotection
  • Final Washing and Drying: After the final amino acid coupling and deprotection, wash the peptidyl-resin with DCM (5 x 10 mL) and methanol (3 x 10 mL), then dry under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 40 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The theoretical molecular weight of this compound is 1479.77 g/mol .

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Data Presentation

Synthesis and Purification Summary
ParameterTypical Result
Crude Peptide Yield70-85%
Purity after RP-HPLC>95%
Final Purified Yield30-50%
Theoretical Mass (Monoisotopic)1478.85 Da
Observed Mass (ESI-MS)1479.8 ± 1.0 Da
Biological Activity of this compound

The antimicrobial activity of synthetic this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

OrganismStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 259238-165.4 - 10.8
Enterococcus faecalisATCC 2921285.4
Escherichia coliATCC 25922256173
Pseudomonas aeruginosaATCC 27853256173
Candida albicansATCC 900283221.6

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow Figure 1. Solid-Phase Synthesis Workflow for this compound cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated 13x) cluster_cleavage_purification Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Wash1 Wash (DMF/DCM) Deprotect_Resin->Wash1 Deprotect_Peptide Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_Peptide Start Synthesis Wash2 Wash (DMF) Deprotect_Peptide->Wash2 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2->Couple Wash3 Wash (DMF) Couple->Wash3 Wash3->Deprotect_Peptide Next Amino Acid Cleave Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleave Final Amino Acid Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS/HPLC Analysis Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize Aurein This compound Lyophilize->Aurein

Caption: Figure 1. Solid-Phase Synthesis Workflow for this compound.

Mechanism of Action: The Carpet Model

This compound is proposed to act via the "carpet model". In this mechanism, the cationic peptide electrostatically interacts with the negatively charged components of the bacterial membrane. The peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of transient pores or micelles and ultimately cell lysis, without forming stable transmembrane channels.

Carpet_Model Figure 2. 'Carpet Model' Mechanism of this compound cluster_steps Mechanism Steps cluster_diagram Schematic Representation Step1 1. Electrostatic Attraction This compound peptides are attracted to the negatively charged bacterial membrane. Step2 2. Carpet Formation Peptides accumulate on the membrane surface, aligning parallel to the lipid bilayer. Step1->Step2 Step3 3. Membrane Disruption At a critical concentration, the peptide 'carpet' disrupts the membrane, causing destabilization. Step2->Step3 Step4 4. Lysis Formation of transient pores or micelles leads to leakage of cellular contents and cell death. Step3->Step4 Membrane1 Bacterial Membrane Peptides1 This compound Membrane2 Peptide Carpet Peptides2 This compound Peptides3 This compound Peptides4 This compound Membrane3 Disrupted Membrane Leakage Cellular Contents Leakage Pore Pore/Micelle

Caption: Figure 2. 'Carpet Model' Mechanism of this compound.

Conclusion

The solid-phase synthesis protocol detailed in this document provides a reliable method for obtaining high-purity this compound for research and development purposes. The use of Fmoc chemistry on a Rink Amide resin is a well-established and efficient strategy for producing C-terminally amidated peptides. The subsequent purification by RP-HPLC is crucial for isolating the target peptide from synthesis-related impurities. The provided data and visualizations offer a comprehensive overview for scientists working on the synthesis and application of this promising antimicrobial peptide.

References

Application Notes & Protocols for Minimum Inhibitory Concentration (MIC) Assay of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurein 1.2 is a 13-residue antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea. It exhibits a broad spectrum of activity against various pathogens.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound.

This compound, with the amino acid sequence GLFDIIKKIAESF-NH2, is a cationic peptide that primarily acts by disrupting the microbial cell membrane.[2] Its mechanism of action is consistent with the "carpet model," where the peptide accumulates on the surface of the bacterial membrane and, upon reaching a critical concentration, causes membrane disruption and lysis.[3][4][5]

Data Presentation

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes typical MIC values reported in the literature. It is important to note that MIC values can vary depending on the specific strain, testing conditions, and methodology used.

MicroorganismTypeMIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive8 - 25
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive8 - 16
Enterococcus faecalisGram-positive8 - 16
Streptococcus pyogenesGram-positive1 - 16
Escherichia coliGram-negative200 - 256
Pseudomonas aeruginosaGram-negative256
Candida albicansYeast32 - 50

Experimental Protocols

Materials
  • This compound peptide (lyophilized powder, purity >95%)

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile deionized water

  • 0.02% acetic acid with 0.4% Bovine Serum Albumin (BSA)

  • 0.01% acetic acid with 0.2% BSA

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene microcentrifuge tubes

  • Spectrophotometer

  • Orbital shaker incubator

  • Micropipettes and sterile tips

Protocol for MIC Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides to minimize non-specific binding to plastic surfaces.

1. Preparation of this compound Stock Solution: a. Dissolve the lyophilized this compound peptide in sterile deionized water to create a high-concentration stock solution (e.g., 20 times the highest desired final concentration). b. Dilute this stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a 10x working stock solution. This step helps to prevent peptide adsorption to plasticware.

2. Preparation of Serial Dilutions: a. Perform serial two-fold dilutions of the 10x this compound working stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene microcentrifuge tubes.

3. Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test microorganism into a tube containing 5 mL of MHB. b. Incubate at 37°C for 16-18 hours with shaking at 200 RPM. c. Adjust the turbidity of the bacterial culture with fresh MHB to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This can be verified by measuring the absorbance at 621 nm (should be between 0.08 and 0.1). d. Dilute the adjusted bacterial suspension 1:100 in fresh MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

4. Microtiter Plate Setup: a. In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. b. Add 100 µL of sterile MHB to column 12 to serve as a sterility control. c. Add 11 µL of the 10x serial dilutions of this compound to the corresponding wells in columns 1 through 10. d. Column 11 will serve as a positive growth control (bacteria with no peptide).

5. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

MIC_Assay_Workflow Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading peptide_prep Prepare this compound Stock Solutions serial_dilution Perform Serial Dilutions of this compound peptide_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum plate_setup Set up 96-well Plate: Inoculum + Peptide Dilutions inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_mic Visually Inspect Wells and Determine MIC incubation->read_mic

Caption: Workflow diagram of the Minimum Inhibitory Concentration (MIC) assay for this compound.

Mechanism of Action

Carpet_Mechanism This compound 'Carpet Model' Mechanism of Action cluster_membrane Bacterial Membrane Lipid Bilayer Lipid Bilayer Aurein1_2 This compound Peptides Binding Electrostatic Binding to Membrane Surface Aurein1_2->Binding Aggregation Peptide Aggregation on Membrane ('Carpet' Formation) Binding->Aggregation Disruption Membrane Disruption and Permeabilization Aggregation->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: The "Carpet Model" mechanism of action for the antimicrobial peptide this compound.

References

Application Notes and Protocols: In Vitro Testing of Aurein 1.2 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea.[1][2] It is one of the shortest α-helical peptides with demonstrated antimicrobial and anticancer properties.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against Gram-positive bacteria, summarizes key quantitative data from published studies, and illustrates the experimental workflows and proposed mechanism of action. This compound has shown notable activity against a range of Gram-positive cocci, including antibiotic-resistant strains, making it a molecule of interest for novel antimicrobial strategies.[4] Its primary mechanism of action involves the perturbation and disruption of the bacterial cell membrane.

Quantitative Data Summary

The antimicrobial activity of this compound against various Gram-positive bacteria has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The tables below summarize these findings from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Staphylococcus aureusClinical Isolates1 - 1648
Staphylococcus aureusMethicillin-Resistant (MRSA)1 - 1648
Enterococcus faecalisClinical Isolates1 - 16816
Enterococcus faecalisVancomycin-Resistant (VRE)1 - 16816
Streptococcus pyogenesClinical Isolates1 - 1624
Streptococcus pneumoniaeClinical Isolates1 - 1648
Bacillus subtilisATCC 35621 - 16--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMBC Range (mg/L)MBC50 (mg/L)MBC90 (mg/L)Reference(s)
Staphylococcus aureusClinical Isolates1 - 16816
Staphylococcus aureusMethicillin-Resistant (MRSA)1 - 16816
Enterococcus faecalisClinical Isolates1 - 1616>16
Enterococcus faecalisVancomycin-Resistant (VRE)1 - 1616>16
Streptococcus pyogenesClinical Isolates1 - 1648
Streptococcus pneumoniaeClinical Isolates1 - 16816
Bacillus subtilisATCC 35621 - 16--

MBC50 and MBC90 represent the concentrations at which 50% and 90% of the isolates are killed, respectively.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound peptide, synthesized and purified

  • Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline or 10 mM Sodium HEPES buffer (pH 7.2)

Protocol Workflow:

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination p1 Prepare serial dilutions of this compound in MHB m1 Inoculate 96-well plate with bacterial suspension and this compound dilutions p1->m1 p2 Adjust bacterial suspension to ~5x10^5 CFU/mL p2->m1 m2 Include positive (no peptide) and negative (no bacteria) controls m1->m2 m3 Incubate at 37°C for 16-20 hours m2->m3 m4 Determine MIC: lowest concentration with no visible growth m3->m4 b1 Take aliquots from wells with no visible growth (≥MIC) m4->b1 Proceed to MBC b2 Spread aliquots onto MHA plates b1->b2 b3 Incubate plates at 37°C for 18-24 hours b2->b3 b4 Determine MBC: lowest concentration with ≥99.9% reduction in CFU b3->b4 Mechanism_Of_Action cluster_membrane Bacterial Membrane cluster_steps Mechanism Steps p1 Lipid Head p2 Lipid Head p3 Lipid Head p4 Lipid Head p5 Lipid Head p6 Lipid Head t1 t2 t3 t4 t5 t6 s1 1. Electrostatic Attraction This compound (+) approaches anionic membrane (-) s2 2. Surface Binding ('Carpet' Formation) Peptides accumulate on the membrane surface s2->p4 Accumulation s3 3. Membrane Disruption Permeabilization and leakage of cellular contents leakage Leakage s3->leakage Disruption aurein This compound aurein->p2 +

References

Application Notes and Protocols: Evaluating the Efficacy of Aurein 1.2 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-cancer properties of the antimicrobial peptide, Aurein 1.2. This document outlines detailed protocols for key cell viability assays, presents quantitative data on its efficacy against various cancer cell lines, and visualizes the experimental workflows and proposed mechanisms of action.

Introduction

This compound is a 13-amino acid peptide (GLFDIIKKIAESF) originally isolated from the Australian frog, Litoria aurea. It has demonstrated broad-spectrum antimicrobial and anti-cancer activities.[1][2][3] Its cationic and amphipathic nature allows it to selectively interact with the anionic components of cancer cell membranes, leading to membrane disruption and subsequent cell death through mechanisms such as apoptosis and necrosis.[4][5] Unlike conventional chemotherapeutics, this compound shows promise for its selective toxicity towards cancer cells while exhibiting low cytotoxicity against normal cell lines.

Data Summary: Anti-proliferative Activity of this compound

The following tables summarize the reported in vitro anti-proliferative activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the peptide's potency, representing the concentration required to inhibit 50% of cancer cell proliferation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
H838Non-small-cell lung cancer26.94
MCF-7Breast cancerNot explicitly stated, but analogs showed activity.
U251MGGlioblastoma astrocytoma38.41
T98GGlioblastoma~2

Table 2: Cell Viability of Cancer and Normal Cell Lines After Treatment with this compound and Analogs

This table includes data for this compound (Pep1) and its modified analogs for comparative purposes.

Cell LineCell TypeTreatmentConcentrationCell Viability (%)Reference
SW480Colon CancerThis compound (Pep1)10 µM77.87
HT29Colon CancerThis compound (Pep1)Not Specified78.81
HUVECNormal (Endothelial)This compound (Pep1)Not Specified95.08
KDRNormalThis compound (Pep1)Not Specified96.95

Experimental Protocols

Detailed methodologies for common cell viability assays are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • This compound peptide

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the peptide dilutions.

    • Include wells with untreated cells (negative control) and a vehicle control (medium without peptide). A positive control, such as 0.1% Triton X-100, can also be included.

    • Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.

Materials:

  • This compound peptide

  • Cancer cell lines of interest

  • Complete culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Materials:

  • This compound peptide

  • Cancer cell lines of interest

  • Complete culture medium

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with this compound for the desired duration.

  • Cell Harvesting and Staining:

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The results will allow for the quantification of four cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow for Cell Viability Assays

G General Workflow for In Vitro Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment peptide_prep Prepare this compound Dilutions peptide_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Assay treatment->annexin readout Spectrophotometer/Flow Cytometer Reading mtt->readout ldh->readout annexin->readout analysis Calculate Viability/Cytotoxicity/Apoptosis readout->analysis

Caption: General workflow for assessing the viability of cancer cells treated with this compound.

Proposed Mechanism of Action of this compound

G Proposed Mechanism of this compound on Cancer Cells cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_peptide Proposed Mechanism of this compound on Cancer Cells membrane Anionic Phospholipids (e.g., Phosphatidylserine) caspases Caspase Activation membrane->caspases Membrane Disruption/Pore Formation necrosis Necrosis (Membrane Lysis) membrane->necrosis Direct Lysis apoptosis Apoptosis caspases->apoptosis aurein This compound aurein->membrane Electrostatic Interaction

Caption: Proposed mechanism of this compound leading to cancer cell death.

Conclusion

This compound demonstrates significant anti-cancer potential through its ability to selectively target and disrupt cancer cell membranes, ultimately inducing cell death. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic applications of this promising peptide. Further studies, including in vivo experiments and detailed mechanistic analyses, are warranted to fully elucidate its potential as a novel anti-cancer agent.

References

Probing the Disruptive Dance: Methods for Studying Aurein 1.2 Membrane Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2, a short, 13-residue cationic antimicrobial peptide (AMP) isolated from the Australian green and golden bell frog (Litoria aurea), has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities.[1] Its primary mode of action involves the disruption of cell membranes, making it a promising candidate for the development of novel therapeutics.[2][3] Understanding the precise mechanisms by which this compound compromises membrane integrity is crucial for its optimization and clinical application. This document provides detailed application notes and experimental protocols for a suite of biophysical techniques commonly employed to elucidate the membrane-disrupting properties of this compound. The peptide is thought to act via a "carpet" mechanism, accumulating on the membrane surface before inducing destabilization and lysis at a critical concentration, rather than forming discrete transmembrane pores.[1][4] It exhibits a preferential interaction with anionic lipid bilayers, which mimic the composition of prokaryotic membranes.

Key Biophysical Techniques and Protocols

A multi-faceted approach employing various biophysical techniques is essential to comprehensively characterize the interaction of this compound with lipid membranes. Below are detailed protocols for key experimental methodologies.

Vesicle Dye Leakage Assay (Calcein Leakage)

This assay quantifies the ability of this compound to permeabilize lipid vesicles by measuring the release of a fluorescent dye.

Principle: Large unilamellar vesicles (LUVs) are loaded with a self-quenching concentration of the fluorescent dye calcein. Upon membrane disruption by this compound, calcein is released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence intensity.

Experimental Protocol:

  • Lipid Film Preparation:

    • Prepare a lipid mixture of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) at a molar ratio of 3:1 in chloroform. This composition mimics a bacterial membrane.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Subject the suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles (MLVs).

    • Extrude the MLV suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form LUVs.

  • Removal of Free Calcein:

    • Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUV suspension in the assay buffer to a final lipid concentration of 50 µM in a fluorescence cuvette.

    • Monitor the baseline fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add varying concentrations of this compound to the cuvette and record the fluorescence intensity over time until a plateau is reached.

    • To determine 100% leakage, add a lytic agent (e.g., 0.1% Triton X-100) to completely disrupt the vesicles.

    • Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence intensity after adding the peptide, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.

Quantitative Data Summary:

Lipid CompositionPeptide to Lipid (P/L) Molar Ratio% Calcein ReleaseReference
DMPC/DMPG (3:1)1:15Nearly 100%
POPC/POPG (3:1)1:15~36%
POPC/POPG (1:1)1:15~27%
Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a surface-sensitive technique that monitors the mass and viscoelastic properties of adlayers on a sensor surface in real-time. It provides insights into the binding kinetics and conformational changes of this compound upon interaction with a supported lipid bilayer (SLB).

Principle: A quartz crystal sensor oscillates at a specific frequency. When molecules bind to the sensor surface, the frequency decreases, and the energy dissipation of the oscillation changes. These changes are related to the mass and viscoelastic properties of the adsorbed layer.

Experimental Protocol:

  • Sensor Preparation:

    • Use a SiO₂-coated quartz crystal sensor.

    • Clean the sensor by immersing it in a 2% sodium dodecyl sulfate (SDS) solution for 30 minutes, followed by rinsing with Milli-Q water and drying under a stream of nitrogen.

    • Treat the sensor with UV/ozone for 10-15 minutes to create a hydrophilic surface.

  • SLB Formation:

    • Establish a stable baseline in the measurement chamber with the appropriate buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Inject small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DMPC or DMPC/DMPG) into the chamber. The vesicles will adsorb, rupture, and fuse to form a continuous SLB on the sensor surface. This is observed as a characteristic decrease in frequency and an increase, followed by a decrease, in dissipation.

    • Rinse with buffer to remove any unfused vesicles.

  • Peptide Interaction:

    • Once a stable SLB is formed, inject a solution of this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM) and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.

    • A decrease in frequency indicates peptide binding to the SLB. Changes in dissipation provide information about the structural arrangement of the bound peptide and its effect on the bilayer's viscoelasticity. A significant decrease in frequency accompanied by a large increase in dissipation can indicate membrane disruption and mass loss.

Quantitative Data Summary:

Lipid BilayerThis compound Concentration (µM)ObservationReference
DMPC5Weak binding, no change in membrane ordering
DMPC20Membrane lysis (mass loss)
DMPC/DMPG5Weak binding, no change in membrane ordering
DMPC/DMPG20Membrane lysis (nearly double that of DMPC)
DMPC/DMPG/Cholesterol20No lysis observed
Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the membrane surface, allowing for the direct visualization of morphological changes induced by this compound.

Principle: A sharp tip mounted on a flexible cantilever is scanned across the surface of a supported lipid bilayer. The interaction forces between the tip and the sample cause the cantilever to deflect, which is detected by a laser and photodiode system to generate a topographical image.

Experimental Protocol:

  • Substrate and SLB Preparation:

    • Use freshly cleaved mica as the substrate.

    • Prepare a supported lipid bilayer by vesicle fusion, as described in the QCM-D protocol, directly onto the mica surface.

  • AFM Imaging:

    • Mount the sample in the AFM fluid cell and fill it with the imaging buffer.

    • Engage the AFM tip with the sample surface and begin imaging in a suitable mode (e.g., tapping mode or contact mode) to obtain a baseline image of the intact SLB.

    • Inject a solution of this compound into the fluid cell to achieve the desired final concentration.

    • Continuously image the same area of the SLB to observe the time-dependent effects of the peptide on the membrane structure. Look for changes in surface roughness, the appearance of defects, or complete bilayer disruption.

Neutron Scattering Techniques

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry, provide detailed structural information about the peptide-membrane complex at the molecular level.

Principle: Neutrons interact with atomic nuclei, and their scattering patterns can be used to determine the structure and composition of materials. The use of deuterium labeling (contrast variation) allows for the selective highlighting of either the peptide or the lipid components.

Experimental Protocol (SANS):

  • Sample Preparation:

    • Prepare LUVs with a specific lipid composition (e.g., deuterated DMPC (d54-DMPC) and DMPG) in a D₂O-based buffer to enhance the contrast between the lipids and the solvent.

    • Prepare samples with and without this compound at various peptide-to-lipid ratios.

  • SANS Measurement:

    • Place the sample in a quartz cuvette in the neutron beam.

    • Collect the scattering data over a range of scattering vectors (q).

    • Analyze the scattering profiles to determine parameters such as the bilayer thickness, the area per lipid molecule, and the location of the peptide within the bilayer.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

SS-NMR provides atomic-resolution information about the structure, dynamics, and orientation of this compound within the lipid bilayer, as well as the peptide's effect on lipid order.

Principle: SS-NMR measures the magnetic properties of atomic nuclei in a solid or semi-solid state. By using isotopically labeled peptides (e.g., with ¹⁵N or ¹³C) and lipids (e.g., with ²H), specific structural and dynamic information can be obtained.

Experimental Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film with a buffer containing this compound (potentially isotopically labeled).

    • For oriented samples, deposit the peptide-lipid mixture onto thin glass plates and stack them.

  • NMR Spectroscopy:

    • Pack the sample into an NMR rotor.

    • Acquire NMR spectra (e.g., ³¹P NMR for lipid headgroup dynamics, ²H NMR for lipid acyl chain order, and ¹⁵N NMR for peptide orientation) using appropriate pulse sequences.

    • Analyze the spectra to determine the secondary structure and orientation of the peptide and the degree of lipid disorder induced by the peptide.

Circular Dichroism (CD) and Oriented Circular Dichroism (OCD)

CD and OCD spectroscopy are used to determine the secondary structure of this compound in solution and when bound to lipid membranes, as well as its orientation relative to the bilayer normal.

Principle: These techniques measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of the protein's secondary structure (e.g., α-helix, β-sheet, random coil). In OCD, the lipid bilayers are macroscopically oriented, allowing for the determination of the orientation of helical peptides.

Experimental Protocol (OCD):

  • Sample Preparation:

    • Prepare a mixture of lipids and this compound in an organic solvent (e.g., chloroform/trifluoroethanol).

    • Deposit the mixture onto a quartz slide and allow the solvent to evaporate slowly, which results in the formation of oriented multilayers.

    • Hydrate the sample by placing it in a chamber with controlled humidity.

  • CD Measurement:

    • Place the quartz slide in the CD spectrometer with the light beam perpendicular to the slide surface.

    • Record the CD spectrum over the far-UV range (e.g., 190-260 nm).

    • The shape and magnitude of the spectrum, particularly the bands around 208 nm and 222 nm for an α-helix, can be used to determine the orientation of the peptide relative to the bilayer normal.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize and understand the dynamic interactions between this compound and a lipid bilayer at an atomic or coarse-grained level.

Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of their trajectories over time. This provides insights into the binding process, peptide conformational changes, and the mechanism of membrane disruption.

Simulation Protocol:

  • System Setup:

    • Build a model of a hydrated lipid bilayer with the desired composition.

    • Place one or more molecules of this compound (with its known α-helical structure) in the aqueous phase near the bilayer surface.

    • Solvate the system with water molecules and add ions to neutralize the system and mimic physiological ionic strength.

  • Simulation:

    • Use a molecular dynamics software package (e.g., GROMACS, AMBER) and an appropriate force field (e.g., CHARMM, AMBER for all-atom; MARTINI for coarse-grained).

    • Perform an energy minimization of the system, followed by equilibration steps.

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the peptide-membrane interaction.

  • Analysis:

    • Analyze the simulation trajectory to investigate peptide binding, insertion depth, secondary structure stability, peptide-lipid interactions, and any resulting membrane deformation or pore formation.

Giant Unilamellar Vesicles (GUVs) with Fluorescence Microscopy

GUVs are cell-sized vesicles that allow for the direct visualization of membrane disruption by this compound at the single-vesicle level using fluorescence microscopy.

Principle: GUVs are prepared to encapsulate a fluorescent dye or are labeled with a fluorescent lipid. Upon addition of this compound, changes in vesicle morphology, dye leakage, or vesicle rupture can be observed in real-time.

Experimental Protocol:

  • GUV Formation:

    • Prepare GUVs using methods such as electroformation or gentle hydration of a lipid film on a solid support. The lipid composition can be tailored to mimic either bacterial or eukaryotic membranes. A fluorescent lipid marker (e.g., Rhodamine-PE) can be included in the lipid mixture.

  • Microscopy:

    • Transfer the GUV suspension to a microscopy chamber.

    • Observe the GUVs using a confocal or epifluorescence microscope.

    • Add this compound to the chamber and record a time-lapse series of images to monitor the interaction. Observe for events such as peptide binding to the GUV surface, vesicle deformation, pore formation (if any), and complete vesicle lysis.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for studying this compound membrane disruption and the proposed "carpet" mechanism of action.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_data Data Analysis & Interpretation lipid_prep Lipid Mixture (e.g., DMPC/DMPG) vesicle_formation Vesicle Formation (LUVs, GUVs, SLBs) lipid_prep->vesicle_formation peptide_prep This compound Solution leakage Calcein Leakage Assay peptide_prep->leakage qcmd QCM-D peptide_prep->qcmd afm AFM peptide_prep->afm neutron Neutron Scattering peptide_prep->neutron nmr Solid-State NMR peptide_prep->nmr cd Circular Dichroism peptide_prep->cd md MD Simulations peptide_prep->md guv_mic GUV Microscopy peptide_prep->guv_mic vesicle_formation->leakage vesicle_formation->qcmd vesicle_formation->afm vesicle_formation->neutron vesicle_formation->nmr vesicle_formation->cd vesicle_formation->guv_mic quant_data Quantitative Data (% Leakage, Mass Change) leakage->quant_data qcmd->quant_data visual_data Visual Evidence (Membrane Morphology) afm->visual_data structural_data Structural Information (Peptide Location, Orientation) neutron->structural_data nmr->structural_data cd->structural_data md->structural_data guv_mic->visual_data mechanism Elucidation of Disruption Mechanism quant_data->mechanism structural_data->mechanism visual_data->mechanism

Caption: Experimental workflow for studying this compound membrane disruption.

carpet_mechanism cluster_membrane Lipid Bilayer mem_intact Intact Membrane mem_carpet Peptide Accumulation ('Carpet' Formation) mem_intact->mem_carpet Peptide Binding (Electrostatic & Hydrophobic) mem_disrupted Membrane Disruption & Lysis mem_carpet->mem_disrupted Critical Concentration Reached peptide This compound peptide->mem_intact Initial Interaction

Caption: The "Carpet" mechanism of this compound membrane disruption.

By employing this comprehensive suite of biophysical techniques, researchers can gain a detailed understanding of the molecular mechanisms underpinning the membrane-disrupting activity of this compound. This knowledge is invaluable for the rational design of more potent and selective antimicrobial and anticancer agents.

References

Determining the Secondary Structure of Aurein 1.2 using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurein 1.2 is a 13-residue antimicrobial peptide (AMP) with the sequence GLFDIIKKIAESF-NH2, first isolated from the Australian bell frog, Litoria aurea. Its potent antimicrobial activity is closely linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation upon interacting with bacterial membranes. Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. This application note provides a detailed protocol for using CD spectroscopy to determine the secondary structure of this compound under different environmental conditions, mimicking both aqueous and membrane-like environments.

Circular dichroism is the differential absorption of left and right circularly polarized light. In the far-UV region (190-250 nm), the peptide backbone chromophores give rise to characteristic CD signals that can be used to estimate the proportions of α-helix, β-sheet, and random coil structures within the peptide. In an aqueous buffer, this compound is expected to be largely unstructured, exhibiting a CD spectrum characteristic of a random coil. However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles or 2,2,2-trifluoroethanol (TFE), this compound undergoes a conformational change to a predominantly α-helical structure. This structural transition is crucial for its biological function.

Data Presentation

The secondary structure content of this compound is highly dependent on its solvent environment. The following table summarizes the expected secondary structure composition of this compound in different solutions, based on CD spectral analysis.

Solvent/Conditionα-Helix (%)β-Sheet (%)Random Coil/Unordered (%)Predominant Conformation
10 mM Phosphate Buffer (pH 7.4)< 10< 5> 85Random Coil
50% TFE in 10 mM Phosphate Buffer> 60< 5< 35α-Helical
30 mM SDS in 10 mM Phosphate Buffer> 70< 5< 25α-Helical

Note: The percentages are estimates derived from qualitative analysis of published CD spectra and quantitative analysis of this compound analogs. The exact percentages can be calculated by deconvolution of the experimental CD spectra using various algorithms. For instance, analogs of this compound have shown helicity in the range of 57-80% in the presence of SDS.

Experimental Protocols

This section provides a detailed methodology for determining the secondary structure of this compound using CD spectroscopy.

Materials and Reagents
  • Synthetic this compound peptide (≥95% purity)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Sodium dodecyl sulfate (SDS), electrophoresis grade

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment
  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette with a path length of 1 mm

  • Micropipettes and sterile, low-retention tips

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Spectrophotometer for concentration determination

Solution Preparation
  • 100 mM Phosphate Buffer Stock (pH 7.4): Prepare stock solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄. Titrate one solution with the other to achieve a final pH of 7.4.

  • 10 mM Phosphate Buffer (Working Buffer): Dilute the 100 mM phosphate buffer stock 1:10 with ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh the lyophilized this compound peptide and dissolve it in 10 mM phosphate buffer to a final concentration of 1 mg/mL.

  • TFE-containing Buffer: Prepare a 50% (v/v) TFE solution by mixing equal volumes of TFE and 20 mM phosphate buffer.

  • SDS-containing Buffer: Prepare a 30 mM SDS solution in 10 mM phosphate buffer. Ensure the SDS is fully dissolved.

Sample Preparation for CD Measurement
  • This compound in Phosphate Buffer: Dilute the this compound stock solution with 10 mM phosphate buffer to a final concentration of 0.1 mg/mL.

  • This compound in TFE: Dilute the this compound stock solution with the 50% TFE buffer to a final concentration of 0.1 mg/mL.

  • This compound in SDS: Dilute the this compound stock solution with the 30 mM SDS buffer to a final concentration of 0.1 mg/mL.

  • Blank Solutions: Use the corresponding buffers (10 mM phosphate buffer, 50% TFE buffer, and 30 mM SDS buffer) as blanks.

CD Spectropolarimeter Setup and Measurement
  • Instrument Purge: Purge the spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp.

  • Instrument Parameters:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 sec

    • Accumulations: 3-5 scans

    • Temperature: 25 °C

  • Measurement Procedure:

    • Record a baseline spectrum for each blank solution.

    • Record the CD spectrum for each this compound sample.

    • Subtract the corresponding blank spectrum from the sample spectrum to obtain the final CD spectrum for the peptide.

Data Analysis
  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (θobs × MRW) / (10 × d × c)

    where:

    • θobs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (Total molecular weight of the peptide / number of amino acids; for this compound, this is approximately 1479.7 g/mol / 13 ≈ 113.8 Da).

    • d is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).

    • c is the concentration of the peptide in g/mL.

  • Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated by deconvolution of the mean residue ellipticity spectrum using online servers like DichroWeb or software packages such as CDPro. These programs use algorithms (e.g., SELCON3, CONTIN, CDSSTR) to fit the experimental spectrum to a linear combination of reference spectra for different secondary structure elements.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of determining the secondary structure of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis cluster_results Results Peptide This compound Synthesis & Purification Buffers Buffer Preparation (Phosphate, TFE, SDS) Peptide->Buffers Samples Sample Preparation (Peptide in Buffers) Buffers->Samples Blanks Blank Spectra Acquisition Samples->Blanks Spectra Sample Spectra Acquisition Samples->Spectra Instrument CD Spectropolarimeter Setup Instrument->Blanks Instrument->Spectra Correction Baseline Correction Blanks->Correction Spectra->Correction Conversion Conversion to Molar Ellipticity Correction->Conversion Deconvolution Secondary Structure Deconvolution Conversion->Deconvolution Structure Secondary Structure Percentages (α-helix, β-sheet, random coil) Deconvolution->Structure logical_relationship cluster_concept Core Concept cluster_structure Secondary Structures & Spectra cluster_experiment Experimental Observation cluster_analysis Analysis & Conclusion CD Circular Dichroism: Differential absorption of left & right polarized light Alpha α-Helix (Negative bands at ~208 & 222 nm) CD->Alpha Beta β-Sheet (Negative band at ~218 nm) CD->Beta Random Random Coil (Negative band at ~198 nm) CD->Random Deconvolution Deconvolution Algorithm Alpha->Deconvolution Beta->Deconvolution Random->Deconvolution Aurein_CD Experimental CD Spectrum of this compound Aurein_CD->Deconvolution Conclusion Conclusion on this compound Secondary Structure Deconvolution->Conclusion

Application Notes and Protocols: Assessing the Hemolytic Activity of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea.[1][2] As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial and anticancer activities.[1][2] Its mechanism of action is primarily attributed to its interaction with and disruption of cell membranes.[3] For any therapeutic candidate, particularly an antimicrobial peptide, assessing its cytotoxicity against host cells is a critical step in development. The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a standard, straightforward, and widely used in vitro method to determine the peptide's toxicity towards mammalian cells. These notes provide a detailed protocol for evaluating the hemolytic activity of this compound.

Quantitative Data Summary

The hemolytic activity of this compound has been quantified in several studies. The following table summarizes key findings, providing a baseline for expected results. The 50% hemolytic concentration (HC50) is a common metric representing the peptide concentration required to lyse 50% of the red blood cells.

ParameterValueErythrocyte SourceReference
HC50 ~30 µMHorse
Hemolytic Activity 20.56%Horse
Hemolytic Activity < 5%Not Specified

Note: The hemolytic activity of 20.56% was observed at the Minimum Inhibitory Concentration (MIC) of this compound against E. coli.

Mechanism of Action: The Carpet Model

This compound is believed to exert its lytic effect through the "carpet mechanism". In this model, the peptide monomers first bind to the outer leaflet of the erythrocyte membrane. As the peptide concentration on the membrane surface increases, they aggregate and form a "carpet-like" layer, causing tension and disrupting the membrane's integrity, which ultimately leads to cell lysis and the release of hemoglobin. This mechanism is distinct from pore-forming mechanisms where peptides insert themselves into the membrane to create defined channels.

cluster_membrane Erythrocyte Membrane cluster_steps p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 A This compound monomers B Peptides bind to membrane surface A->B Electrostatic attraction C Formation of 'carpet-like' layer B->C Increased local concentration D Membrane disruption and tension C->D Micellization E Cell Lysis (Hemolysis) D->E Loss of integrity

Caption: The "Carpet Mechanism" of this compound-induced hemolysis.

Experimental Protocol: Hemolytic Activity Assay

This protocol outlines the steps to determine the hemolytic activity of this compound. It is based on standard methodologies for peptide-induced hemolysis.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Fresh whole blood (human or horse) with an anticoagulant (e.g., EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% - 1% Triton X-100 in PBS (Positive Control)

  • Deionized water

  • 96-well microtiter plates (U-bottom)

  • Microcentrifuge tubes

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm or 577 nm.

Procedure

1. Preparation of Erythrocytes (Red Blood Cells - RBCs)

  • Collect fresh whole blood into a tube containing an anticoagulant.

  • Transfer a desired volume of blood to a centrifuge tube.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Resuspend the pelleted RBCs in 3-5 volumes of cold PBS.

  • Repeat the centrifugation and washing steps (steps 3-5) three times to ensure all plasma components are removed.

  • After the final wash, resuspend the RBC pellet in PBS to create a 2-8% (v/v) erythrocyte suspension. A 4% suspension is commonly used.

2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in PBS at a high concentration (e.g., 1 mg/mL or 1 mM).

  • Perform serial dilutions of the peptide stock solution in PBS to create a range of desired concentrations for testing. The concentration range should bracket the expected HC50 value (e.g., from 1 µM to 200 µM).

3. Hemolysis Assay

  • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

  • Prepare control wells:

    • Negative Control (0% Lysis): 100 µL of PBS only.

    • Positive Control (100% Lysis): 100 µL of 1% Triton X-100.

  • Add 100 µL of the prepared RBC suspension to each well, including controls. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 1 hour. Some protocols may vary the incubation time, so consistency is key.

  • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the RBC pellet.

  • Measure the absorbance of the supernatant at 540 nm (or 577 nm) using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

4. Data Analysis

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the % Hemolysis as a function of the this compound concentration.

  • Determine the HC50 value by performing a nonlinear regression analysis on the resulting dose-response curve.

G A 1. Prepare 4% RBC Suspension (Wash fresh blood with PBS) D 4. Add 100µL of 4% RBC Suspension to all wells A->D B 2. Prepare this compound Dilutions (Serial dilutions in PBS) C 3. Set up 96-Well Plate - 100µL Peptide Dilutions - 100µL PBS (Negative Control) - 100µL Triton X-100 (Positive Control) B->C C->D E 5. Incubate (37°C for 1 hour) D->E F 6. Centrifuge Plate (1000 x g for 10 min) E->F G 7. Transfer Supernatant (100µL to a new plate) F->G H 8. Measure Absorbance (540 nm) G->H I 9. Calculate % Hemolysis and determine HC50 H->I

Caption: Workflow for the this compound hemolytic activity assay.

Conclusion

This protocol provides a comprehensive framework for assessing the hemolytic activity of this compound. Adherence to a standardized protocol is essential for obtaining reproducible and comparable results. The data generated from this assay are crucial for evaluating the therapeutic potential and safety profile of this compound and its analogues in drug development pipelines.

References

Application of Aurein 1.2 in Antimicrobial Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea.[1][2][3] It exhibits broad-spectrum antimicrobial and anticancer activities.[1][4] This document provides detailed application notes and protocols for the use of this compound in antimicrobial photodynamic therapy (aPDT), a promising alternative to conventional antibiotics in an era of increasing antimicrobial resistance. aPDT involves the use of a photosensitizer (PS), which upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to target microorganisms.

The combination of this compound with aPDT has been shown to enhance the antimicrobial effect, particularly against resilient pathogens like Enterococcus faecalis and even vancomycin-resistant Enterococcus faecium. This synergistic effect is photosensitizer-dependent and is believed to arise from increased cellular uptake of the photosensitizer facilitated by the membrane-disrupting properties of this compound.

Mechanism of Action: this compound and aPDT Synergy

This compound is a cationic, amphipathic peptide that primarily targets the cell membrane of microorganisms. It is believed to act via a "carpet" mechanism, where the peptide accumulates on the surface of the membrane and, upon reaching a threshold concentration, disrupts the lipid bilayer, leading to cell lysis. This membrane permeabilizing action is thought to facilitate the entry of photosensitizer molecules into the bacterial cell, thereby enhancing the efficacy of aPDT. The synergistic mechanism is dependent on the specific photosensitizer used, with studies showing enhanced activity with methylene blue and chlorin-e6, but not with curcumin.

cluster_aurein This compound Action cluster_apdt aPDT Mechanism cluster_synergy Synergistic Enhancement Aurein This compound Membrane Bacterial Cell Membrane Aurein->Membrane Binds to membrane surface Disruption Membrane Disruption (Carpet Mechanism) Membrane->Disruption Threshold concentration reached IncreasedUptake Increased PS Uptake Disruption->IncreasedUptake Facilitates entry PS Photosensitizer (PS) Light Light Activation PS->Light Excitation ROS Reactive Oxygen Species (ROS) Light->ROS Energy Transfer CellDeath Bacterial Cell Death ROS->CellDeath Oxidative Damage EnhancedaPDT Enhanced aPDT Efficacy IncreasedUptake->EnhancedaPDT EnhancedaPDT->CellDeath Increased Cytotoxicity

Caption: Synergistic mechanism of this compound and aPDT.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the combined effect of this compound and various photosensitizers in aPDT against Enterococcus faecalis.

Table 1: Minimal Bactericidal Concentration (MBC) of this compound

MicroorganismIncubation Time (minutes)MBC (µM)
Enterococcus faecalis522
Data from a study determining the MBC of this compound against E. faecalis.

Table 2: Efficacy of Combined this compound and aPDT against Enterococcus faecalis

PhotosensitizerPS Concentration (µM)Light Dose (J/cm²)This compound Concentration (µM)Log10 Reduction in CFU/mL
Methylene Blue156250~1.5
Methylene Blue1562516~4.5 (Complete elimination)
Chlorin-e68412.50~1.0
Chlorin-e68412.516~4.5 (Complete elimination)
Curcumin17, 34, 6812.516No significant enhancement
This table presents the synergistic antimicrobial effect of combining this compound with different photosensitizers. Note the significant increase in bacterial reduction with methylene blue and chlorin-e6.

Experimental Protocols

Protocol 1: Determination of Minimal Bactericidal Concentration (MBC) of this compound

This protocol is used to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • This compound peptide

  • Bacterial strain of interest (e.g., Enterococcus faecalis)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Microplate reader

  • Agar plates

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.

  • Peptide Treatment:

    • Prepare a serial dilution of this compound in sterile water or PBS.

    • In sterile microcentrifuge tubes, add 50 µL of the bacterial suspension to 50 µL of the various this compound dilutions. The final bacterial concentration will be approximately 5 x 10⁷ CFU/mL.

    • Include a positive control (bacteria with no peptide) and a negative control (medium only).

    • Incubate the tubes for a predetermined time (e.g., 5 minutes to 2 hours) at 37°C.

  • Viability Assessment:

    • After incubation, perform a 10-fold serial dilution of each sample in PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates and calculate the CFU/mL.

    • The MBC is the lowest concentration of this compound that shows a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

start Start culture Prepare Bacterial Culture (Mid-log phase) start->culture treatment Incubate Bacteria with this compound culture->treatment prepare_peptide Prepare Serial Dilutions of this compound prepare_peptide->treatment dilution Perform Serial Dilutions of Treated Samples treatment->dilution plating Plate Dilutions onto Agar dilution->plating incubation Incubate Plates Overnight plating->incubation counting Count Colonies (CFU/mL) incubation->counting mbc Determine MBC (≥99.9% killing) counting->mbc end End mbc->end start Start culture Prepare Bacterial Suspension start->culture setup Set up Treatment Groups in 96-well Plate culture->setup add_aurein Add this compound (Incubate) setup->add_aurein add_ps Add Photosensitizer (Incubate in Dark) add_aurein->add_ps irradiate Irradiate with Light (Specific Dose) add_ps->irradiate viability Assess Bacterial Viability (CFU/mL) irradiate->viability analyze Analyze Data (Log10 Reduction) viability->analyze end End analyze->end

References

Application Notes and Protocols: Techniques for Labeling Aurein 1.2 for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial and anticancer peptide (GLFDIIKKIAESF-NH2) originally isolated from the Australian southern bell frog, Litoria aurea[1]. Its potent biological activities and ability to selectively target bacterial and cancer cells make it a promising candidate for the development of novel diagnostic and therapeutic agents[2][3]. The ability to label this compound with various imaging probes is crucial for studying its mechanism of action, biodistribution, and target engagement in vitro and in vivo. These application notes provide detailed protocols for fluorescent labeling, radiolabeling, and biotinylation of this compound for a range of imaging studies.

I. Fluorescent Labeling of this compound for Microscopy and In Vitro Imaging

Fluorescent labeling allows for the direct visualization of this compound interacting with cells and model membranes, providing insights into its localization and mechanism of action[4]. The primary amine groups on the lysine residues and the N-terminus of this compound are common targets for conjugation with amine-reactive fluorescent dyes.

Quantitative Data for Fluorescently Labeled this compound

The following table summarizes typical quantitative data for this compound labeled with a common fluorescent dye such as Fluorescein isothiocyanate (FITC). Please note that these values are representative and may vary depending on the specific experimental conditions and the fluorescent dye used.

ParameterTypical ValueMethod of Determination
Labeling Efficiency > 90%HPLC, Mass Spectrometry
Molar Labeling Ratio (Dye:Peptide) 1:1 to 2:1UV-Vis Spectroscopy
Excitation Maximum (λex) ~495 nmSpectrofluorometry
Emission Maximum (λem) ~520 nmSpectrofluorometry
Fluorescence Quantum Yield (ΦF) 0.85 - 0.95[5]Comparative Method using a Standard
Experimental Protocol: Fluorescent Labeling with Amine-Reactive Dyes

This protocol describes the labeling of this compound with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) derivative.

Materials:

  • This compound (synthetic, >95% purity)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ dyes, Cy® dyes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or other suitable amine-free buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Peptide:

    • Size-Exclusion Chromatography: Apply the reaction mixture to a pre-equilibrated size-exclusion column (e.g., Sephadex G-25) to separate the labeled peptide from unreacted dye. Elute with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • RP-HPLC: Alternatively, purify the labeled peptide using an RP-HPLC system with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.

  • Characterization:

    • Monitor the elution from the chromatography step by measuring absorbance at both the peptide's absorbance wavelength (~220 nm) and the dye's excitation wavelength.

    • Confirm successful labeling and determine the purity and molecular weight of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization: Freeze-dry the purified, labeled peptide fractions for storage.

Experimental Workflow: Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Aurein Dissolve this compound in Bicarbonate Buffer Mix Mix Peptide and Dye Solutions Aurein->Mix Dye Dissolve Amine-Reactive Dye in DMF/DMSO Dye->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Purify Labeled Peptide (HPLC or SEC) Incubate->Purify Characterize Characterize (Mass Spec, Spectroscopy) Purify->Characterize Lyophilize Lyophilize for Storage Characterize->Lyophilize

Workflow for fluorescently labeling this compound.

II. Radiolabeling of this compound for SPECT and PET Imaging

Radiolabeling enables non-invasive in vivo imaging of this compound biodistribution and tumor targeting using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The choice of radionuclide depends on the imaging modality and the biological half-life of the peptide.

Quantitative Data for Radiolabeled this compound

The following table provides representative quantitative data for this compound labeled with common radionuclides for SPECT and PET imaging. Actual values will depend on the specific chelator, radionuclide, and labeling conditions.

Parameter99mTc-Aurein 1.2 (SPECT)68Ga-Aurein 1.2 (PET)Method of Determination
Radiochemical Purity > 95%> 95%Radio-TLC, Radio-HPLC
Specific Activity 1-10 GBq/µmol5-20 GBq/µmolCalculation based on radioactivity and peptide amount
In Vitro Stability (Serum) > 90% after 4h> 90% after 2hRadio-TLC, Radio-HPLC
Tumor-to-Muscle Ratio (in vivo) 3-5 at 1h post-injection (model dependent)4-8 at 1h post-injection (model dependent)Gamma counting of tissues, PET imaging
Experimental Protocol: Radiolabeling with 99mTc for SPECT Imaging

This protocol describes a common method for labeling peptides with Technetium-99m (99mTc) using a bifunctional chelator such as hydrazinonicotinamide (HYNIC).

Materials:

  • This compound conjugated with a bifunctional chelator (e.g., HYNIC-Aurein 1.2)

  • 99mTc-pertechnetate (from a 99Mo/99mTc generator)

  • Stannous chloride (SnCl₂) solution (reductant)

  • Tricine and/or Ethylenediamine N,N'-diacetic acid (EDDA) as coligands

  • 0.1 M HCl

  • Saline solution

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Preparation of Reagents:

    • Prepare a sterile, pyrogen-free solution of HYNIC-Aurein 1.2 in water or a suitable buffer.

    • Prepare a fresh solution of stannous chloride in 0.1 M HCl.

  • Labeling Reaction:

    • In a sterile vial, combine the HYNIC-Aurein 1.2 solution, tricine/EDDA solution, and the stannous chloride solution.

    • Add the required amount of 99mTc-pertechnetate to the vial.

    • Incubate the reaction mixture at 100°C for 15-20 minutes.

    • Allow the vial to cool to room temperature.

  • Quality Control:

    • Determine the radiochemical purity of the 99mTc-HYNIC-Aurein 1.2 using radio-TLC or radio-HPLC to separate the labeled peptide from free 99mTcO₄⁻ and reduced/hydrolyzed 99mTc.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, purify the labeled peptide using a C18 Sep-Pak cartridge or RP-HPLC.

  • Final Formulation:

    • Formulate the purified 99mTc-HYNIC-Aurein 1.2 in sterile saline for injection.

Experimental Protocol: Radiolabeling with 68Ga for PET Imaging

This protocol outlines the labeling of a DOTA-conjugated this compound with Gallium-68 (68Ga) for PET imaging.

Materials:

  • DOTA-conjugated this compound (e.g., DOTA-Aurein 1.2)

  • 68GaCl₃ eluted from a 68Ge/68Ga generator

  • Sodium acetate buffer (pH 4.0-4.5)

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Sterile water and saline

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.

  • Labeling Reaction:

    • Add the DOTA-Aurein 1.2 solution to a sterile reaction vial.

    • Add the sodium acetate buffer to adjust the pH to 4.0-4.5.

    • Add the 68GaCl₃ eluate to the vial.

    • Incubate the reaction mixture at 95°C for 5-10 minutes.

  • Purification:

    • Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove unreacted 68Ga.

    • Elute the 68Ga-DOTA-Aurein 1.2 from the cartridge with a small volume of 50% ethanol in saline.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

  • Final Formulation:

    • Dilute the purified product with sterile saline to obtain an injectable solution with an ethanol concentration of less than 10%.

Experimental Workflow: Radiolabeling

Radiolabeling_Workflow cluster_spect SPECT Labeling (99mTc) cluster_pet PET Labeling (68Ga) start_spect HYNIC-Aurein 1.2 reagents_spect Add 99mTcO4-, SnCl2, and Coligands start_spect->reagents_spect heat_spect Incubate at 100°C reagents_spect->heat_spect qc_spect Quality Control (Radio-TLC/HPLC) heat_spect->qc_spect end_spect 99mTc-HYNIC-Aurein 1.2 qc_spect->end_spect start_pet DOTA-Aurein 1.2 reagents_pet Add 68GaCl3 and Buffer start_pet->reagents_pet heat_pet Incubate at 95°C reagents_pet->heat_pet purify_pet Purify (C18 Cartridge) heat_pet->purify_pet qc_pet Quality Control (Radio-TLC/HPLC) purify_pet->qc_pet end_pet 68Ga-DOTA-Aurein 1.2 qc_pet->end_pet Biotinylation_Workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis & Storage Aurein Dissolve this compound in PBS Mix Mix Peptide and Biotin Reagent Aurein->Mix Biotin Dissolve NHS-Biotin in DMF/DMSO Biotin->Mix Incubate Incubate (2-4h, RT) Mix->Incubate Purify Remove Unreacted Biotin (Dialysis or SEC) Incubate->Purify Characterize Characterize (Mass Spec, HABA Assay) Purify->Characterize Store Store at -20°C Characterize->Store Aurein_Mechanism cluster_membrane Bacterial/Cancer Cell Membrane cluster_extracellular Extracellular Space cluster_interaction Membrane Interaction cluster_outcome Cellular Outcome Membrane Negatively Charged Outer Leaflet Aurein Labeled this compound Binding Electrostatic Binding to Membrane Aurein->Binding Aggregation Peptide Aggregation on Surface ('Carpet' Formation) Binding->Aggregation Disruption Membrane Disruption/ Pore Formation Aggregation->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Troubleshooting & Optimization

Technical Support Center: Improving the Antimicrobial Potency of Aurein 1.2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on enhancing the antimicrobial properties of Aurein 1.2 and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound analog shows no or low antimicrobial activity. What are the possible reasons?

Several factors could contribute to a lack of antimicrobial activity. Consider the following:

  • Peptide Synthesis and Purity: Verify the amino acid sequence, purity (ideally >95% via HPLC), and correct C-terminal amidation.[1][2] Incomplete synthesis or the presence of impurities can significantly diminish or abolish activity.

  • Peptide Solubility and Aggregation: this compound analogs can be hydrophobic and may aggregate in aqueous solutions, reducing their effective concentration.[1][3] Test the peptide's solubility in the assay buffer. Consider using a different solvent for the initial stock solution, such as sterile water, dilute acetic acid (for basic peptides), or DMSO, ensuring the final solvent concentration in the assay is non-toxic to the microbes.[3]

  • Assay Method: The chosen antimicrobial susceptibility testing method can influence the outcome. The broth microdilution method is generally more suitable for antimicrobial peptides (AMPs) than the disk diffusion assay.

  • Peptide Conformation: The three-dimensional structure of the synthesized peptide is crucial for its activity. Ensure that the experimental conditions (e.g., pH, salt concentration) favor the adoption of an active conformation, typically an α-helix for this compound.

Q2: I'm observing high variability in Minimum Inhibitory Concentration (MIC) values between experiments. How can I improve consistency?

High variability in MIC values is a common issue in AMP research. To improve reproducibility, focus on standardizing the following:

  • Inoculum Density: The starting concentration of bacteria significantly impacts the MIC. Ensure you are using a consistent and standardized inoculum for each experiment, typically around 5 x 10^5 CFU/mL for broth microdilution assays.

  • Plate Incubation: Maintain consistent incubation times and temperatures. Use sealing films to prevent evaporation from the microtiter plate wells, which can concentrate the peptide and affect results.

  • MIC Determination: Use a consistent method for reading the MIC. Visual inspection should be performed by the same person to reduce subjectivity, or alternatively, use an OD600 measurement to determine the endpoint of bacterial growth.

  • Assay Medium: The composition of the culture medium, including ion and bicarbonate concentrations, can affect AMP activity. Standardize the medium used for all experiments.

Q3: How can I increase the antimicrobial potency of my this compound analog?

Several strategies have been successfully employed to enhance the antimicrobial activity of this compound:

  • Increase Hydrophobicity and Cationicity: Modifying the amino acid sequence to increase the peptide's overall positive charge and hydrophobicity can enhance its interaction with negatively charged bacterial membranes. For example, substituting neutral or acidic amino acids with lysine or arginine can increase cationicity.

  • Introduce Cell-Penetrating Regions: Incorporating cell-penetrating peptide sequences, such as KLA or IIKK repeats, has been shown to significantly improve antimicrobial and anti-biofilm activities.

  • Amino Acid Substitution: Replacing specific amino acids can impact activity. For instance, substituting phenylalanine with tryptophan at certain positions has been explored to modify peptide-membrane interactions. The replacement of lysine with non-proteinogenic amino acids like ornithine (Orn) or diaminobutyric acid (Dab) has also shown to increase activity against certain bacterial strains.

  • N-terminal Modifications: Adding sequences like a poly-arginine linker (R5) to the N-terminus can improve the peptide's ability to penetrate bacterial cells.

Q4: What is the primary mechanism of action for this compound and its analogs?

This compound primarily acts by disrupting the bacterial cell membrane through a "carpet" mechanism. In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis. This mechanism is generally non-receptor-mediated. Downstream effects can include the induction of apoptosis.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Peptide Yield After Synthesis - Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).- Steric hindrance from bulky amino acids.- Aggregation of the peptide chain on the resin.- Use a sequence prediction tool to identify difficult regions.- Consider double coupling for problematic amino acid additions.- Change the primary reagents.
Peptide Aggregation - Intrinsic properties of the peptide sequence (e.g., high hydrophobicity).- High peptide concentration.- Environmental factors (pH, temperature, ionic strength).- Store peptides in lyophilized form at -20°C or -80°C.- Reconstitute immediately before use.- Sonication can help dissolve aggregates.- Modify the sequence to include solubility-enhancing residues.
High Cytotoxicity to Eukaryotic Cells - Lack of selectivity between bacterial and eukaryotic membranes.- Modify the peptide to optimize the balance between hydrophobicity and cationicity.- Screen for analogs with higher therapeutic indices (ratio of cytotoxic concentration to antimicrobial concentration).
Inconsistent Anti-Biofilm Activity - Biofilm prevention and eradication often require higher peptide concentrations.- The biofilm matrix can limit peptide penetration.- Optimize peptide concentration for anti-biofilm assays.- Test analogs specifically designed for enhanced membrane penetration.

Quantitative Data Summary

Table 1: Antimicrobial Activity (MIC in μM) of this compound and Selected Analogs

PeptideS. aureusE. faecalisE. coliP. aeruginosaK. pneumoniaeReference
This compound 8 - 32864128>128
IK-1 821632>128
IK-2 1683212864
IK-3 88161632
KLA-1 1683264128
KLA-2 244816
EH [Orn]8 --40 µg/mL--
EH [Dab]7,8 --160 µg/mL--

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines the general steps for synthesizing this compound analogs using an automated solid-phase peptide synthesizer.

  • Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminal amide.

  • Amino Acid Coupling:

    • Use Fmoc-protected amino acids.

    • For each coupling cycle, deprotect the Fmoc group with piperidine in DMF.

    • Activate the next amino acid with a coupling agent like HBTU.

    • Couple the activated amino acid to the growing peptide chain on the resin.

    • Wash the resin thoroughly between each step.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the molecular mass of the purified peptide using MALDI-TOF mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptides.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide in the assay medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Take an aliquot from the wells with no visible growth.

    • Plate the aliquot on an appropriate agar medium.

    • Incubate the plates overnight.

    • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the peptides against eukaryotic cells.

  • Cell Culture:

    • Seed eukaryotic cells (e.g., human fibroblasts, HaCaT cells) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Remove the culture medium and add fresh medium containing serial dilutions of the peptide.

    • Incubate the cells with the peptide for a specified period (e.g., 24 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Experimental_Workflow start Start: Design this compound Analog synthesis Peptide Synthesis (SPPS) start->synthesis purification Purification (RP-HPLC) synthesis->purification verification Verification (Mass Spec) purification->verification antimicrobial_testing Antimicrobial Susceptibility Testing (MIC/MBC) verification->antimicrobial_testing cytotoxicity_testing Cytotoxicity Assay (MTT) verification->cytotoxicity_testing data_analysis Data Analysis (Therapeutic Index) antimicrobial_testing->data_analysis cytotoxicity_testing->data_analysis end End: Identify Lead Candidate data_analysis->end

Caption: Experimental workflow for the design and evaluation of this compound analogs.

Caption: The "Carpet Model" mechanism of action for this compound.

References

Overcoming low solubility of Aurein 1.2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the low solubility of the antimicrobial peptide Aurein 1.2 in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Lyophilized this compound powder does not dissolve in water or buffer.

  • Question: I'm trying to dissolve my lyophilized this compound in sterile water or a neutral pH buffer (e.g., PBS, pH 7.4), but it's not going into solution. What should I do?

  • Answer: The low solubility of this compound in neutral aqueous solutions can be attributed to its amino acid composition, which includes several hydrophobic residues.[1][2] Here is a step-by-step approach to troubleshoot this issue:

    • Initial Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and facilitate dissolution.[3] Use short bursts (e.g., 3 times for 10 seconds each) and cool the sample on ice in between to prevent heating, which could degrade the peptide.[3]

    • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[4] this compound is a basic peptide. Therefore, dissolving it in a slightly acidic solution should increase its net positive charge and improve solubility.

      • Try dissolving the peptide in a small amount of a dilute acidic solvent like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).

      • Once dissolved, you can slowly add your desired aqueous buffer to reach the final concentration and volume. It is crucial to add the buffer drop-wise while gently vortexing to avoid localized high concentrations that could cause the peptide to precipitate.

    • Use of Organic Co-solvents: For highly hydrophobic peptides, the use of a small amount of an organic solvent can be effective.

      • Dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

      • Then, slowly dilute the solution with your aqueous buffer to the desired final concentration. Be mindful that the final concentration of the organic solvent should be compatible with your experimental assay (typically ≤1% DMSO for cellular assays).

Problem 2: this compound precipitates out of solution after initial dissolution.

  • Question: I managed to dissolve this compound, but it precipitated after a short time or upon storage. How can I prevent this?

  • Answer: Peptide precipitation, or aggregation, can be a common issue, especially at higher concentrations. Here are some strategies to maintain the solubility of this compound:

    • Storage Conditions: If you need to store the peptide in solution, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Store these aliquots at -20°C or, preferably, -80°C. For short-term storage (a few weeks), refrigeration at 4°C may be sufficient.

    • Lower Concentration: The peptide may have reached its solubility limit in your chosen solvent system. Try working with a lower final concentration of this compound.

    • Inclusion of Solubility-Enhancing Agents:

      • Denaturing Agents: In some non-biological applications, chaotropic agents like 6 M urea or guanidinium hydrochloride can be used to disrupt the hydrogen bonding networks that lead to aggregation. However, these are generally not compatible with biological assays.

    • Centrifugation Before Use: Always centrifuge your peptide solution before use to pellet any undissolved aggregates. This ensures that the concentration of the supernatant is accurate for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the sequence of this compound and how does it affect its solubility?

A1: The amino acid sequence of this compound is GLFDIIKKIAESF-NH2. The presence of several hydrophobic amino acids, such as Glycine (G), Leucine (L), Isoleucine (I), Alanine (A), Valine (V), and Phenylalanine (F), contributes to its tendency for low solubility in aqueous solutions. Conversely, the presence of charged residues like Lysine (K) and Aspartic Acid (D)/Glutamic Acid (E) can enhance solubility, particularly when the pH is adjusted to ensure these residues are ionized.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of a peptide is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solvent to be either above or below the pI, the peptide will carry a net positive or negative charge, which increases its interaction with water molecules and enhances solubility. Since this compound is a basic peptide, using a slightly acidic pH will increase its overall positive charge and improve its solubility.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming can sometimes help to dissolve peptides. However, excessive heat can cause degradation or denaturation. If you choose to warm the solution, do so carefully and for a short period, not exceeding 40°C. For peptides in solution, it is generally recommended not to expose them to temperatures above 25°C for extended periods.

Q4: Are there any modifications to this compound that can improve its solubility?

A4: Yes, several strategies involving peptide modification can enhance solubility:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrophilicity and solubility of a peptide.

  • Incorporation of D-amino acids: This can disrupt aggregation and improve solubility.

  • Analogs with Enhanced Properties: Researchers have designed analogs of this compound with modified sequences to improve its biological activity and potentially its solubility. For instance, increasing the net positive charge by substituting neutral or acidic residues with basic ones has been shown to be a successful approach.

Data Presentation

Table 1: Factors Influencing Peptide Solubility

FactorEffect on SolubilityRationaleCitation(s)
Amino Acid Composition High content of hydrophobic amino acids decreases solubility. High content of charged/hydrophilic amino acids increases solubility.Hydrophobic residues tend to aggregate in aqueous environments, while charged/hydrophilic residues interact favorably with water.
Peptide Length Longer peptides tend to have lower solubility.Increased number of hydrophobic interactions in longer chains can lead to aggregation.
pH Solubility is lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.At pH values away from the pI, the peptide has a net charge, leading to greater interaction with water.
Temperature Generally, increasing the temperature increases solubility.Higher kinetic energy of solvent molecules allows for better interaction with the peptide. However, excessive heat can cause degradation.
Ionic Strength High salt concentrations can decrease solubility ("salting out").High ionic strength can reduce the interaction between the peptide and the solvent, leading to aggregation.

Table 2: Common Solvents and Additives for Improving Peptide Solubility

Solvent/AdditiveRecommended UseConsiderationsCitation(s)
Sterile Water Initial solvent to try for most peptides.May not be effective for hydrophobic peptides like this compound.
Acetic Acid (10%) For basic peptides.Use a small amount to dissolve, then dilute with buffer.
Ammonium Hydroxide (0.1%) For acidic peptides.Use a small amount to dissolve, then dilute with buffer.
DMSO, DMF For very hydrophobic peptides.Use a minimal amount and ensure compatibility with downstream assays (typically <1% for cell-based assays).
Urea (6 M), Guanidinium-HCl (6 M) For peptides that readily aggregate.These are denaturing agents and are generally not compatible with biological assays.

Experimental Protocols

Protocol 1: Basic Solubilization Procedure

  • Allow the lyophilized this compound to warm to room temperature before opening the vial.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add the desired volume of sterile, oxygen-free water or buffer (e.g., Tris or phosphate buffer at pH 7).

  • Vortex the sample for a short period.

  • If the peptide does not dissolve, proceed to sonication.

Protocol 2: Solubilization using Sonication

  • Following the basic solubilization procedure, place the vial in a sonicator water bath.

  • Sonicate for brief intervals (e.g., 3 sessions of 10 seconds each).

  • Chill the sample on ice between sonication bursts to prevent overheating.

  • Visually inspect for a clear, particle-free solution.

Protocol 3: Solubilization of a Basic Peptide using an Acidic Solvent

  • Start with a small, test amount of the lyophilized this compound.

  • Add a minimal volume of 10% acetic acid to the vial and vortex until the peptide is dissolved.

  • Slowly add your desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing. This gradual dilution is crucial to prevent precipitation.

  • Continue to add the buffer until the desired final concentration and volume are reached.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Attempts cluster_outcome Outcome cluster_final Final Steps start Lyophilized this compound water Add Sterile Water/Buffer start->water sonicate Sonicate water->sonicate Failure soluble Soluble Solution water->soluble Success acid Add Dilute Acid (e.g., 10% Acetic Acid) sonicate->acid Failure organic Add Organic Solvent (e.g., DMSO) sonicate->organic Alternative sonicate->soluble Success insoluble Insoluble/Precipitate acid->insoluble Failure dilute Slowly Dilute with Aqueous Buffer acid->dilute organic->dilute centrifuge Centrifuge Before Use soluble->centrifuge dilute->soluble Success dilute->insoluble Failure experiment Proceed to Experiment centrifuge->experiment

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_peptide Peptide Properties cluster_problem Problem cluster_solutions Solutions hydrophobic High Hydrophobic Residue Content low_solubility Low Aqueous Solubility hydrophobic->low_solubility pI Isoelectric Point (pI) pI->low_solubility ph_adjust Adjust pH away from pI low_solubility->ph_adjust cosolvent Use Organic Co-solvents (e.g., DMSO) low_solubility->cosolvent sonication Sonication low_solubility->sonication modification Peptide Modification (e.g., PEGylation) low_solubility->modification

Caption: Factors contributing to low solubility and corresponding solutions.

References

How to reduce hemolytic activity of Aurein 1.2 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the hemolytic activity of Aurein 1.2 derivatives while maintaining their antimicrobial potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

A1: this compound is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis.[1] It exhibits broad-spectrum antimicrobial activity but its potential therapeutic use is often limited by its significant hemolytic activity, which is the lysis of red blood cells.[1] This cytotoxicity is a major hurdle for the systemic application of this compound and its derivatives.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is understood to function through a "carpet" mechanism.[2][3] In this model, the peptide monomers first bind to the surface of the target cell membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to cell lysis without forming discrete pores.[1]

Q3: What are the key physicochemical properties of this compound that influence its hemolytic activity?

A3: The hemolytic activity of this compound and its derivatives is primarily influenced by two key physicochemical properties:

  • Hydrophobicity: A higher degree of hydrophobicity generally correlates with increased hemolytic activity. The hydrophobic face of the amphipathic helix interacts with the lipid core of the cell membrane.

  • Net Positive Charge: The cationic nature of the peptide, due to residues like Lysine and Arginine, facilitates its initial interaction with the negatively charged components of microbial membranes. However, this charge also plays a role in its interaction with the zwitterionic membranes of erythrocytes.

Q4: What are the primary strategies to reduce the hemolytic activity of this compound derivatives?

A4: The main strategies focus on modifying the peptide's primary sequence to alter its hydrophobicity, net charge, and overall structure. These include:

  • Amino Acid Substitution: Strategically replacing specific amino acid residues.

  • Incorporation of Non-standard Amino Acids: Introducing residues like β-amino acids.

  • Chemical Conjugation: Attaching molecules like polyethylene glycol (PEG).

Troubleshooting Guide: High Hemolytic Activity in this compound Derivatives

This guide provides a systematic approach to troubleshoot and mitigate high hemolytic activity observed in your this compound derivative experiments.

Step 1: Assess the Physicochemical Properties of Your Derivative

Before synthesizing a new derivative, analyze its sequence to predict its properties. If you have an existing derivative with high hemolytic activity, review its characteristics to identify potential causes.

  • High Hydrophobicity: Is the overall hydrophobicity or the hydrophobicity of the non-polar face of the helical wheel projection significantly high? Increased hydrophobicity is strongly correlated with higher hemolytic activity.

  • Low Net Positive Charge: While counterintuitive, a very low positive charge might not provide enough selectivity for microbial over mammalian membranes. Studies have shown that increasing the net positive charge can, in some cases, decrease hemolysis while maintaining or improving antimicrobial activity.

Step 2: Implement a Modification Strategy

Based on your assessment, choose a modification strategy. It is recommended to make iterative, single- or double-amino acid substitutions to systematically evaluate the impact of each change.

Modification Strategies to Reduce Hemolysis:

  • Reduce Hydrophobicity:

    • Rationale: Decreasing the peptide's affinity for the lipid core of erythrocyte membranes can reduce lysis.

    • Action: Substitute a hydrophobic residue (e.g., Leucine, Isoleucine, Phenylalanine) with a less hydrophobic one (e.g., Alanine). Be mindful that excessive reduction in hydrophobicity can negatively impact antimicrobial activity.

  • Increase Net Positive Charge:

    • Rationale: Enhancing the electrostatic attraction to the highly negative charge of bacterial membranes can improve selectivity.

    • Action: Replace a neutral or acidic residue (e.g., Glycine, Aspartic Acid, Glutamic Acid) with a cationic residue (e.g., Lysine, Arginine). For example, substituting Asp4 and Glu11 in this compound with Lysine has been shown to significantly decrease hemolytic activity and increase antimicrobial efficacy.

  • Introduce β-Amino Acids:

    • Rationale: The incorporation of β-amino acids can create more stable helical structures (α/β-peptides) that exhibit improved selectivity for fungal and bacterial cells over mammalian cells.

    • Action: Synthesize α/β-peptide analogues of this compound. This approach has been shown to yield derivatives with low hemolytic activity (<5%) and enhanced antifungal properties.

Step 3: Experimental Workflow and Evaluation

The following workflow outlines the key experiments to evaluate the success of your modifications.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Design this compound Derivative Synthesis Peptide Synthesis & Purification Design->Synthesis Hemolysis Hemolysis Assay (HC50) Synthesis->Hemolysis Antimicrobial Antimicrobial Assay (MIC) Synthesis->Antimicrobial TherapeuticIndex Calculate Therapeutic Index (HC50/MIC) Hemolysis->TherapeuticIndex Antimicrobial->TherapeuticIndex TherapeuticIndex->Design Iterate Design

Caption: Experimental workflow for designing and evaluating this compound derivatives.

Experimental Protocols

1. Hemolysis Assay

This protocol determines the concentration of the peptide that causes 50% hemolysis of red blood cells (HC50). A higher HC50 value indicates lower hemolytic activity.

  • Materials:

    • Freshly collected human or horse red blood cells (RBCs)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Triton X-100 (1% v/v in PBS) as a positive control

    • Peptide stock solution of known concentration

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

    • Peptide Dilutions: Prepare a series of two-fold serial dilutions of your peptide derivative in PBS in the 96-well plate.

    • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions, PBS (negative control), and 1% Triton X-100 (positive control).

    • Incubate: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs and cell debris.

    • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

    • Calculate Percent Hemolysis:

    • Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Peptide stock solution

    • 96-well microtiter plate

    • Spectrophotometer or plate reader

  • Procedure:

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Peptide Dilutions: Prepare two-fold serial dilutions of the peptide in the growth medium in the 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (medium only).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • Determine MIC: The MIC is the lowest peptide concentration at which there is no visible growth of the bacteria (i.e., no turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data on this compound and its Derivatives

The following tables summarize the reported antimicrobial and hemolytic activities of this compound and some of its derivatives.

Table 1: Properties and Activity of this compound

PeptideSequenceNet ChargeHydrophobic Residue %MIC vs. S. aureus (µg/mL)Hemolysis at 12.5 µg/mL (%)
This compoundGLFDIIKKIAESF+153%25.00< 5%
Data sourced from Ramezanzadeh et al., 2021 and Olsen, 2023.

Table 2: Comparison of this compound Derivatives with Modified Charge

PeptideModification from this compoundNet ChargeMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Hemolytic ActivitySelectivity Index Improvement (vs. This compound)
Aurein M2D4K, E11K+5Not specifiedNot specifiedLower than this compound11.30-fold (Gram-positive)
Aurein M3A10W, D4K, E11K+5≤16≤16Lower than this compound8.00-fold (Gram-negative)
Data sourced from Ramezanzadeh et al., 2021.

Table 3: Comparison of this compound Analogs with Cell-Penetrating Regions

PeptideModification from this compoundMIC vs. E. coli (µM)Hemolysis at MIC (%)
This compound-1620.56
IK-1Repeat of IIKK region858.11
IK-2Double repeat of IIKK region853.56
IK-3Rearrangement of AESF domain415.51
KLA-1Isoleucine to Leucine sub.80.11
KLA-2Isoleucine to Leucine sub.23.67
Data sourced from a 2023 study on this compound analogs.

Logical Relationship for Peptide Modification

The decision-making process for modifying an this compound derivative to reduce hemolytic activity can be visualized as follows:

logical_relationship Start High Hemolytic Activity Observed Assess Assess Hydrophobicity & Charge Start->Assess HighHydro Is Hydrophobicity High? Assess->HighHydro LowCharge Is Net Positive Charge Low? HighHydro->LowCharge No ReduceHydro Reduce Hydrophobicity (e.g., L -> A substitution) HighHydro->ReduceHydro Yes IncreaseCharge Increase Net Positive Charge (e.g., D -> K substitution) LowCharge->IncreaseCharge Yes ReEvaluate Synthesize & Re-evaluate (MIC and HC50) LowCharge->ReEvaluate No ReduceHydro->LowCharge IncreaseCharge->ReEvaluate ReEvaluate->Start Iterate if necessary

Caption: Decision tree for modifying this compound derivatives to reduce hemolytic activity.

References

Aurein 1.2 Stability Optimization: A Technical Support Center for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo stability of the antimicrobial peptide, Aurein 1.2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the optimization and evaluation of this compound stability.

Q1: My this compound peptide is showing rapid degradation in a pilot in vivo study. What are the likely causes and how can I improve its stability?

A1: Rapid in vivo degradation of this compound is primarily due to its susceptibility to proteolysis by endogenous proteases. The peptide's short half-life is a significant challenge in its development as a therapeutic agent. To enhance its stability, several chemical modification and formulation strategies can be employed.

Common Causes of Instability:

  • Proteolytic Cleavage: Serum proteases such as trypsin, chymotrypsin, and neprilysin can cleave the peptide at specific amino acid residues. This compound's sequence (GLFDIIKKIAESF-NH2) contains potential cleavage sites for trypsin-like proteases (after Lys) and chymotrypsin-like proteases (after Phe, Leu).

  • Renal Clearance: Due to its small size, this compound can be rapidly cleared from circulation by the kidneys.

Strategies for Improving Stability:

  • Chemical Modifications:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, shielding it from proteolytic enzymes and reducing renal clearance. This can extend the circulation half-life by a factor of 5 to 100-fold.[1]

    • Lipidation (Fatty Acid Conjugation): Acylation with fatty acids promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[2] This strategy has been shown to increase the in vitro half-life of peptides from minutes to hours.[3]

    • Amino Acid Substitution:

      • D-Amino Acids: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly increase resistance to degradation, as proteases are stereospecific. This can result in a peptide that is entirely protease resistant.[4]

      • Unnatural Amino Acids: Incorporation of non-proteinogenic amino acids can also hinder protease recognition and cleavage.

    • N- and C-Terminal Modifications:

      • N-terminal Acetylation and C-terminal Amidation: These modifications can block the action of exopeptidases (aminopeptidases and carboxypeptidases) that cleave peptides from their ends. The native this compound already possesses a C-terminal amide.

    • Cyclization: Creating a cyclic peptide structure can improve stability by making the peptide backbone less accessible to proteases.

  • Formulation Strategies:

    • Encapsulation: Enclosing this compound in nanoparticles or liposomes can protect it from the biological environment and allow for controlled release.

The choice of strategy will depend on the specific application and the need to preserve the peptide's antimicrobial activity. It is crucial to test the modified analogs to ensure they retain their desired biological function.

Q2: I have synthesized several modified this compound analogs. How can I quantitatively assess their stability in a way that is relevant to in vivo conditions?

A2: A robust and relevant method to assess the stability of your this compound analogs is to perform an in vitro serum or plasma stability assay. This assay mimics the physiological environment the peptide will encounter in vivo and allows for the determination of its half-life. The most common analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

A detailed protocol for a typical serum stability assay is provided in the "Experimental Protocols" section below. The general workflow involves:

  • Incubation: The peptide is incubated in serum or plasma at 37°C.

  • Sampling: Aliquots are taken at various time points.

  • Protein Precipitation: Proteins in the sample are precipitated to stop enzymatic degradation and prepare the sample for analysis.

  • Analysis: The concentration of the remaining intact peptide is quantified using RP-HPLC or LC-MS.

  • Half-Life Calculation: The data is used to calculate the peptide's half-life (t½), which is the time it takes for 50% of the peptide to be degraded.

This assay provides quantitative data that allows for the direct comparison of the stability of different this compound analogs, enabling you to select the most promising candidates for further in vivo studies.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of this compound, and how might stability-enhancing modifications affect it?

A: The primary mechanism of action of this compound is the disruption of microbial cell membranes through a "carpet" model. In this model, the peptide molecules accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like effect, leading to membrane permeabilization and cell death.

It is critical that any modifications made to improve stability do not significantly impair this membrane-disrupting activity. For example:

  • Hydrophobicity and Amphipathicity: The balance of hydrophobic and hydrophilic residues is crucial for membrane interaction. Modifications that drastically alter this balance could reduce the peptide's efficacy.

  • Conformation: this compound adopts an α-helical structure in a membrane environment, which is important for its function. Modifications should ideally not disrupt this helical propensity.

Therefore, after creating modified analogs, it is essential to re-evaluate their antimicrobial activity using assays such as Minimum Inhibitory Concentration (MIC) determination.

Q: Are there any known intracellular signaling pathways that are directly activated by this compound?

A: Current research indicates that this compound's primary target is the cell membrane, and there is limited evidence to suggest that it directly interacts with and activates specific intracellular signaling pathways in the host. Its biological effects are largely attributed to its membrane-lytic properties. However, it is possible that downstream cellular stress responses could be activated as an indirect consequence of membrane damage. For instance, in fungi, it has been hypothesized that this compound might interfere with the expression of genes involved in hyphae formation and adhesion, such as those in the Ras1-cAMP-Efg1 and MAP kinase pathways, though this requires further investigation.

Q: Which specific proteases are most likely to degrade this compound?

A: While specific studies identifying all the proteases that degrade this compound are limited, based on its amino acid sequence (GLFDIIKKIAESF-NH2), we can predict susceptibility to certain classes of proteases commonly found in serum:

  • Trypsin-like proteases: These enzymes cleave after basic amino acid residues, namely lysine (K) and arginine (R). This compound has two lysine residues, making it a potential substrate for trypsin and other trypsin-like enzymes.

  • Chymotrypsin-like proteases: These proteases preferentially cleave after large hydrophobic residues such as phenylalanine (F), tyrosine (Y), tryptophan (W), and leucine (L). This compound contains both phenylalanine and leucine, suggesting it could be degraded by chymotrypsin.

  • Neprilysin: This is a zinc metalloendopeptidase that tends to cleave peptides on the amino side of hydrophobic amino acids. Given the presence of several hydrophobic residues in this compound, it could be a substrate for neprilysin.

  • Dipeptidyl peptidase-IV (DPP-IV): This enzyme is known to cleave dipeptides from the N-terminus of peptides, particularly after a proline or alanine residue at the second position. While this compound does not have the typical DPP-IV cleavage motif, its susceptibility cannot be entirely ruled out without specific testing.

Identifying the primary degradation sites through techniques like mass spectrometry can help in designing more targeted modifications to enhance stability.

Data on this compound and Analog Stability

The following table summarizes available data on the stability of this compound and some of its analogs. It is important to note that direct comparisons of half-life can be challenging due to variations in experimental conditions between studies.

Peptide/AnalogModification StrategyStability DataReference
This compound (Wild-Type) None86% intact after 30 min in human serum; 95% intact after 60 min in human serum
D4A Alanine substitution at position 482% intact after 30 min in human serum; 87% intact after 60 min in human serum
E11A Alanine substitution at position 1175% intact after 30 min in human serum; 87% intact after 60 min in human serum
F13A Alanine substitution at position 1372% intact after 30 min in human serum; 61% intact after 60 min in human serum
Generic Peptide PEGylation (20 kDa PEG)~25-fold increase in elimination half-life (from 1.1 h to 28 h)
Generic Peptide Lipidation (Fatty acid conjugation)Half-life extended from ~6 min to 60 min in vitro
Generic Peptide D-amino acid substitutionCan lead to complete resistance to proteolysis

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum using RP-HPLC

This protocol details the steps to assess the stability of this compound and its analogs in human serum.

1. Materials and Reagents:

  • This compound or analog (lyophilized powder, >95% purity)

  • Human serum (pooled, commercially available)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • RP-HPLC system with a C18 column

2. Preparation of Solutions:

  • Peptide Stock Solution (1 mg/mL): Dissolve the peptide in DMSO.

  • Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.

  • Precipitating Solution (e.g., 10% Trichloroacetic Acid [TCA] in water or 3:1 Acetonitrile:Ethanol): Prepare the protein precipitation solution.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.

3. Assay Procedure:

  • Incubation: Pre-warm the required volume of working serum aliquot to 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity. Vortex gently to mix.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture. The t=0 sample should be taken immediately after adding the peptide.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the precipitating solution (e.g., 200 µL of ACN:Ethanol). Vortex vigorously for 30 seconds.

  • Incubation and Centrifugation: Incubate the tube on ice for 20 minutes to allow for complete protein precipitation. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.

  • Chromatography: Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5-95% over 30 minutes). Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard solution of the peptide). Integrate the peak area of the intact peptide at each time point.

4. Calculation of Half-Life:

  • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the percentage of remaining peptide versus time.

  • The half-life (t½) can be calculated from the slope of the linear regression of this plot using the formula: t½ = 0.693 / k, where k is the degradation rate constant (the negative of the slope).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mg/mL in DMSO) incubation Spike Peptide into Serum Incubate at 37°C prep_peptide->incubation prep_serum Prepare Serum Aliquots prep_serum->incubation sampling Take Aliquots at Time Points (t=0, 15, 30...) incubation->sampling precipitation Add Precipitating Solution (e.g., ACN/Ethanol) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc data_analysis Integrate Peak Area of Intact Peptide hplc->data_analysis half_life Calculate Half-Life (t½) data_analysis->half_life stability_strategies cluster_chem_mod Chemical Modifications cluster_formulation Formulation Strategies cluster_outcome Desired Outcome start This compound Instability (Proteolysis & Renal Clearance) pegylation PEGylation start->pegylation lipidation Lipidation start->lipidation aa_sub Amino Acid Substitution (D-amino acids, unnatural AAs) start->aa_sub terminal_mod Terminal Modifications (N-acetylation, C-amidation) start->terminal_mod cyclization Cyclization start->cyclization encapsulation Encapsulation (Nanoparticles, Liposomes) start->encapsulation outcome Increased In Vivo Stability & Half-Life pegylation->outcome lipidation->outcome aa_sub->outcome terminal_mod->outcome cyclization->outcome encapsulation->outcome

References

Troubleshooting low yield in solid-phase synthesis of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of Aurein 1.2.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields of this compound (Sequence: GLFDIIKKIAESF-NH2). Follow this question-and-answer guide to diagnose and resolve common problems in your synthesis.

Question 1: My final yield of this compound is significantly lower than expected. What are the most common causes?

Answer:

Low yield in the solid-phase synthesis of this compound can originate from several stages of the process. The most frequent culprits are:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of low yield. This leads to truncated sequences that lack the subsequent amino acids.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the resin-bound peptide results in deletion sequences (sequences missing an amino acid).[1] This can be particularly challenging with sterically hindered amino acids.

  • Peptide Aggregation: The this compound sequence contains several hydrophobic residues (L, F, I, A) which can cause the growing peptide chains to aggregate on the resin via hydrogen bonds.[2][3] This aggregation can physically block reactive sites, preventing efficient deprotection and coupling.[2][3] The presence of two consecutive Isoleucine (Ile) residues can exacerbate this issue.

  • Resin and Linker Issues: Suboptimal loading of the first amino acid onto the resin, poor resin swelling, or instability of the linker can all contribute to a lower overall yield. Since this compound is a peptide amide, a Rink Amide resin is typically used.

  • Inefficient Cleavage or Final Deprotection: Incomplete cleavage of the peptide from the resin or failure to remove all side-chain protecting groups will result in a lower recovery of the final, pure product.

Question 2: How can I identify the specific cause of my low yield?

Answer:

A systematic approach involving monitoring during the synthesis and analysis of the crude product is essential.

  • Monitor Key Steps:

    • Kaiser Test: Perform the Kaiser test (or a similar ninhydrin-based test) to check for the presence of free primary amines.

      • After Deprotection: A positive result (blue beads) is expected, indicating successful Fmoc removal.

      • After Coupling: A negative result (colorless/yellow beads) indicates a complete coupling reaction. A positive result suggests incomplete coupling.

  • Analyze the Crude Product:

    • Mass Spectrometry (MS): This is the most direct method to identify the nature of impurities. The presence of masses lower than the target molecular weight of this compound (approx. 1479.76 Da) indicates deletion or truncated sequences.

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC of the crude product can reveal the purity of your sample and the presence of multiple byproducts, which often appear as earlier-eluting peaks.

Below is a troubleshooting workflow to help diagnose the issue.

G Start Low Yield of this compound Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Impurity_Profile What is the main impurity? Check_Crude->Impurity_Profile Truncated Truncated Sequences (Missing C-terminal portion) Impurity_Profile->Truncated Masses correspond to premature termination Deletion Deletion Sequences (Missing internal residues) Impurity_Profile->Deletion Masses correspond to missing single amino acids Aggregation_Suspected Aggregation or Difficult Coupling (Consecutive Ile, hydrophobic regions) Impurity_Profile->Aggregation_Suspected Complex mixture of deletion/truncation Cleavage_Issue Target mass present, but low recovery Impurity_Profile->Cleavage_Issue Main peak is correct mass, but overall quantity is low Troubleshoot_Deprotection Troubleshoot Deprotection: - Increase deprotection time - Use fresh piperidine solution - Consider stronger base (e.g., DBU) Truncated->Troubleshoot_Deprotection Troubleshoot_Coupling Troubleshoot Coupling: - Double couple difficult residues (e.g., Ile-Ile) - Increase coupling time/reagents - Use stronger coupling reagent (e.g., HATU) Deletion->Troubleshoot_Coupling Troubleshoot_Aggregation Troubleshoot Aggregation: - Switch to NMP or use chaotropic salts - Synthesize at elevated temperature - Use low-load resin Aggregation_Suspected->Troubleshoot_Aggregation Troubleshoot_Cleavage Troubleshoot Cleavage: - Increase cleavage time - Ensure correct scavenger cocktail - Optimize precipitation method Cleavage_Issue->Troubleshoot_Cleavage

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 3: The Kaiser test is positive after a coupling step, especially at the Ile-Ile sequence. What should I do?

Answer:

A positive Kaiser test after coupling indicates unreacted free amines, meaning the coupling was incomplete. The consecutive isoleucine residues in this compound are sterically hindered and prone to causing difficult couplings.

Solutions:

  • Double Coupling: Immediately perform a second coupling step for that residue before proceeding to the next deprotection. Use a fresh solution of the activated amino acid.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Change Coupling Reagents: If using a standard carbodiimide reagent like DIC, switching to a more potent uronium/aminium salt like HBTU, HATU, or HCTU can improve efficiency for difficult couplings.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help overcome steric hindrance and disrupt minor aggregation, improving reaction kinetics.

Question 4: My peptide-resin seems to be clumping or shrinking during synthesis. What does this mean and how can I fix it?

Answer:

Resin clumping or shrinking is a strong physical indicator of on-resin peptide aggregation. The hydrophobic nature of the this compound sequence makes it susceptible to this issue. Aggregation prevents reagents from accessing the growing peptide chain, leading to failed deprotection and coupling steps.

Solutions:

  • Change the Solvent: Switch the primary synthesis solvent from DMF to N-Methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. Alternatively, adding chaotropic salts (e.g., LiCl) or a small percentage of DMSO to the DMF can help disrupt hydrogen bonds.

  • Use a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • Incorporate Structure-Disrupting Elements: For very difficult syntheses, consider using pseudoproline dipeptides or backbone protection (e.g., Hmb-protected amino acids) at strategic locations to introduce "kinks" that disrupt secondary structure formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for a 13-mer peptide like this compound?

A crude yield of around 60% can be considered quite good for a peptide of this length. The final yield after purification will be lower, often in the range of 15-40%, depending on the crude purity. The overall theoretical yield is highly dependent on the efficiency of each individual deprotection and coupling step.

Q2: How does stepwise efficiency impact the final theoretical yield?

Even a small decrease in efficiency at each step has a dramatic cumulative effect on the final yield of a multi-residue peptide. For a 13-mer peptide like this compound (which involves 25 main reaction steps - 12 couplings and 13 deprotections after initial loading), the impact is significant.

Table 1: Impact of Stepwise Efficiency on Overall Theoretical Yield

Stepwise Efficiency per CycleOverall Theoretical Yield (13-mer Peptide, 25 Steps)
97.0%46.7%
98.0%60.3%
99.0%77.8%
99.5%88.2%

Q3: What is the best resin to use for this compound synthesis?

Since the C-terminus of this compound is an amide (-NH2), a Rink Amide resin is the appropriate choice. This resin allows for cleavage with trifluoroacetic acid (TFA) to directly yield the peptide amide.

Q4: What cleavage cocktail should I use for this compound?

A standard cleavage cocktail for a peptide like this compound, which does not contain highly sensitive residues like Cys, Met, or Trp, is a mixture of TFA/TIS/H₂O (95:2.5:2.5) .

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.

  • TIS (Triisopropylsilane): A scavenger to quench reactive carbocations generated from protecting groups, preventing side reactions.

  • H₂O (Water): Another scavenger that also helps with peptide solubility.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to monitor the completion of coupling (absence of free amines) and deprotection (presence of free amines) steps.

Reagents:

  • Solution A: 6% Ninhydrin in Ethanol

  • Solution B: 80% Phenol in Ethanol

  • Solution C: 2% KCN in Pyridine

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from your reaction vessel into a small glass test tube.

  • Wash the beads 3 times with DMF and 3 times with ethanol to remove any residual reagents.

  • Add 2-3 drops of Solution A to the beads.

  • Add 2-3 drops of Solution B to the beads.

  • Add 2-3 drops of Solution C to the beads.

  • Heat the test tube in a heating block at 100-110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amines Present): Intense blue color.

    • Negative Result (No Free Amines): Colorless or yellow.

Protocol 2: General Fmoc-SPPS Cycle for this compound

This protocol outlines a single cycle of deprotection and coupling. The synthesis starts from the C-terminal Phenylalanine (F) and proceeds to the N-terminal Glycine (G).

Materials:

  • Fmoc-Rink Amide resin pre-loaded with Phenylalanine.

  • Fmoc-protected amino acids.

  • Coupling Reagent (e.g., HBTU) and Base (e.g., DIPEA).

  • Deprotection Solution: 20% piperidine in DMF.

  • Solvents: DMF, DCM.

G Start Start of Cycle (Resin with Fmoc-AA) Wash_DMF1 Wash with DMF (3x) Start->Wash_DMF1 Deprotection Fmoc Deprotection (20% Piperidine in DMF, 1x3 min, 1x10 min) Wash_DMF1->Deprotection Wash_DMF2 Wash with DMF (5x) Deprotection->Wash_DMF2 Kaiser_Test1 Kaiser Test (Optional) Should be POSITIVE Wash_DMF2->Kaiser_Test1 Coupling Coupling: - Add Fmoc-AA, HBTU, DIPEA in DMF - React for 1-2 hours Kaiser_Test1->Coupling Wash_DMF3 Wash with DMF (3x) Coupling->Wash_DMF3 Kaiser_Test2 Kaiser Test Should be NEGATIVE Wash_DMF3->Kaiser_Test2 End End of Cycle (Ready for next deprotection) Kaiser_Test2->End Success Repeat_Coupling Incomplete Coupling: Repeat Step or Double Couple Kaiser_Test2->Repeat_Coupling Failure (Positive Test) Repeat_Coupling->Coupling

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 3: Cleavage of this compound from Rink Amide Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.

Materials:

  • Dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Ensure the N-terminal Fmoc group from the final amino acid (Glycine) has been removed.

  • Wash the dry peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF.

  • Prepare the cleavage cocktail fresh. For every 100 mg of resin, plan to use approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and allow the vessel to stand at room temperature for 2-3 hours with occasional gentle swirling.

  • Filter the resin and collect the filtrate (which contains the peptide) into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates to ensure complete recovery.

  • In a separate, larger centrifuge tube, add approximately 10 times the filtrate volume of cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether while vortexing. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at high speed (e.g., 3000-4000 rpm) for 5-10 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by adding more cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step twice more to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

References

Technical Support Center: Enhancing Aurein 1.2 Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the efficacy of the antimicrobial peptide Aurein 1.2 against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows good activity against Gram-positive bacteria, but poor activity against Gram-negative strains. Why is this and what initial steps can I take to improve it?

A1: this compound naturally exhibits weaker activity against Gram-negative bacteria.[1][2] This is primarily due to the outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial peptides. To enhance its activity, a key strategy is to increase the peptide's net positive charge. This boosts the electrostatic attraction between the peptide and the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.

Common modification strategies include:

  • Amino Acid Substitution: Replacing neutral or acidic amino acids with basic residues (e.g., Lysine, Arginine). For example, substituting Aspartic acid at position 4 and Glutamic acid at position 11 with Lysine (D4K, E11K) has been shown to improve activity.[3]

  • Addition of Cationic Moieties: Fusing cell-penetrating peptides or other cationic sequences to this compound can also enhance its ability to traverse the outer membrane.[1][4]

Q2: I have designed a more cationic analog of this compound, but it shows high hemolytic activity. How can I reduce toxicity while maintaining antimicrobial potency?

A2: Increasing cationicity can sometimes lead to higher toxicity against host cells, such as red blood cells (hemolysis). Achieving a balance between antimicrobial activity and toxicity is crucial. Consider the following approaches:

  • Optimize Hydrophobicity: While hydrophobicity is important for membrane interaction, excessive hydrophobicity can lead to non-specific membrane disruption and toxicity. Modulating the hydrophobic face of the peptide by substituting certain hydrophobic residues may reduce hemolysis.

  • Strategic Placement of Cationic Residues: The spatial arrangement of cationic and hydrophobic residues influences selectivity. The goal is to design a peptide that preferentially interacts with bacterial membranes over host cell membranes.

  • Alanine Scanning: Systematically replacing each amino acid with alanine can help identify residues critical for activity versus toxicity, guiding more precise modifications.

  • Proline Insertion: Introducing a proline residue can induce a kink in the helical structure, potentially altering its interaction with host cell membranes and reducing hemolytic activity.

Q3: What are some proven peptide modification strategies to significantly boost this compound's activity against Gram-negative bacteria like E. coli and P. aeruginosa?

A3: Several successful strategies have been reported in the literature:

  • Fusion with Cell-Penetrating Regions: Adding sequences like (IIKK)₃ or KLA motifs has proven effective. For instance, the analog KLA-2 (GLFDIIKKLAKLAESF-NH₂), which has a double KLA region inserted, demonstrated a 4- to 16-fold improvement in antimicrobial activity against Gram-negative bacteria compared to the parent peptide. Similarly, repeating the endogenous IIKK region has led to analogs with 4- to 8-fold greater anti-Gram-negative bacterial function.

  • Substitution with Non-Proteinogenic Amino Acids: Replacing lysine residues with non-proteinogenic amino acids like Ornithine (Orn) or Diaminobutyric acid (Dab) can enhance activity. The EH[Orn]⁸ analog, for example, showed potent inhibition of E. coli.

  • Combined Modifications: A combination of increasing positive charge and substituting key residues can yield synergistic improvements. The analog Aurein M3 (A10W, D4K, E11K) showed enhanced selectivity against both Gram-positive and Gram-negative bacteria.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in my experiments.

  • Possible Cause 1: Peptide Purity and Quantification.

    • Troubleshooting Step: Ensure the purity of your synthesized peptide is >95% using HPLC. Inaccurate peptide quantification can lead to significant variations in MIC results. Use a reliable method for peptide quantification, such as amino acid analysis or UV spectroscopy, if the peptide contains chromophoric residues.

  • Possible Cause 2: Bacterial Inoculum Density.

    • Troubleshooting Step: The initial bacterial concentration is critical for reproducible MIC assays. Standardize your inoculum to ~5 x 10⁵ CFU/mL in the final well volume, following CLSI guidelines.

  • Possible Cause 3: Media Composition.

    • Troubleshooting Step: The components of the culture medium can interact with the peptide. For instance, high salt concentrations can interfere with the activity of some antimicrobial peptides. Ensure you are using the recommended medium (e.g., Mueller-Hinton Broth) and that its composition is consistent across experiments.

Problem 2: My modified this compound analog is insoluble or aggregates in solution.

  • Possible Cause 1: High Hydrophobicity.

    • Troubleshooting Step: Increased hydrophobicity can lead to poor solubility. Try dissolving the peptide in a small amount of a solvent like DMSO or acetic acid before diluting it in your assay buffer. However, be mindful of the final solvent concentration's potential effects on the bacteria and the peptide's activity.

  • Possible Cause 2: Peptide Self-Association.

    • Troubleshooting Step: Some modifications can promote self-assembly. Analyze the peptide's tendency to self-associate using techniques like dynamic light scattering (DLS) or size exclusion chromatography. If aggregation is an issue, you may need to redesign the peptide to reduce its self-association propensity, for instance, by altering the pattern of hydrophobic residues.

Quantitative Data Summary

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Selected Analogs against Gram-Negative Bacteria.

PeptideSequenceE. coliP. aeruginosaK. pneumoniaeReference
This compound GLFDIIKKIAESF-NH₂~170~170>128
IK-1 GLFDIIKKIIKKIAESF-NH₂6464>128
IK-2 GLFDIIKKIIKKIIKKIAESF-NH₂64128128
IK-3 GLFDIIKKIIKKIIKKI-NH₂323264
KLA-1 GLFDIIKKLAKIAESF-NH₂64128>128
KLA-2 GLFDIIKKLAKLAESF-NH₂161632
Aurein M3 GLFK IIKKIW KK SF-NH₂≤16 µg/mL--
EH[Orn]⁸ GLFDIIK(Orn)IAESF-NH₂80 µg/mL--

Note: MIC values from different studies may vary due to different bacterial strains and experimental conditions. Values originally in µg/mL were converted to µM where possible for comparison.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile deionized water or a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol 2: Hemolysis Assay

This protocol assesses the peptide's toxicity to red blood cells.

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with Phosphate Buffered Saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) and resuspension.

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the washed RBC suspension to the wells to achieve a final concentration of 2-4% (v/v). Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes Increase\nCationicity Increase Cationicity Improved Gram-\nNegative Activity Improved Gram- Negative Activity Increase\nCationicity->Improved Gram-\nNegative Activity Fuse Cell-\nPenetrating\nPeptides Fuse Cell- Penetrating Peptides Fuse Cell-\nPenetrating\nPeptides->Improved Gram-\nNegative Activity Amino Acid\nSubstitution Amino Acid Substitution Amino Acid\nSubstitution->Improved Gram-\nNegative Activity Reduced\nToxicity Reduced Toxicity Amino Acid\nSubstitution->Reduced\nToxicity Synergy with\nOther Agents Synergy with Other Agents Synergy with\nOther Agents->Improved Gram-\nNegative Activity This compound This compound This compound->Increase\nCationicity This compound->Fuse Cell-\nPenetrating\nPeptides This compound->Amino Acid\nSubstitution This compound->Synergy with\nOther Agents

Caption: Key strategies to enhance this compound activity against Gram-negative bacteria.

Aurein1_2_Mechanism This compound\n(Cationic) This compound (Cationic) Gram-Negative\nOuter Membrane (Anionic) Gram-Negative Outer Membrane (Anionic) This compound\n(Cationic)->Gram-Negative\nOuter Membrane (Anionic) Electrostatic Attraction Membrane\nPerturbation Membrane Perturbation Gram-Negative\nOuter Membrane (Anionic)->Membrane\nPerturbation Carpet-like Mechanism Cell Lysis Cell Lysis Membrane\nPerturbation->Cell Lysis

Caption: Simplified mechanism of this compound action on Gram-negative bacteria.

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_testing Biological Evaluation Design Analog Design Analog Peptide Synthesis\n(SPPS) Peptide Synthesis (SPPS) Design Analog->Peptide Synthesis\n(SPPS) Purification & QC\n(HPLC, MS) Purification & QC (HPLC, MS) Peptide Synthesis\n(SPPS)->Purification & QC\n(HPLC, MS) MIC Assay MIC Assay Purification & QC\n(HPLC, MS)->MIC Assay Hemolysis Assay Hemolysis Assay MIC Assay->Hemolysis Assay Mechanism of\nAction Studies Mechanism of Action Studies Hemolysis Assay->Mechanism of\nAction Studies

Caption: General workflow for developing and testing this compound analogs.

References

Technical Support Center: Enhancing the Therapeutic Index of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the antimicrobial peptide Aurein 1.2 to increase its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary limitations for therapeutic use?

This compound is a 13-amino acid antimicrobial peptide (AMP) with the sequence GLFDIIKKIAESF-NH2, originally isolated from the Australian bell frog.[1][2][3] It exhibits broad-spectrum activity against bacteria and some cancer cells.[2][4] Its mechanism of action involves disrupting the cell membrane through a "carpet" mechanism, where the peptide accumulates on the membrane surface and causes destabilization.

The primary limitations of this compound for therapeutic development are its moderate potency and a relatively low therapeutic index, characterized by hemolytic activity at concentrations close to its effective antimicrobial concentrations.

Q2: What are the common strategies for modifying this compound to improve its therapeutic index?

Common strategies focus on increasing its antimicrobial/anticancer efficacy while reducing its toxicity to host cells. These include:

  • Amino Acid Substitution: Systematically replacing specific amino acids to enhance desired properties. For example, substituting residues to increase cationicity (e.g., replacing acidic or neutral residues with Lysine or Arginine) can improve interaction with negatively charged bacterial membranes. Increasing hydrophobicity at certain positions can also modulate activity.

  • Insertion of Membrane-Active Regions: Incorporating sequences known to enhance membrane penetration, such as (KLA) or (IIKK) repeats, can significantly boost antimicrobial and anti-biofilm activities.

  • Conjugation of Cell-Penetrating Peptides (CPPs): Attaching a CPP, like a poly-arginine sequence (R5), to the N-terminus of this compound can improve its uptake into target cells, thereby enhancing its anticancer activity.

Q3: How do modifications affect the structure and function of this compound?

This compound is unstructured in aqueous solution but folds into an α-helix upon interacting with a membrane environment. Modifications can impact this structural transition and its functional consequences:

  • Helicity: Substitutions and insertions can either stabilize or destabilize the α-helical conformation, which is crucial for its membrane-disrupting activity. Circular Dichroism (CD) spectroscopy is the standard method to assess these structural changes.

  • Amphipathicity: The arrangement of hydrophobic and hydrophilic residues along the helical structure is critical for its interaction with membranes. Modifications that enhance this amphipathic character can lead to greater potency.

  • Cationicity and Hydrophobicity: Increasing the net positive charge generally enhances binding to anionic bacterial membranes, while optimizing hydrophobicity is key to balancing antimicrobial activity and toxicity.

Troubleshooting Guides

Issue 1: Low yield or purity of synthesized peptide analogs.

  • Possible Cause: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). Aggregation of the peptide on the resin.

  • Troubleshooting Steps:

    • Optimize Coupling: Use a different coupling reagent or increase the coupling time and temperature. Double-couple difficult amino acids.

    • Monitor Synthesis: Use a qualitative test (e.g., Kaiser test) to check for complete coupling after each step.

    • Improve Cleavage: Ensure the cleavage cocktail is fresh and appropriate for the protecting groups used.

    • Purification: Use a shallower gradient during reverse-phase HPLC (RP-HPLC) to improve the separation of the target peptide from impurities.

Issue 2: Inconsistent results in antimicrobial (MIC) assays.

  • Possible Cause: Variability in bacterial inoculum size. Inactivation of the peptide by components in the growth medium. Peptide adsorption to plasticware.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the bacterial suspension is at the correct turbidity (OD600) before dilution to achieve a consistent final concentration in the assay.

    • Use Low-Binding Plates: Employ low-protein-binding microtiter plates to minimize peptide loss.

    • Media Selection: Be aware that some media components can interfere with peptide activity. Consider using a minimal medium if consistent issues arise.

    • Positive Control: Always include a standard antibiotic as a positive control to ensure the assay is performing as expected.

Issue 3: High hemolytic activity observed in modified peptides.

  • Possible Cause: Excessive increase in hydrophobicity.

  • Troubleshooting Steps:

    • Balance Hydrophobicity: While some hydrophobicity is necessary for antimicrobial activity, excessive hydrophobicity often leads to non-specific membrane disruption, including lysis of red blood cells.

    • Modify Hydrophobic Residues: Consider replacing highly hydrophobic amino acids (e.g., Tryptophan) with less hydrophobic ones (e.g., Alanine, Leucine) or altering their position within the peptide sequence.

    • Screen Analogs: Synthesize and screen a library of analogs with varying degrees of hydrophobicity to identify candidates with an optimal balance of activity and low hemolysis.

Data on Modified this compound Analogs

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Modified Analogs

PeptideS. aureusE. faecalisE. coliP. aeruginosaReference
This compound (Parent) 8-328-32>64>64
IK-1 846464
IK-2 16163232
IK-3 8-328-328-168-16
KLA-1 4-164-163232
KLA-2 2-42-44-84-8

Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs

PeptideHemolytic Activity (HC50 in µM)Selectivity Index (HC50/MIC for E. coli)Reference
This compound (Parent) ~30<0.5
IK-1 >200>3.1
IK-2 >200>6.2
KLA-1 >200>6.2
KLA-2 >200>25

Key Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strain of interest.

  • Peptide stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh medium to an OD600 of 0.08-0.1. Further dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Peptide Dilution Series: Prepare a 2-fold serial dilution of the peptide stock solution in the appropriate medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include wells with bacteria only (positive growth control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.

Hemolysis Assay

This protocol measures the peptide's ability to lyse red blood cells, a key indicator of its cytotoxicity.

Materials:

  • Fresh human or sheep red blood cells (RBCs).

  • Phosphate-buffered saline (PBS).

  • Peptide stock solution.

  • 0.1% Triton X-100 (positive control).

  • Sterile microcentrifuge tubes.

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the peptide.

  • Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs with 0.1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_activity Activity Screening cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Design Analog Design (e.g., substitutions, insertions) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization MIC Antimicrobial Assay (MIC/MBC) Characterization->MIC AntiBiofilm Anti-Biofilm Assay Characterization->AntiBiofilm Hemolysis Hemolysis Assay Characterization->Hemolysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity TI Therapeutic Index Calculation MIC->TI Hemolysis->TI Cytotoxicity->TI

Caption: Workflow for designing and evaluating modified this compound analogs.

aurein_modification_strategies cluster_mods Modification Strategies cluster_outcomes Desired Outcomes Aurein This compound (Parent Peptide) Subs Amino Acid Substitution Aurein->Subs Insert Sequence Insertion (e.g., KLA, IIKK) Aurein->Insert Conj CPP Conjugation (e.g., R5) Aurein->Conj IncActivity Increased Antimicrobial & Anticancer Activity Subs->IncActivity DecTox Decreased Hemolysis & Cytotoxicity Subs->DecTox Insert->IncActivity Conj->IncActivity ImprovedTI Improved Therapeutic Index IncActivity->ImprovedTI DecTox->ImprovedTI

Caption: Logical relationships of this compound modification strategies.

carpet_mechanism cluster_membrane Bacterial Cell Membrane (Anionic) cluster_peptides This compound Peptides p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid p7 Lipid p8 Lipid pep1 Aurein pep1->p2 Binds pep2 Aurein pep2->p4 Binds pep3 Aurein pep3->p6 Binds Initial_Binding 1. Electrostatic attraction to anionic membrane Carpet_Formation 2. Peptides accumulate on membrane surface Initial_Binding->Carpet_Formation Disruption 3. Membrane destabilization and pore formation Carpet_Formation->Disruption Lysis 4. Cell Lysis Disruption->Lysis

Caption: Simplified signaling pathway of this compound's carpet mechanism.

References

Technical Support Center: Large-Scale Production of Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale production of the antimicrobial peptide, Aurein 1.2.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing this compound on a large scale?

A1: The large-scale production of this compound, a cationic antimicrobial peptide, presents several key challenges. These primarily include low expression yields in recombinant systems, toxicity of the peptide to the host organism, susceptibility to proteolytic degradation, and difficulties in purification while maintaining biological activity.

Q2: Which expression systems are suitable for this compound production?

A2: Several expression systems can be utilized, each with its own advantages and disadvantages.

  • E. coli is a common choice due to its rapid growth and high-density cell cultures. However, the inherent toxicity of this compound can be problematic.

  • Yeast (e.g., Pichia pastoris) can be an alternative, offering better protein folding and post-translational modifications, though yields might be lower than in prokaryotic systems.

  • Plant-based systems are an emerging option for cost-effective, large-scale production, but the technology is less established.

Q3: How can the toxicity of this compound to the host cells be managed?

A3: Host cell toxicity is a major hurdle. Strategies to mitigate this include:

  • Using fusion partners: Fusing this compound to a larger protein can mask its toxicity.

  • Inclusion body expression: Expressing the peptide as insoluble aggregates (inclusion bodies) sequesters it from the host cell's cytoplasm.

  • Tightly regulated promoters: Using inducible promoters ensures that the expression of this compound is initiated only after a sufficient cell density has been reached.

  • Secretion: Engineering the host to secrete the peptide can reduce intracellular accumulation and toxicity.

Q4: What methods can be used to prevent the degradation of this compound during production?

A4: this compound, like many peptides, is susceptible to degradation by host proteases. To prevent this:

  • Use protease-deficient host strains: E. coli strains lacking certain proteases are commercially available.

  • Optimize expression conditions: Lowering the expression temperature can reduce protease activity.

  • Fusion partners: Certain fusion partners can protect the peptide from degradation.

  • Rapid purification: Minimizing the time between cell lysis and purification reduces exposure to proteases.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound
Possible Cause Suggested Solution
Codon Bias Optimize the gene sequence for the codon usage of the expression host (e.g., E. coli).
Inefficient Transcription/Translation Use a strong, inducible promoter. Ensure the ribosome binding site is optimal.
Plasmid Instability Maintain selective pressure by using the appropriate antibiotic in the culture medium.
Toxicity Leading to Cell Death Switch to a tightly regulated promoter. Lower the inducer concentration and/or expression temperature. Consider expressing as a fusion protein or in inclusion bodies.
Problem 2: High Host Cell Toxicity and Low Cell Density
Possible Cause Suggested Solution
Leaky Promoter Use a vector with a very tightly controlled promoter (e.g., pET series with a T7 promoter in a host expressing T7 lysozyme).
Peptide Accumulation in Cytoplasm Fuse this compound to a carrier protein to mask its toxicity. Express the fusion protein in the form of inclusion bodies.
Membrane Disruption Engineer the expression system to secrete the peptide into the culture medium.
Problem 3: Degradation of the Expressed Peptide
Possible Cause Suggested Solution
Host Protease Activity Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS).
Sub-optimal Expression Conditions Lower the induction temperature to 15-25°C to reduce protease activity and protein misfolding.
Peptide Susceptibility Employ a fusion partner that can shield the peptide from proteases.
Lysis Conditions Add protease inhibitors to the lysis buffer. Perform cell lysis and subsequent purification steps at 4°C.
Problem 4: Difficulty in Purifying Active this compound
Possible Cause Suggested Solution
Low Purity after Initial Chromatography Optimize the binding and elution conditions for cation-exchange chromatography, as this compound is cationic.
Loss of Activity after Purification Avoid harsh chemicals and extreme pH during purification. If expressed as inclusion bodies, optimize the refolding protocol.
Fusion Tag Cleavage Issues Ensure the cleavage site is accessible. Optimize the cleavage reaction conditions (enzyme concentration, temperature, time).

Quantitative Data on Recombinant Antimicrobial Peptide Production

Antimicrobial PeptideExpression StrategyPurification MethodFinal Yield (mg/L of culture)
Cecropin AFusion with InteinAffinity & Ion Exchange Chromatography~5-10
LL-37Fusion with SUMOAffinity & Reversed-Phase HPLC~15-20
PediocinDirect ExpressionCation Exchange & Reversed-Phase Chromatography~0.75
Human Defensin 5Fusion with ThioredoxinAffinity & Reversed-Phase HPLC~2-5

Experimental Protocols

Protocol 1: Expression of this compound as a Fusion Protein in E. coli
  • Gene Synthesis and Cloning: Synthesize the gene encoding this compound with codons optimized for E. coli. Clone the gene into an expression vector (e.g., pET-32a) to create a fusion protein with a tag (e.g., Thioredoxin) and a cleavage site (e.g., TEV protease site).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 20°C and induce expression with 0.1 mM IPTG.

    • Continue to grow the culture for 16-20 hours at 20°C.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of this compound Fusion Protein and Cleavage
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Proteolytic Cleavage:

    • Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).

    • Add TEV protease and incubate at 4°C for 16 hours.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA column again to remove the His-tagged fusion partner and the protease.

  • Final Purification (RP-HPLC): Purify the released this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.

Visualizations

Experimental_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification Gene_Synthesis This compound Gene Synthesis (Codon Optimized) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Affinity_Chromo Ni-NTA Affinity Chromatography Lysis->Affinity_Chromo Cleavage TEV Protease Cleavage Affinity_Chromo->Cleavage Reverse_Affinity Reverse Ni-NTA Cleavage->Reverse_Affinity RP_HPLC RP-HPLC Reverse_Affinity->RP_HPLC Host_Cell_Stress_Response cluster_stressor Stressor cluster_pathways E. coli Envelope Stress Response Pathways cluster_response Cellular Response Aurein1_2 This compound Expression (Membrane Stress) Cpx Cpx Pathway Aurein1_2->Cpx SigmaE σE Pathway Aurein1_2->SigmaE Psp Psp Pathway Aurein1_2->Psp Bae Bae Pathway Aurein1_2->Bae Rcs Rcs Pathway Aurein1_2->Rcs Chaperones ↑ Chaperones Cpx->Chaperones Proteases ↑ Proteases Cpx->Proteases SigmaE->Chaperones SigmaE->Proteases LPS_Mod LPS Modification SigmaE->LPS_Mod Psp->Chaperones Efflux_Pumps ↑ Efflux Pumps Bae->Efflux_Pumps Biofilm Biofilm Formation Rcs->Biofilm Troubleshooting_Logic cluster_no_expression Troubleshoot No Expression cluster_low_expression Troubleshoot Low Expression cluster_expression_ok Troubleshoot Post-Expression Start Low this compound Yield Check_Expression Check for Protein Expression (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No Expression Detected Check_Expression->No_Expression Negative Expression_Low Low Expression Level Check_Expression->Expression_Low Low Expression_OK Expression Confirmed Check_Expression->Expression_OK Positive Codon_Opt Optimize Codons No_Expression->Codon_Opt Promoter_Check Verify Promoter/Vector No_Expression->Promoter_Check Toxicity_Check Assess Host Toxicity No_Expression->Toxicity_Check Induction_Opt Optimize Induction (IPTG, Temp) Expression_Low->Induction_Opt Media_Opt Optimize Media Expression_Low->Media_Opt Low_Toxicity_Check Re-assess Toxicity Expression_Low->Low_Toxicity_Check Degradation_Check Check for Degradation Expression_OK->Degradation_Check Purification_Loss Analyze Purification Steps Expression_OK->Purification_Loss Activity_Loss Assess Biological Activity Expression_OK->Activity_Loss

How to prevent aggregation of Aurein 1.2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurein 1.2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly aggregation, during their experiments with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise when working with this compound in solution, providing potential causes and actionable solutions.

Issue 1: My lyophilized this compound peptide won't dissolve.

  • Potential Cause: this compound is a hydrophobic and cationic peptide, which can make it challenging to dissolve directly in aqueous buffers. Improper storage may also affect solubility.

  • Solutions:

    • Initial Dissolution in Organic Solvent: For hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) before adding an aqueous buffer.[1] In many studies, this compound has been successfully dissolved in DMSO for use in antimicrobial and other biological assays.

    • Use of Acidic Solutions: As this compound is a basic peptide (net positive charge), dissolving it in a slightly acidic solution can improve solubility. You can try using a small amount of 10% acetic acid to dissolve the peptide before diluting it with your desired buffer.

    • Sonication: Brief sonication can help to break up small aggregates and aid in the dissolution of the peptide.[2]

    • Proper Storage: Ensure the lyophilized peptide has been stored at -20°C or lower in a desiccated environment to prevent degradation and modification that could reduce solubility.

Issue 2: My this compound solution appears cloudy or forms a precipitate over time.

  • Potential Cause: This is a clear indication of peptide aggregation. Aggregation can be influenced by several factors including peptide concentration, pH, ionic strength of the buffer, and temperature. High concentrations of salts can sometimes lead to a "salting-out" effect, causing the peptide to aggregate and precipitate.[3]

  • Solutions:

    • Optimize Buffer Conditions:

      • pH: Maintain the pH of the buffer away from the isoelectric point (pI) of the peptide. For a basic peptide like this compound, a slightly acidic to neutral pH is generally recommended.

      • Ionic Strength: The effect of salt concentration can be complex. It is advisable to test a range of salt concentrations (e.g., NaCl or KCl) to find the optimal condition that minimizes aggregation.

    • Lower Peptide Concentration: High peptide concentrations can promote self-assembly and aggregation.[4] If possible, work with lower stock concentrations and dilute to the final working concentration immediately before use.

    • Inclusion of Additives/Excipients:

      • Sugars: Sugars like sucrose and trehalose can act as stabilizers for proteins and peptides, potentially reducing aggregation.

      • Guanidine Hydrochloride or Urea: For peptides that are highly prone to aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve them, followed by dilution. However, be aware that these will denature the peptide and may need to be removed for functional assays.[1]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can induce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on experimental use in published studies, dimethyl sulfoxide (DMSO) is a reliable choice for initial solubilization of this compound. After dissolving in a small amount of DMSO, you can then slowly add your aqueous buffer of choice while vortexing to reach the desired final concentration. For cell-based assays where DMSO might be toxic, consider using a slightly acidic aqueous solution (e.g., water with a small amount of acetic acid) for initial dissolution.

Q2: What are the recommended storage conditions for this compound to prevent aggregation?

A2: Lyophilized this compound should be stored at -20°C or below in a desiccator. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage in solution is generally not recommended.

Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A3: While PBS is a common biological buffer, its salt concentration might promote the aggregation of some peptides. It has been noted that some antimicrobial peptides can aggregate in standard culture media and salt solutions. If you observe cloudiness or precipitation in PBS, consider using a buffer with a lower salt concentration or a different buffer system altogether, such as Tris-HCl. One study mentions the use of phosphate-buffered saline (20 mmol/L, pH 7.2) for circular dichroism studies of an this compound dimer.

Q4: How can I detect if my this compound solution has aggregated?

A4: Visual inspection for cloudiness or precipitate is the first step. For a more quantitative assessment, you can use techniques like:

  • Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in your solution, allowing for the detection of larger aggregates. Some studies have used DLS to assess the aggregation state of this compound.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence. This can be a useful tool to monitor the kinetics of aggregation.

Q5: Will aggregation of this compound affect its antimicrobial activity?

A5: Yes, aggregation in solution before interacting with the target membrane can reduce the effective concentration of monomeric peptide available to interact with bacterial membranes, potentially leading to a decrease in antimicrobial efficacy.

Experimental Protocols

Protocol 1: General Solubilization of this compound

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • For a stock solution, add a small volume of sterile DMSO to the vial to dissolve the peptide completely. For example, for a 10 mM stock solution from 1 mg of peptide (MW ≈ 1479.8 g/mol ), you would add approximately 67.6 µL of DMSO.

  • Gently vortex to ensure complete dissolution.

  • Slowly add the desired sterile aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.4) to the DMSO-peptide solution while vortexing to achieve the final desired stock concentration.

  • If the final concentration is in an aqueous buffer with minimal DMSO, ensure the solution remains clear. If cloudiness appears, the peptide may be aggregating at that concentration in the chosen buffer.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

  • Prepare a ThT stock solution: Dissolve Thioflavin T in distilled water to a concentration of 1 mM and filter through a 0.22 µm filter. Store protected from light.

  • Prepare this compound solution: Dissolve this compound in the buffer of interest at the desired concentration.

  • Set up the assay: In a 96-well black plate, mix your this compound solution with the ThT stock solution to a final ThT concentration of approximately 10-20 µM. Include a buffer-only control with ThT.

  • Incubate and measure: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking.

  • Read fluorescence: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm. An increase in fluorescence over time indicates the formation of amyloid-like aggregates.

Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Sequence GLFDIIKKIAESF-NH2
Molecular Weight ~1479.8 g/mol
Net Charge (at pH 7) +2Calculated
Structure in Solution Typically disordered in aqueous solution, adopts an α-helical structure in membrane-mimetic environments.
Mechanism of Action Disrupts microbial membranes, consistent with the "carpet" mechanism.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Testing this compound cluster_prep Peptide Preparation cluster_assay Biological Assay lyophilized Lyophilized this compound dissolve Dissolve in DMSO or Acidic Solution lyophilized->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute stock This compound Stock Solution dilute->stock visual Visual Inspection (Clarity) stock->visual Check for Aggregation dls Dynamic Light Scattering (Particle Size) stock->dls tht Thioflavin T Assay (Fibril Formation) stock->tht activity_assay Antimicrobial Activity Assay stock->activity_assay Use in Experiment

Caption: Workflow for preparing and assessing the quality of this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation start Problem: This compound Aggregation check_solubilization Review Solubilization Protocol start->check_solubilization check_buffer Evaluate Buffer (pH, Salt) start->check_buffer check_concentration Check Peptide Concentration start->check_concentration check_storage Verify Storage Conditions start->check_storage solution_solvent Use Organic Solvent (e.g., DMSO) for Initial Dissolution check_solubilization->solution_solvent solution_buffer Adjust pH and/or Salt Concentration check_buffer->solution_buffer solution_concentration Lower Stock Concentration check_concentration->solution_concentration solution_storage Aliquot and Store at -80°C check_storage->solution_storage

Caption: Decision tree for troubleshooting this compound aggregation issues.

References

Refining experimental conditions for Aurein 1.2 membrane interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the membrane interaction of the antimicrobial peptide, Aurein 1.2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with lipid membranes?

A1: this compound primarily disrupts lipid membranes via the "carpet mechanism".[1][2][3][4] In this model, the peptide monomers initially bind to the surface of the lipid bilayer. As the peptide concentration on the surface increases to a critical threshold, they disrupt the membrane integrity in a detergent-like manner, leading to membrane lysis and the formation of micelles.[1] This interaction is enhanced with anionic membranes, which mimic prokaryotic cell surfaces.

Q2: My this compound peptide is showing poor solubility or aggregation. How can I address this?

A2: Peptide aggregation is a common issue, driven by factors like hydrophobicity, high concentration, pH, and ionic strength. For peptides like this compound, which contain hydrophobic residues, aggregation can lead to inconsistent experimental results. Here are some troubleshooting steps:

  • Solubility Testing: Before your main experiment, perform small-scale solubility tests in your assay buffer. If solubility is low, consider initially dissolving the lyophilized peptide in a small amount of an appropriate solvent (e.g., sterile water, dilute acetic acid for basic peptides) before diluting it into the final assay buffer.

  • On-Resin Aggregation During Synthesis: If you are synthesizing the peptide, signs of on-resin aggregation include poor resin swelling and incomplete coupling reactions. To mitigate this, consider using chaotropic agents like 1M LiCl in DMF during synthesis washes or performing coupling steps at elevated temperatures (e.g., 50-60°C).

  • Post-Synthesis Aggregation: To prevent aggregation of purified peptide, store it in lyophilized form at -20°C or lower and reconstitute it just before use.

Q3: I am observing inconsistent results in my vesicle leakage assays. What are the potential causes?

A3: Inconsistent leakage can stem from several factors:

  • Vesicle Aggregation: Cationic peptides like this compound can induce the aggregation of anionic vesicles, which can interfere with fluorescence readings due to light scattering. To prevent this, you can incorporate a small percentage (e.g., 4 mol%) of PEGylated lipids (e.g., PEG2000-lipid) into your vesicle composition.

  • Peptide Aggregation: As mentioned in Q2, peptide aggregates will have different activities compared to monomers, leading to variability. Ensure your peptide is fully solubilized.

  • Lipid Composition and Phase: The lipid composition and physical state (gel vs. fluid phase) of your model membrane can significantly impact this compound's activity. Ensure your vesicle preparation is consistent and that experiments are conducted at a controlled temperature.

Q4: How do I choose the right model membrane composition for my this compound experiments?

A4: The choice of lipid composition is crucial for mimicking relevant biological membranes.

  • Prokaryotic Mimics (Anionic): To study this compound's antimicrobial activity, use a mixture of zwitterionic and anionic lipids. Common compositions include DMPC/DMPG or POPC/POPG mixtures. This compound shows a greater affinity and disruptive activity towards these anionic membranes.

  • Eukaryotic Mimics (Zwitterionic): To assess selectivity, you can use membranes composed of purely zwitterionic lipids like DMPC or POPC.

Troubleshooting Guide

This guide addresses common issues encountered during key experiments for studying this compound membrane interactions.

Problem 1: Low or No α-Helical Content Observed in Circular Dichroism (CD) Spectroscopy
  • Possible Cause: The peptide is in an aqueous buffer without a membrane-mimicking environment.

  • Solution: this compound is typically unstructured in aqueous solution and adopts an α-helical conformation upon interaction with lipid membranes or membrane-mimetic solvents like TFE. Ensure your CD measurements are performed in the presence of lipid vesicles or TFE.

Problem 2: High Variability in Vesicle Leakage Assay Results
  • Possible Cause: Inconsistent vesicle size or lamellarity.

  • Solution: Use a consistent method for vesicle preparation, such as extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a homogenous size distribution.

Problem 3: Unexpected Changes in Laurdan Generalized Polarization (GP) Values
  • Possible Cause: Changes in membrane hydration in addition to lipid packing.

  • Solution: Laurdan's emission spectrum is sensitive to the polarity of its environment, which is influenced by both lipid packing and water penetration into the bilayer. Be aware that changes in GP can reflect alterations in membrane hydration. Control for factors that might affect hydration, such as buffer osmolarity.

Experimental Protocols & Data

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs suitable for CD and leakage assays.

  • Lipid Film Preparation: A mixture of lipids (e.g., DMPC/DMPG at a 3:1 molar ratio) in chloroform is dried under a stream of nitrogen gas to form a thin lipid film. The film is then placed under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. For leakage assays, the hydration buffer should contain the fluorescent probe (e.g., 90 mM carboxyfluorescein).

  • Freeze-Thaw Cycles: The hydrated lipid suspension undergoes 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • Extrusion: The suspension is extruded at least 10 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the phase transition temperature of the lipids.

  • Purification (for leakage assays): For vesicles containing a fluorescent probe, non-encapsulated dye is removed by size exclusion chromatography.

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol outlines the measurement of this compound's secondary structure upon membrane interaction.

  • Sample Preparation: Prepare samples containing a fixed concentration of this compound in the presence of increasing concentrations of LUVs. The final peptide concentration is typically in the µM range.

  • Data Acquisition: CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm.

Table 1: this compound Secondary Structure in Different Environments

EnvironmentPredominant Secondary StructureCharacteristic CD SpectrumReference
Aqueous BufferUnordered/Random CoilStrong negative band around 200 nm
30% Trifluoroethanol (TFE)α-HelixNegative bands around 208 and 222 nm
DMPC/DMPG Vesiclesα-HelixNegative bands around 208 and 222 nm
Protocol 3: Vesicle Leakage Assay

This protocol measures the ability of this compound to permeabilize lipid membranes.

  • Sample Preparation: LUVs encapsulating a self-quenching concentration of a fluorescent dye (e.g., 90 mM carboxyfluorescein) are diluted in a cuvette to a final lipid concentration of around 50-100 µM.

  • Fluorescence Monitoring: The baseline fluorescence is monitored over time. This compound is then added at various peptide-to-lipid (P/L) molar ratios.

  • Data Analysis: The increase in fluorescence due to dye release and de-quenching is recorded. The percentage of leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., 1% Triton X-100) to completely lyse the vesicles.

Table 2: Aurein Peptide-Induced Leakage from Model Vesicles

PeptideLipid CompositionP/L Ratio for ~50% LeakageReference
This compoundPOPC> 1:20
This compoundPOPC/POPG (1:1)> 1:20
Aurein 2.2DMPC/DMPG (3:1)~ 1:15
Aurein 2.2POPC/POPG (3:1)Causes ~36% leakage at 1:15
Protocol 4: Laurdan Fluorescence Spectroscopy for Membrane Fluidity

This protocol assesses changes in membrane order upon peptide interaction.

  • Vesicle Labeling: Prepare LUVs as described in Protocol 1, incorporating Laurdan at a lipid-to-probe molar ratio of approximately 500:1.

  • Fluorescence Measurement: Excite the sample at around 350 nm and record the emission intensities at 440 nm and 490 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)

Table 3: Interpretation of Laurdan GP Values

GP Value RangeMembrane PhaseCharacteristicsReference
+0.5 to +0.6Gel PhaseOrdered, low water penetration
-0.3 to +0.3Liquid-Crystalline PhaseDisordered, higher water penetration

Visualizations

Aurein1_2_Mechanism cluster_solution Aqueous Solution cluster_membrane Lipid Bilayer Surface cluster_disruption Membrane Disruption Peptide This compound Monomers (Unstructured) Membrane Lipid Bilayer Peptide->Membrane Binding Carpet Peptide 'Carpet' Formation (Threshold Concentration) Membrane->Carpet Accumulation Disruption Membrane Destabilization Carpet->Disruption Detergent-like Effect Micelles Micelle Formation Disruption->Micelles Lysis

Caption: The "Carpet Mechanism" of this compound membrane disruption.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPeptide Check Peptide Integrity & Solubility Start->CheckPeptide CheckVesicles Check Vesicle Preparation Start->CheckVesicles CheckAssay Check Assay Conditions Start->CheckAssay SolubilityTest Perform Solubility Test CheckPeptide->SolubilityTest VesicleSize Verify Vesicle Size/Distribution (DLS) CheckVesicles->VesicleSize VesicleAggregation Vesicle Aggregation in Assay? CheckAssay->VesicleAggregation Aggregation Evidence of Aggregation? SolubilityTest->Aggregation OptimizeSolvent Optimize Solubilization Protocol Aggregation->OptimizeSolvent Yes Polydisperse Polydisperse or Wrong Size? VesicleSize->Polydisperse ReExtrude Re-evaluate Extrusion Protocol Polydisperse->ReExtrude Yes AddPEG Incorporate PEG-Lipids VesicleAggregation->AddPEG Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow cluster_prep Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis LipidFilm 1. Create Lipid Film Hydration 2. Hydrate with Dye Buffer LipidFilm->Hydration Extrusion 3. Extrude for LUVs Hydration->Extrusion Purification 4. Purify Vesicles Extrusion->Purification DiluteVesicles 5. Dilute Vesicles in Cuvette Purification->DiluteVesicles AddPeptide 6. Add this compound DiluteVesicles->AddPeptide MonitorFluorescence 7. Monitor Fluorescence Increase AddPeptide->MonitorFluorescence AddDetergent 8. Add Triton X-100 (100% Leakage) MonitorFluorescence->AddDetergent CalculateLeakage 9. Calculate % Leakage AddDetergent->CalculateLeakage

Caption: Experimental workflow for a vesicle leakage assay.

References

Validation & Comparative

Unveiling the Potential: A Comparative Analysis of Aurein 1.2 and Its Synthetic Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a constant endeavor. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules, and among them, Aurein 1.2, a 13-amino acid peptide isolated from the Australian green and golden bell frog (Litoria aurea), has garnered significant attention for its dual antimicrobial and anticancer properties. This guide provides a comprehensive comparison of the efficacy of this compound and its rationally designed synthetic analogs, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.

This compound, with the sequence GLFDIIKKIAESF-NH₂, exhibits a broad spectrum of activity against various pathogens and cancer cell lines. Its primary mechanism of action involves the disruption of cell membranes, a process that is less likely to induce drug resistance compared to conventional antibiotics. However, the therapeutic potential of the native peptide is sometimes limited by factors such as moderate potency and susceptibility to proteolytic degradation. To overcome these limitations, researchers have developed a multitude of synthetic analogs with modifications aimed at enhancing their biological activity, stability, and selectivity.

This comparative guide delves into the structural modifications of this compound analogs and their impact on antimicrobial and anticancer efficacy. By presenting quantitative data in easily digestible formats and providing detailed experimental methodologies, we aim to equip researchers with the necessary information to inform their own drug discovery and development efforts.

Efficacy at a Glance: Antimicrobial and Anticancer Activity

The following tables summarize the in vitro efficacy of this compound and a selection of its synthetic analogs against various bacterial strains and cancer cell lines. The data, compiled from multiple studies, highlights how specific amino acid substitutions and structural modifications can significantly modulate the peptide's biological activity.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Peptide/AnalogSequenceTarget OrganismMIC (µg/mL)MIC (µM)
This compound GLFDIIKKIAESF-NH₂Bacillus subtilis160~108
Escherichia coli40~27
Staphylococcus aureus-8
Enterococcus faecalis-32
EH [Orn]⁸ GLFDIIK(Orn)IAESF-NH₂B. subtilis40~27
E. coli40~27
EH [Dab]⁷,⁸ GLFDI(Dab)(Dab)IAESF-NH₂B. subtilis160~112
E. coli160~112
IK-1 GLFDIIKKIIKKIAESF-NH₂S. aureus-8
E. coli-8
IK-3 GLFDIIKKIIKKIIKKI-NH₂S. aureus-4
E. coli-4
KLA-2 GLFDIIKKLAKLAESF-NH₂S. aureus-2
E. coli-4
Aurein M2 GLFKIIKKIKKESF-NH₂S. aureus--
Aurein M3 GLFKIIKKIWKESF-NH₂S. aureus≤16-
E. coli≤16-

Note: MIC values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Anticancer Efficacy: Half-maximal Inhibitory Concentration (IC50)

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Peptide/AnalogSequenceCancer Cell LineIC50 (µM)
This compound GLFDIIKKIAESF-NH₂H838 (Lung)26.94
MCF-7 (Breast)-
EH [Orn]⁸ GLFDIIK(Orn)IAESF-NH₂MCF-744.38
MDA-MB-231 (Breast)88.67
EH [Dab]⁷,⁸ GLFDI(Dab)(Dab)IAESF-NH₂MCF-792.36
MDA-MB-231129.58
IK-1 GLFDIIKKIIKKIAESF-NH₂H8383.5
IK-3 GLFDIIKKIIKKIIKKI-NH₂H8382.99
KLA-2 GLFDIIKKLAKLAESF-NH₂H8383.85
R5-Aur RRRRRGLFDIIKKIAESF-NH₂SW480 (Colon)Lower than this compound
R5-Aurm RRRRRGLFDIIKKIKESF-NH₂SW480Lower than R5-Aur

Note: The specific IC50 value for this compound against MCF-7 was not explicitly found in a comparative table, though its activity against this cell line is documented. The efficacy of R5-Aur and R5-Aurm was reported as being higher than the parent peptide without a specific IC50 value in the source.

Unraveling the Mechanism: Signaling Pathways and Experimental Workflows

To understand the enhanced efficacy of this compound analogs, it is crucial to visualize their mechanism of action and the experimental processes used for their development and evaluation.

Anticancer Mechanism: Induction of Apoptosis

This compound and its analogs exert their anticancer effects not only by direct membrane disruption leading to necrosis but also by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria.

Aurein1_2_Apoptosis_Pathway This compound Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aurein This compound / Analog Membrane Cancer Cell Membrane Aurein->Membrane Binding & Disruption Mitochondrion Mitochondrion Aurein->Mitochondrion Mitochondrial Membrane Disruption Bax Bax (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Peptide_Development_Workflow Workflow for this compound Analog Development cluster_design Design & Synthesis cluster_screening Efficacy & Toxicity Screening cluster_analysis Analysis & Optimization RationalDesign Rational Design (e.g., modifying helicity, charge, hydrophobicity, adding CPPs) Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) RationalDesign->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Antimicrobial Antimicrobial Activity (MIC Assay) Purification->Antimicrobial Screening Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Screening Toxicity Toxicity Assessment (Hemolysis, Cytotoxicity on normal cells) Antimicrobial->Toxicity Anticancer->Toxicity DataAnalysis Data Analysis (MIC, IC50 determination) Toxicity->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->RationalDesign Iterative Refinement

Unlocking New Potential in Antimicrobial Therapy: The Synergistic Effect of Aurein 1.2 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 1.2, a naturally occurring antimicrobial peptide, has demonstrated a significant synergistic effect when combined with certain conventional antibiotics, offering a promising strategy to combat antibiotic-resistant bacteria. This guide provides a comprehensive comparison of this compound's synergistic activity, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a combination therapy agent.

The core of this compound's synergistic power lies in its mechanism of action. As a membrane-permeabilizing peptide, it disrupts the bacterial cell membrane, creating pathways for conventional antibiotics to enter the cell and reach their intracellular targets more effectively.[1] This is particularly effective for hydrophobic antibiotics that may otherwise struggle to cross the bacterial membrane.[1][2] This guide delves into the specifics of this synergy, presenting quantitative data from in vitro studies and outlining the experimental protocols used to derive these findings.

Comparative Analysis of Synergistic Activity

In vitro studies have demonstrated that this compound exhibits a strong synergistic relationship with the hydrophobic antibiotics clarithromycin and minocycline against a range of Gram-positive nosocomial cocci.[1][2] The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where an index of ≤ 0.5 indicates synergy.

The combination of this compound with other antibiotics, such as amoxicillin-clavulanate, linezolid, and vancomycin, did not demonstrate a synergistic effect, with FICI values ranging from 0.917 to 1.833. This highlights the specificity of the synergistic interaction, likely linked to the physicochemical properties of the partner antibiotic.

Below is a summary of the synergistic effects observed between this compound and conventional antibiotics against various bacterial strains.

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against Gram-Positive Cocci

Bacterial StrainAntibioticMIC of Antibiotic Alone (mg/L)MIC of this compound Alone (mg/L)MIC of Antibiotic in Combination (mg/L)MIC of this compound in Combination (mg/L)Fractional Inhibitory Concentration Index (FICI)
Staphylococcus aureusMinocycline180.2510.385
Enterococcus faecalisMinocycline2160.520.312
Streptococcus pyogenesMinocycline0.540.12510.458
Staphylococcus aureusClarithromycin0.580.12510.312
Enterococcus faecalisClarithromycin1160.2520.385
Streptococcus pyogenesClarithromycin0.2540.062510.458

Mechanism of Synergistic Action: A Visual Representation

The synergistic interaction between this compound and conventional antibiotics is primarily attributed to its membrane-disrupting properties, which facilitates the uptake of the antibiotic. This compound is believed to act via a "carpet mechanism," where the peptides accumulate on the surface of the bacterial membrane and, upon reaching a critical concentration, cause a detergent-like disruption, leading to increased permeability.

SynergyMechanism Aurein This compound Membrane Aurein->Membrane 1. Accumulation (Carpet Model) Antibiotic Conventional Antibiotic Antibiotic->Membrane 3. Increased Permeability Membrane->Membrane Target Intracellular Target Membrane->Target 4. Antibiotic Entry Target->Target

Caption: Mechanism of this compound Synergy.

Experimental Protocols

The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methods. The key experimental protocols are detailed below.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method used to assess the synergistic effects of two antimicrobial agents.

CheckerboardWorkflow start Start prep_plate Prepare 96-well plate with 2D serial dilutions of this compound and conventional antibiotic start->prep_plate inoculate Inoculate wells with a standardized bacterial suspension in Mueller-Hinton broth prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination incubate->read_mic calc_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret FICI: ≤ 0.5: Synergy > 0.5 to 4: Indifference > 4: Antagonism calc_fici->interpret end End interpret->end

Caption: Checkerboard Assay Workflow.

Methodology:

  • A two-dimensional checkerboard pattern of serial dilutions of this compound and the conventional antibiotic is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium in Mueller-Hinton broth, as recommended by the Clinical and Laboratory Standards Institute (CLSI) guideline M7-A6.

  • The plate is incubated at 37°C for 18 to 24 hours.

  • The MIC is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Synergy Studies

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.

Methodology:

  • Bacterial cultures in the logarithmic growth phase are exposed to the antimicrobial agents at concentrations corresponding to their MICs, both individually and in combination.

  • Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • The samples are serially diluted and plated to determine the number of viable bacteria (colony-forming units per milliliter).

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after a specified time, and the number of surviving organisms in the presence of the combination must be ≥ 2-log10 below the starting inoculum.

Conclusion

The synergistic effect of this compound with conventional antibiotics like clarithromycin and minocycline presents a compelling avenue for the development of novel therapeutic strategies against challenging bacterial infections. By enhancing the efficacy of existing antibiotics, this compound has the potential to overcome certain mechanisms of antibiotic resistance and reduce the required therapeutic doses, thereby minimizing potential toxicity. Further in vivo studies are warranted to validate these promising in vitro findings and to explore the full clinical potential of this compound as a synergistic agent in the fight against antimicrobial resistance.

References

Validation of Aurein 1.2 anticancer activity in different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer peptide Aurein 1.2 with other alternatives, supported by experimental data. We delve into its mechanism of action, cytotoxic efficacy, and the experimental protocols used to validate its activity in various tumor models.

This compound, a 13-amino acid cationic antimicrobial peptide isolated from the Australian frog Litoria aurea, has demonstrated significant anticancer activity across a broad spectrum of cancer cell lines.[1][2] Its small size and amphipathic α-helical structure are key to its therapeutic potential.[3] This guide will compare this compound's performance against its own modified analogs, the conventional chemotherapeutic agent 5-fluorouracil (5-FU), and other amphibian-derived anticancer peptides like Citropin 1.1 and Magainin II.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anticancer effects primarily through two interconnected mechanisms: membrane disruption and induction of apoptosis.[3]

  • Membrane Disruption: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of cancer cell membranes, such as phosphatidylserine, which is exposed on the outer leaflet of tumor cells.[3] This interaction leads to the destabilization and permeabilization of the cell membrane, often described by the "carpet" or "toroidal pore" model, resulting in necrotic cell death.

  • Apoptosis Induction: Following membrane interaction or internalization, this compound triggers programmed cell death, or apoptosis. This is achieved through the disruption of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.

The apoptotic cascade initiated by this compound involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cancer cell. Studies have also indicated an increase in caspase-8 expression, suggesting a potential involvement of the extrinsic apoptotic pathway as well.

Performance Comparison: this compound vs. Alternatives

Table 1: Cytotoxic Activity (IC50) of this compound and its Analogs against Human Cancer Cell Lines

Peptide/DrugCell LineCancer TypeIC50 (µM)Reference
This compound T98GGlioblastoma~2
This compound H838Non-small-cell lung26.94
This compound U251MGGlioblastoma38.41
This compound MCF-7Breast25.9
Aurm (mutant)SW480Colon CarcinomaSimilar to 5-FU
R5-AurSW480Colon CarcinomaMore potent than 5-FU
R5-AurmSW480Colon CarcinomaMore potent than 5-FU
5-Fluorouracil (5-FU) SW480Colon Carcinoma~10 (used as reference)

Table 2: Cytotoxic Activity (IC50) of Other Amphibian-Derived Anticancer Peptides

PeptideCell LineCancer TypeIC50 (µM)Reference
Citropin 1.1 VariousHematopoietic & Non-hematopoieticNot specified
Magainin A Small Cell Lung Cancer (various)Lung~8.64 (average)
Magainin G Small Cell Lung Cancer (various)Lung~8.82 (average)
Magainin II Bladder Cancer (various)Bladder~75.2 (average, BrdU assay)
Magainin II Bladder Cancer (various)Bladder~198.1 (average, WST-1 assay)
Magainin II A549Lung110 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound's anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide/Drug Treatment: Expose the cells to various concentrations of this compound or the comparator peptides/drugs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 200 µL of fresh medium containing MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT solution and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (3 x 10^5 cells/well) and treat with the desired concentrations of peptides for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using Trypsin-EDTA.

  • Washing: Wash the collected cells with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the processes involved in this compound's anticancer activity, the following diagrams have been generated using Graphviz.

Aurein1_2_Mechanism cluster_membrane Cancer Cell Membrane cluster_apoptosis Apoptotic Pathway Aurein This compound Membrane Negatively Charged Phosphatidylserine Aurein->Membrane Electrostatic Interaction Mito Mitochondrial Membrane Disruption Aurein->Mito Internalization Pore Membrane Permeabilization (Pore Formation) Membrane->Pore Necrosis Necrosis Pore->Necrosis Bax Bax (Upregulation) Mito->Bax Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's dual mechanism of action.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Peptides/Drugs seed->treat mtt Add MTT Reagent treat->mtt incubate Incubate (4 hours) mtt->incubate solubilize Add Solubilizing Agent (DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Workflow of the MTT cell viability assay.

Apoptosis_Workflow start Start seed Seed and Treat Cells in 6-well Plate start->seed harvest Harvest Adherent and Floating Cells seed->harvest wash Wash Cells with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Workflow of the apoptosis assay.

References

Comparative Analysis of Aurein 1.2 and LL-37 Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. This guide provides a detailed comparative analysis of two well-characterized AMPs: Aurein 1.2, a short peptide isolated from the Australian green and golden bell frog (Litoria aurea), and LL-37, the only human cathelicidin. This analysis focuses on their respective antimicrobial efficacies, mechanisms of action, and cytotoxic profiles, supported by experimental data and detailed protocols to aid in research and development.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial potency of this compound and LL-37 is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth, while the MBC is the lowest concentration that results in microbial death.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound and LL-37 against a range of Gram-positive and Gram-negative bacteria. It is important to note that these values can vary depending on the specific bacterial strain and the experimental conditions used.

PeptideOrganismMIC (µg/mL)MIC (µM)Reference
This compound Staphylococcus aureus8 - 255.4 - 16.9[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)85.4[2]
Enterococcus faecalis8 - 165.4 - 10.8[2]
Streptococcus pyogenes42.7[2]
Escherichia coli200 - 256135 - 173
Pseudomonas aeruginosa256173
LL-37 Staphylococcus aureus<10<2.2
Staphylococcus epidermidis<10<2.2
Enterococcus faecalis (vancomycin-resistant)<10<2.2
Escherichia coli<10<2.2
Pseudomonas aeruginosa<10<2.2
Salmonella typhimurium<10<2.2

Analysis: LL-37 generally exhibits a broader and more potent antimicrobial activity, with lower MIC values against both Gram-positive and Gram-negative bacteria compared to this compound. This compound demonstrates moderate to high activity, particularly against Gram-positive cocci, but its efficacy against Gram-negative bacteria is significantly lower.

Minimum Bactericidal Concentration (MBC)

The MBC provides insight into the cidal (killing) versus static (inhibitory) nature of an antimicrobial agent.

PeptideOrganismMBC (µg/mL)MBC (µM)Reference
This compound Staphylococcus aureus1610.8
Methicillin-resistant Staphylococcus aureus (MRSA)1610.8
Enterococcus faecalis3221.6
Streptococcus pyogenes85.4
LL-37 Escherichia coli1.00 ± 0.075 µM (exponentially growing)1.00 ± 0.075
Escherichia coli0.609 ± 0.075 µM (stationary phase)0.609 ± 0.075

Analysis: The available data suggests that LL-37 possesses potent bactericidal activity against E. coli. For this compound, the MBC values are generally two-fold higher than their corresponding MIC values against Gram-positive bacteria, indicating a primarily bactericidal mode of action.

Cytotoxicity Profile: Hemolytic Activity

A critical parameter for the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity. The HC50 value represents the concentration of the peptide that causes 50% hemolysis.

PeptideHemolytic Activity (HC50)Reference
This compound ~30 µM
LL-37 Significantly hemolytic

Analysis: Both peptides exhibit hemolytic activity, which is a significant hurdle for their systemic application. This compound has a reported HC50 value of around 30 µM. LL-37 is also known to be cytotoxic to human cells, including erythrocytes, which is attributed to its hydrophobic interactions with eukaryotic cell membranes. The hemolytic nature of LL-37 is a major factor limiting its therapeutic use.

Mechanism of Action

The antimicrobial mechanisms of this compound and LL-37, while both involving membrane interaction, are thought to differ in their specifics.

This compound: The Carpet-Like Mechanism

This compound is believed to act via a "carpet-like" mechanism. In this model, the peptide monomers initially bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides aggregate and disrupt the membrane integrity, leading to cell lysis. This mechanism is often associated with a lower tendency to induce bacterial resistance compared to pore-forming peptides.

Aurein_1_2_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Aurein_1_2 This compound Monomers Binding Electrostatic Binding to Membrane Surface Aurein_1_2->Binding Aggregation Peptide Aggregation (Carpet Formation) Binding->Aggregation Disruption Membrane Disruption and Permeabilization Aggregation->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed "carpet-like" mechanism of action for this compound.

LL-37: Membrane Disruption and Immunomodulation

LL-37's primary antimicrobial action involves the disruption of bacterial membranes. Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. Upon binding, LL-37 inserts into the lipid bilayer, leading to pore formation and membrane permeabilization, ultimately causing cell death. Beyond its direct antimicrobial effects, LL-37 is also a potent immunomodulatory molecule, capable of influencing inflammation, chemotaxis, and wound healing.

LL_37_Mechanism cluster_membrane Bacterial Membrane LPS LPS/Teichoic Acids LL_37 LL-37 Peptide Binding_LPS Binding to LPS/ Teichoic Acids LL_37->Binding_LPS Immunomodulation Immunomodulatory Effects LL_37->Immunomodulation Insertion Insertion into Membrane Binding_LPS->Insertion Pore_Formation Pore Formation/ Membrane Permeabilization Insertion->Pore_Formation Lysis Cell Lysis Pore_Formation->Lysis

Caption: Dual mechanism of LL-37: direct membrane disruption and immunomodulation.

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative evaluation of AMPs. The following sections detail the common protocols for determining MIC, MBC, and hemolytic activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

MIC_Workflow Start Start Peptide_Prep Prepare serial dilutions of AMP in broth Start->Peptide_Prep Inoculum_Prep Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate microtiter plate wells with bacteria and AMP dilutions Peptide_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Peptide Preparation: Prepare a stock solution of the antimicrobial peptide in an appropriate solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the test bacterium overnight and dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal activity of the peptide.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10-100 µL) from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hemolytic Activity Assay

This assay measures the lytic effect of the peptides on red blood cells (RBCs).

Hemolysis_Workflow Start Start RBC_Prep Isolate and wash human red blood cells (RBCs) Start->RBC_Prep Peptide_Dilutions Prepare serial dilutions of AMP in PBS Start->Peptide_Dilutions Incubation Incubate RBCs with AMP dilutions at 37°C RBC_Prep->Incubation Peptide_Dilutions->Incubation Centrifugation Centrifuge to pellet intact RBCs Incubation->Centrifugation Supernatant_Analysis Measure absorbance of supernatant (hemoglobin release) at 540 nm Centrifugation->Supernatant_Analysis Calculation Calculate % hemolysis relative to positive control (Triton X-100) Supernatant_Analysis->Calculation End End Calculation->End

Caption: Workflow for the determination of hemolytic activity.

Protocol:

  • RBC Preparation: Obtain fresh human red blood cells and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: In a microtiter plate, mix the RBC suspension with serial dilutions of the antimicrobial peptide. Include a negative control (RBCs in PBS) and a positive control (RBCs in a lytic agent like Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time, typically 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control (100% hemolysis) and the negative control (0% hemolysis).

Conclusion

Both this compound and LL-37 are potent antimicrobial peptides with distinct profiles. LL-37 demonstrates superior broad-spectrum antimicrobial activity, but its therapeutic potential is hampered by its significant cytotoxicity. This compound, while having a narrower spectrum of activity, particularly against Gram-negative bacteria, still presents a valuable template for the design of new antimicrobial agents due to its moderate efficacy against clinically relevant Gram-positive pathogens. The development of analogues of both peptides with improved selectivity and reduced toxicity is an active area of research. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of these fascinating molecules.

References

Head-to-head comparison of Aurein 1.2 and melittin cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of peptide-based therapeutics, both Aurein 1.2 and melittin have garnered significant attention for their potent biological activities, particularly their cytotoxic effects against cancer cells. While both peptides demonstrate membrane-disrupting capabilities, their efficacy, selectivity, and overall cytotoxic profiles exhibit key differences. This guide provides an objective, data-driven comparison of this compound and melittin, offering researchers a comprehensive resource to inform their work in drug discovery and development.

Executive Summary

Melittin, the principal component of bee venom, is a powerful, non-specific cytotoxic agent that readily lyses both cancerous and healthy cells. Its broad and potent activity is also its greatest drawback, leading to significant hemolytic activity and systemic toxicity. In contrast, this compound, an antimicrobial peptide isolated from Australian tree frogs, displays a more selective cytotoxicity profile. While still effective against a range of cancer cells, it generally exhibits lower toxicity towards normal mammalian cells, making it a potentially more attractive candidate for therapeutic development.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic activity of this compound and melittin against various cancer and normal cell lines, as determined by IC50 (half-maximal inhibitory concentration) and cell viability assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Cytotoxicity (IC50) of this compound and Melittin on Cancer Cell Lines

PeptideCell LineCancer TypeIC50 (µM)IC50 (µg/mL)Citation
This compound H838Non-small-cell lung cancer26.94~39.9[1]
T98GGlioblastoma2~2.96[2]
MCF-7Breast Cancer>100>148[3]
MDA-MB-231Breast Cancer44~65.1[3]
Melittin SUM159 (TNBC)Triple-negative breast cancer0.94 - 1.49~2.69 - 4.27[4]
SKBR3 (HER2+)HER2-enriched breast cancer0.94 - 1.49~2.69 - 4.27
HeLaCervical Cancer1.7 - 2~4.87 - 5.73
K562Myelogenous Leukemia-1.84 ± 0.75
LN18Glioblastoma<2.5<7.16
LN229Glioblastoma<2.5<7.16

Table 2: Cytotoxicity of this compound and Melittin on Normal Cell Lines and Red Blood Cells

PeptideCell Line/TargetAssayResultConcentration (µg/mL)Citation
This compound A-549 (Human Lung Carcinoma)CellTiter 96 AQ2.4% cytotoxicityNot Specified
Normal Cell LinesNot SpecifiedLow cytotoxic effectsNot Specified
Melittin HDFa (Human Dermal Fibroblasts)MTT AssayIC50: ~2.62 µM (~7.5 µg/mL)-
Human Red Blood CellsHemolysis AssayHD50: 0.5-

Mechanism of Action and Signaling Pathways

Both this compound and melittin exert their cytotoxic effects primarily through interactions with the cell membrane. However, the precise mechanisms and downstream consequences differ.

This compound is understood to operate via a "carpet" mechanism. It accumulates on the surface of the cell membrane, and once a threshold concentration is reached, it disrupts the membrane's integrity in a detergent-like manner, leading to pore formation and cell lysis. This interaction is often more pronounced with the anionic membranes characteristic of cancer cells, which may contribute to its relative selectivity.

Caption: Simplified "carpet" mechanism of this compound.

Melittin , with its amphipathic α-helical structure, inserts itself into the lipid bilayer, forming toroidal pores. This action is less dependent on membrane charge, contributing to its indiscriminate cytotoxicity. Beyond direct membrane disruption, melittin can also trigger apoptosis by increasing intracellular Ca2+ concentrations and activating various signaling pathways, including those involving caspases.

Melittin_Mechanism Melittin Melittin CellMembrane Cell Membrane (Cancer or Normal) Melittin->CellMembrane Insertion PoreFormation Toroidal Pore Formation CellMembrane->PoreFormation IonInflux Ion Influx (e.g., Ca2+) PoreFormation->IonInflux CellLysis Direct Cell Lysis PoreFormation->CellLysis Apoptosis Apoptosis (Caspase Activation) IonInflux->Apoptosis

Caption: Melittin's dual mechanism of cytotoxicity.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below to facilitate the replication and validation of these findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Workflow:

MTT_Workflow cluster_plate 96-well Plate CellSeeding 1. Seed Cells PeptideTreatment 2. Add Peptide (Serial Dilutions) CellSeeding->PeptideTreatment Incubation 3. Incubate (e.g., 24-72h) PeptideTreatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition FormazanIncubation 5. Incubate (2-4h) MTT_Addition->FormazanIncubation Solubilization 6. Add Solubilizing Agent (e.g., DMSO) FormazanIncubation->Solubilization Measurement 7. Measure Absorbance (~570nm) Solubilization->Measurement Analysis 8. Calculate % Viability & IC50 Measurement->Analysis

References

Comparative Analysis of Aurein 1.2 MIC Values Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aurein 1.2's In Vitro Efficacy

This guide provides a comprehensive cross-validation of the Minimum Inhibitory Concentration (MIC) values of the antimicrobial peptide (AMP) this compound against a spectrum of clinically relevant bacterial strains. The data presented herein is aggregated from multiple studies to offer a comparative perspective on its efficacy alongside other antimicrobial agents.

Performance Overview: this compound MIC Data

This compound, a 13-amino acid peptide isolated from the Australian Southern Bell Frog, Litoria raniformis, has demonstrated a broad range of antimicrobial activity.[1] Generally, it exhibits greater potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), as compared to Gram-negative bacteria.[2][3] The following tables summarize the MIC values of this compound and comparator antimicrobials against various bacterial species.

Disclaimer: The data in the following tables are compiled from various sources. Direct comparison of absolute MIC values between studies should be approached with caution, as variations in experimental conditions (e.g., specific media formulation, inoculum preparation, and incubation time) can influence the results.

Table 1: MIC of this compound Against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)This compound MIC (µM)Source(s)
Staphylococcus aureus2516.9
Staphylococcus aureus (MRSA)4 - 162.7 - 10.8[2]
Enterococcus faecalis8 - 165.4 - 10.8
Enterococcus faecalis (VRE)1610.8
Streptococcus pyogenes42.7

Table 2: MIC of this compound Against Gram-Negative Bacteria

Bacterial StrainThis compound MIC (µg/mL)This compound MIC (µM)Source(s)
Escherichia coli200135.1
Pseudomonas aeruginosa256173.0
Salmonella typhimurium5033.8

Table 3: Comparative MIC Values of this compound and Conventional Antibiotics Against S. aureus

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source(s)
This compound 1 - 1648
Linezolid 1 - 422
Minocycline ≤0.5 - >161>16
Clarithromycin ≤0.25 - >16>16>16
Amoxicillin-Clavulanate ≤1 - >16>16>16
Levofloxacin ≤0.5 - >16>16>16

Experimental Protocols

The determination of MIC values is predominantly carried out using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

This standardized method is employed to ascertain the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853 are typically used to ensure the accuracy and reproducibility of the assay.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition includes beef extract, casein acid hydrolysate, and starch, with adjusted concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) to ensure accurate results, particularly for certain classes of antibiotics.

  • Antimicrobial Agents: this compound and other tested antimicrobials are serially diluted to achieve a range of concentrations.

  • Equipment: Sterile 96-well microtiter plates, micropipettes, and an incubator.

2. Inoculum Preparation:

  • Bacterial colonies are selected from an agar plate and suspended in a saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • The standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antimicrobial agents are serially diluted in CAMHB within the wells of the 96-well plate.

  • The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions.

  • Control wells are included: a positive control (bacteria and broth without antimicrobial) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the assessment of this compound, the following diagrams have been generated.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (e.g., S. aureus) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland Standardize inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute plate Inoculate 96-well Plate inoculum->plate Add to wells amp_prep Prepare this compound Serial Dilutions amp_prep->plate Add to wells incubation Incubate (35-37°C, 16-20h) plate->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Experimental workflow for MIC determination.

This compound's primary mechanism of action against bacteria is the disruption of the cell membrane. It is proposed to follow a "carpet-like" model.

Carpet_Mechanism cluster_membrane Bacterial Membrane Lipid Bilayer Lipid Bilayer Step4 4. Cell Lysis Lipid Bilayer->Step4 Loss of membrane integrity A1 This compound Step1 1. Electrostatic Attraction A2 This compound Step2 2. Accumulation & 'Carpet' Formation A3 This compound Step3 3. Membrane Disruption Step1->Lipid Bilayer Peptides bind to negatively charged membrane surface Step2->Lipid Bilayer Peptides accumulate, covering the surface Step3->Lipid Bilayer Threshold concentration is reached, leading to micellization and pore formation

Proposed "carpet mechanism" of this compound.

References

Evaluating the specificity of Aurein 1.2 for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antimicrobial peptide Aurein 1.2, focusing on its specificity for cancer cells over normal cells. Through a detailed comparison with alternative anticancer peptides (ACPs) and analysis of supporting experimental data, this document serves as a valuable resource for researchers in the field of oncology and peptide-based therapeutics.

Executive Summary

This compound, a 13-amino acid peptide isolated from the Australian frog Litoria aurea, has demonstrated significant potential as an anticancer agent due to its preferential toxicity towards malignant cells.[1][2][3] This selectivity is largely attributed to the difference in membrane composition between cancerous and normal cells, with the former possessing a higher concentration of anionic molecules such as phosphatidylserine on their outer leaflet.[1][4] this compound's mechanism of action primarily involves membrane disruption, leading to cell lysis and the induction of apoptosis. This guide presents a compilation of cytotoxicity data, detailed experimental methodologies for assessing its specificity, and a visual representation of its proposed signaling pathway.

Data Presentation: Cytotoxicity of this compound and Alternatives

The following table summarizes the cytotoxic activity of this compound and its analogs against a panel of cancer and normal cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or percent cell viability, clearly illustrates the peptide's preferential activity against cancerous cells.

Peptide/CompoundCancer Cell LineIC₅₀ (µM) / % ViabilityNormal Cell Line% ViabilityReference
This compound SW480 (Colon)77.87% ViabilityKDR (Endothelial)96.95%
HT29 (Colon)78.81% ViabilityHUVEC (Endothelial)95.08%
H838 (Lung)26.94--
MCF-7 (Breast)Moderate Activity3T3 (Fibroblast)Low Toxicity
U251MG (Glioblastoma)Moderate Activity--
T98G (Glioblastoma)~2--
This compound Mutant (Aurm) SW480 (Colon)51.63% ViabilityKDR (Endothelial)93.10%
HT29 (Colon)66.10% ViabilityHUVEC (Endothelial)89.97%
R5-Aurein 1.2 SW480 (Colon)43.89% ViabilityKDR (Endothelial)92.58%
HT29 (Colon)61.56% ViabilityHUVEC (Endothelial)80.77%
R5-Aurein 1.2 Mutant SW480 (Colon)40.62% ViabilityKDR (Endothelial)91.77%
HT29 (Colon)54.22% ViabilityHUVEC (Endothelial)73.62%
EH [Orn]⁸ this compound Analog MCF-7, MDA-MB-231 (Breast)44MCF-12F (Breast)Low Selectivity
5-Fluorouracil (5-FU) SW480 (Colon)52.92% ViabilityHUVEC (Endothelial)37.85%

Alternative Anticancer Peptides

Several other antimicrobial peptides have been investigated for their anticancer properties and serve as important comparators for this compound:

  • (KLAKLAK)₂ : A synthetic, cell-penetrating peptide known for its membrane-disrupting capabilities.

  • Cecropins : Originally isolated from insects, these peptides exhibit potent lytic activity against cancer cells with low toxicity to normal cells.

  • Magainins : Derived from the skin of the African clawed frog, magainins have shown broad-spectrum anticancer activity.

  • Citropin 1.1 : Another frog-derived peptide with a well-defined helical structure that demonstrates wide-ranging antitumor activity.

These peptides, like this compound, are generally cationic and amphipathic, allowing for electrostatic interaction with and insertion into the negatively charged membranes of cancer cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity and specificity data, detailed experimental protocols are crucial.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Peptide Treatment: Prepare serial dilutions of this compound and other test peptides in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., a known chemotherapeutic agent).

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

DAPI Staining for Apoptosis Visualization

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.

Principle: In late-stage apoptotic or necrotic cells, the cell membrane becomes permeable, allowing DAPI to enter and stain the nucleus. Apoptotic nuclei appear condensed and fragmented.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the peptides as described for the MTT assay.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and add a DAPI solution (e.g., 300 nM in PBS) to the cells. Incubate for 5 minutes in the dark.

  • Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and observe the cells under a fluorescence microscope.

Flow Cytometry for Apoptosis Quantification

This technique allows for the quantitative analysis of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the desired peptide concentrations.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Mandatory Visualizations

Experimental_Workflow cluster_treat Treatment cluster_analysis Data Analysis CancerCells Cancer Cell Lines Treatment Incubate Cells with Peptides CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment Peptide This compound & Alternatives Peptide->Treatment MTT MTT Assay (Viability) Treatment->MTT DAPI DAPI Staining (Apoptosis Morphology) Treatment->DAPI Flow Flow Cytometry (Apoptosis Quantification) Treatment->Flow Analysis Compare Cytotoxicity (Cancer vs. Normal) MTT->Analysis DAPI->Analysis Flow->Analysis

Caption: Experimental workflow for evaluating this compound's specificity.

Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects Aurein This compound MembraneBinding Electrostatic Binding Aurein->MembraneBinding AnionicLipids Anionic Lipids (e.g., Phosphatidylserine) AnionicLipids->MembraneBinding PoreFormation Pore Formation (Carpet/Toroidal Model) MembraneBinding->PoreFormation MembraneLysis Membrane Lysis PoreFormation->MembraneLysis IonFlux Ion Flux Imbalance PoreFormation->IonFlux Apoptosis Apoptosis Induction MembraneLysis->Apoptosis MitoDysfunction Mitochondrial Dysfunction IonFlux->MitoDysfunction MitoDysfunction->Apoptosis

Caption: Proposed mechanism of this compound's anticancer activity.

References

Aurein 1.2: A Comparative Analysis of Its Disruptive Power on Prokaryotic vs. Eukaryotic Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Mode of Action of the Antimicrobial Peptide Aurein 1.2

This compound, a 13-residue antimicrobial peptide (AMP) isolated from the Australian tree frog Litoria aurea, has garnered significant interest for its potent antimicrobial and anticancer activities.[1][2][3] Its efficacy is largely attributed to its ability to selectively disrupt cell membranes. This guide provides a comparative study of this compound's disruptive effects on model membranes mimicking prokaryotic and eukaryotic cells, supported by experimental data and detailed protocols.

Mechanism of Action: The "Carpet Model"

This compound's primary mechanism of membrane disruption is described by the "carpet model".[4][5] Unlike pore-forming peptides that create channels through the membrane, this compound acts like a detergent. Initially unstructured in aqueous solutions, it adopts an α-helical conformation upon binding to the membrane surface. As peptide concentration on the membrane surface increases, it disrupts the lipid bilayer's integrity, leading to the formation of micelles and eventual membrane lysis. This process is driven by an aggregation of the peptide on the membrane surface.

This preferential interaction with prokaryotic membranes is a key feature of this compound. Prokaryotic membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), which electrostatically attract the cationic this compound peptide. In contrast, eukaryotic membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC), resulting in a weaker interaction.

Quantitative Comparison of Membrane Disruption

The selective disruption of prokaryotic over eukaryotic model membranes by this compound has been quantified through various biophysical techniques. The following tables summarize key findings from vesicle leakage assays and quartz crystal microbalance with dissipation (QCM-D) studies.

Table 1: Vesicle Leakage Induced by this compound

Model Membrane CompositionTarget Cell TypePeptide/Lipid Molar Ratio for 50% LeakageReference
DMPC/DMPG (3:1)Prokaryotic (anionic)~1:50
POPC/POPGProkaryotic (anionic)Higher than Maculatin 1.1
DMPCEukaryotic (zwitterionic)Significantly higher than DMPC/DMPG
POPCEukaryotic (zwitterionic)Higher than Maculatin 1.1

DMPC: Dimyristoyl-sn-glycero-3-phosphocholine; DMPG: Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol); POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Table 2: this compound Binding Affinity to Model Membranes (QCM-D)

Model MembraneTarget Cell TypeObservationReference
DMPC/DMPGProkaryotic (anionic)Enhanced interaction and membrane disruption
DMPCEukaryotic (zwitterionic)Primarily surface interaction with less disruption

Visualizing the Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the carpet model mechanism and a typical experimental workflow for studying peptide-membrane interactions.

Aurein1_2_Carpet_Model cluster_membrane Lipid Bilayer (Prokaryotic Model) cluster_process This compound Interaction mem_top Outer Leaflet (Anionic Headgroups) mem_bottom Inner Leaflet lipids_top lipids_bottom peptide_free This compound (Unstructured) peptide_bound Peptide Binding & α-Helix Formation peptide_free->peptide_bound Electrostatic Attraction peptide_carpet "Carpet" Formation (High Concentration) peptide_bound->peptide_carpet Peptide Aggregation micelle Micelle Formation peptide_carpet->micelle Detergent-like Disruption lysis Membrane Lysis micelle->lysis Loss of Integrity

Caption: The "Carpet Model" of this compound action on a prokaryotic model membrane.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation start Start liposome_prep Model Membrane Preparation (e.g., LUVs) start->liposome_prep peptide_prep This compound Solution Preparation start->peptide_prep end Data Analysis & Conclusion assay Biophysical Assay (e.g., Vesicle Leakage, CD, QCM-D) liposome_prep->assay peptide_prep->assay assay->end

Caption: A generalized experimental workflow for studying peptide-membrane interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for key experiments used to characterize the interaction of this compound with model membranes.

Large Unilamellar Vesicle (LUV) Preparation

Objective: To create model membranes (liposomes) with defined lipid compositions.

Materials:

  • Lipids (e.g., DMPC, DMPG) in chloroform

  • Hydration buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.4)

  • Extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Protocol:

  • Lipid Film Formation: A mixture of the desired lipids in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator.

  • Hydration: The lipid film is hydrated with the hydration buffer, leading to the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: The MLV suspension is subjected to several freeze-thaw cycles to promote the formation of more uniform vesicles.

  • Extrusion: The suspension is repeatedly passed through a polycarbonate filter with a specific pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of LUVs with a uniform size distribution.

Vesicle Leakage Assay

Objective: To quantify the membrane-disrupting activity of this compound by measuring the release of a fluorescent dye from LUVs.

Materials:

  • LUVs encapsulating a fluorescent dye (e.g., carboxyfluorescein)

  • This compound solution of known concentration

  • Triton X-100 (for 100% leakage control)

  • Fluorometer

Protocol:

  • Encapsulation: The fluorescent dye is encapsulated within the LUVs during the hydration step of the LUV preparation.

  • Removal of External Dye: Non-encapsulated dye is removed by size-exclusion chromatography.

  • Fluorescence Measurement: The LUV suspension is placed in a cuvette in a fluorometer. The initial fluorescence intensity (F₀) is recorded.

  • Peptide Addition: A specific concentration of this compound is added to the cuvette, and the change in fluorescence intensity (F) is monitored over time.

  • Maximum Leakage: Triton X-100 is added to lyse all vesicles and release all encapsulated dye, providing the maximum fluorescence intensity (F_max).

  • Calculation: The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in solution and in the presence of model membranes.

Materials:

  • This compound solution

  • LUV suspension

  • CD Spectropolarimeter

Protocol:

  • Sample Preparation: CD spectra of this compound are recorded in buffer alone (to observe its unstructured state) and in the presence of LUVs of different compositions (prokaryotic and eukaryotic mimics).

  • Data Acquisition: Spectra are typically recorded in the far-UV region (190-250 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands around 208 and 222 nm and a positive band around 193 nm.

Conclusion

The body of evidence strongly indicates that this compound preferentially disrupts prokaryotic-like anionic membranes through a "carpet" mechanism. This selectivity, driven by electrostatic interactions, makes it a promising candidate for the development of novel antimicrobial agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other antimicrobial peptides.

References

In Vivo Efficacy of Aurein 1.2: A Comparative Analysis with Leading Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo efficacy of the antimicrobial peptide (AMP) Aurein 1.2 against other well-characterized AMPs, including the human cathelicidin LL-37, Magainin analogues, and the bee venom peptide Melittin. While this compound has demonstrated broad-spectrum antimicrobial properties in vitro, its performance in preclinical animal models remains a critical point of evaluation for its therapeutic potential. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to offer an objective comparison.

Comparative Efficacy: In Vivo Studies

Direct comparative in vivo studies for this compound are limited in publicly available literature. Much of the research on this compound highlights its moderate in vitro activity and notes that its in vivo efficacy can be limited, which has spurred the development of more potent synthetic analogues.[1][2] In contrast, other AMPs have been more extensively studied in animal models of infection. The following tables summarize key quantitative outcomes from these studies.

Table 1: In Vivo Efficacy of this compound and Comparator AMPs in Systemic Infection/Sepsis Models

Antimicrobial Peptide (AMP)Animal ModelPathogen ChallengeDosage & RouteKey Efficacy Outcome(s)
This compound Data Not Available--Published studies on wild-type this compound in vivo infection models are limited, often citing moderate efficacy as a rationale for developing improved analogues.[1]
MSI-78 (Magainin Analogue) Wistar RatE. coli ATCC 25922 (Peritonitis)1 mg/kg (IV)Reduced lethality compared to controls; slightly higher antimicrobial activity than piperacillin.
Melittin BALB/c MouseXDR A. baumannii2.4 mg/kg (IP)No beneficial effect on survival or peritoneal bacterial loads at a safe, sub-lethal dose.

Table 2: In Vivo Efficacy of AMPs in Localized Infection and Inflammation Models

Antimicrobial Peptide (AMP)Animal ModelInfection/Inflammation ModelDosage & RouteKey Efficacy Outcome(s)
This compound Data Not Available--In vivo studies suggest its mechanism may involve interactions with bacterial teichoic acids, but quantitative efficacy data is sparse.[3][4]
LL-37 BALB/c MouseMRSA Wound InfectionTopical & Systemic (IP)Reduced bacterial counts (CFU); increased re-epithelialization, granulation tissue formation, and angiogenesis.
CRAMP (mouse LL-37) C57BL/6 MouseLPS-induced NeuroinflammationIntracerebroventricularSuppressed LPS-induced expression of inflammatory cytokines (TNF, IL-6, Cxcl10) in the brain.

Table 3: In Vivo Toxicity Profile of Selected AMPs

Antimicrobial Peptide (AMP)Animal ModelToxicity MetricResult
This compound Data Not Available--
Melittin BALB/c MouseIntraperitoneal LD₅₀4.98 mg/kg

Detailed Experimental Protocols

Detailed and reproducible methodologies are paramount for the assessment of therapeutic candidates. Below are protocols derived from the cited literature for key in vivo experiments.

Protocol: Murine Model of MRSA Wound Infection (LL-37)

This protocol is adapted from studies evaluating the efficacy of LL-37 in promoting the healing of MRSA-infected surgical wounds.

  • Animal Model: Adult male BALB/c mice are used.

  • Surgical Procedure: A surgical wound is created on the dorsum of each mouse under anesthesia.

  • Infection: The wound is inoculated with a suspension of Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Treatment Groups:

    • Control Group 1: Uninfected and untreated.

    • Control Group 2: Infected and untreated (vehicle control).

    • Treatment Group 1: Topical application of LL-37 to the wound.

    • Treatment Group 2: Systemic (intraperitoneal) administration of LL-37.

    • Treatment Group 3: Combination of topical and systemic LL-37.

    • Comparator Group: Treatment with a standard antibiotic (e.g., teicoplanin).

  • Endpoint Analysis: After a defined period, wound tissues are excised for analysis.

    • Bacteriology: Tissues are homogenized to quantify bacterial load (Colony Forming Units, CFU).

    • Histology: Wound sections are stained (e.g., H&E) to assess re-epithelialization, granulation tissue formation, and collagen organization.

    • Immunohistochemistry: Staining for markers like VEGF to evaluate angiogenesis.

Protocol: Rat Model of Intra-Abdominal Sepsis (MSI-78)

This protocol describes the methodology used to assess the efficacy of the Magainin analogue MSI-78 in a rat model of sepsis induced by E. coli.

  • Animal Model: Adult male Wistar rats (200-250g).

  • Induction of Sepsis:

    • Peritonitis Model: Animals receive an intraperitoneal (IP) injection of a lethal dose of live E. coli (e.g., 2 x 10¹⁰ CFU).

    • Endotoxemia Model: Animals receive an IP injection of E. coli lipopolysaccharide (LPS).

    • Cecal Ligation and Puncture (CLP): A surgical procedure involving ligation and puncture of the cecum to induce polymicrobial peritonitis.

  • Treatment: At a specified time post-infection (e.g., 360 minutes), animals are treated intravenously (IV) via a catheter in the jugular vein.

    • Control Group: Isotonic sodium chloride solution.

    • AMP Group: MSI-78 (e.g., 1 mg/kg).

    • Comparator Group: A standard antibiotic (e.g., piperacillin, 60 mg/kg).

  • Outcome Measures:

    • Lethality: Survival is monitored over a set period (e.g., 7 days).

    • Bacteriology: Bacterial counts are determined from abdominal exudate and plasma.

    • Inflammatory Markers: Plasma concentrations of endotoxin and TNF-α are measured.

Protocol: Murine Acute Toxicity Study (Melittin)

This protocol outlines the determination of the median lethal dose (LD₅₀) for Melittin, a critical measure of acute toxicity.

  • Animal Model: Adult male BALB/c mice (8 weeks old, 20-25g).

  • Dose Preparation: Melittin is dissolved in a suitable vehicle (e.g., PBS). A range of doses is prepared (e.g., 1.2, 2.4, 4.8, 9.6 mg/kg).

  • Administration: A single dose is administered to each group of mice (n=5 per group) via intraperitoneal (IP) injection.

  • Monitoring: Animals are monitored for mortality and signs of toxicity for a period of five days.

  • LD₅₀ Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using appropriate statistical methods (e.g., probit analysis).

Visualized Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a generalized workflow for in vivo efficacy testing of antimicrobial peptides.

G Generalized Workflow for In Vivo AMP Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase a Animal Acclimatization b Pathogen Culture & Preparation c AMP Formulation d Induction of Infection (e.g., IP, IV, Topical) c->d e Therapeutic Intervention (AMP Administration) d->e f Monitoring (Survival, Clinical Signs) e->f g Endpoint Sample Collection (Blood, Tissues) f->g h Bacterial Load Quantification (CFU Counts) g->h i Histopathology & Biomarker Analysis g->i j Data Analysis & Interpretation h->j i->j

Caption: A typical workflow for preclinical evaluation of AMPs in animal infection models.

Immunomodulatory Signaling Pathways

Beyond direct membrane disruption, many AMPs exert significant immunomodulatory effects that contribute to their overall in vivo efficacy. These effects are often mediated through specific cell signaling pathways.

LL-37/CRAMP Signaling: The human peptide LL-37 and its murine ortholog CRAMP are well-documented immunomodulators. LL-37 can bind to lipopolysaccharide (LPS), neutralizing its inflammatory effects. Furthermore, it can interact with various cell surface receptors to modulate immune responses.

G LL-37 Immunomodulatory Signaling Pathways cluster_extracellular cluster_membrane cluster_intracellular LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 Activates LL37 LL-37 LL37->LPS Binding & Neutralization LL37->TLR4 Modulates FPRL1 FPRL1/MrgX2 (GPCR) LL37->FPRL1 Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) FPRL1->MAPK Activates PLC PLC/PI3K FPRL1->PLC Activates NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Transcription Chemokines Chemokine Production & Cell Migration MAPK->Chemokines PLC->Chemokines

Caption: LL-37 modulates LPS-induced inflammation via TLR4 and promotes chemotaxis via GPCRs.

Melittin Signaling: Melittin is known to have potent, though often toxic, biological effects. Its interaction with signaling pathways like NF-κB is complex and can be pro-inflammatory, complicating its therapeutic use.

G Melittin Interaction with the NF-κB Pathway Melittin Melittin Membrane Cell Membrane Disruption Melittin->Membrane Causes IKK IKK Complex Membrane->IKK Stress Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes Activates

Caption: Melittin can induce pro-inflammatory gene expression by activating the NF-κB pathway.

Conclusion

The assessment of in vivo efficacy places this compound in a challenging position compared to more extensively studied AMPs like LL-37 and Magainin analogues. While its fundamental antimicrobial activity is not in doubt, the current body of public evidence lacks the robust in vivo data necessary to confirm its therapeutic potential in animal infection models. Studies consistently point to its moderate potency as a key limitation, a factor that has driven the successful design of more active synthetic derivatives.

In contrast, peptides like LL-37 and MSI-78 have demonstrated clear efficacy in wound healing and sepsis models, respectively, with defined dosages and measurable outcomes. Melittin, while potent, serves as a cautionary example where high in vivo toxicity at effective antimicrobial concentrations can preclude its systemic therapeutic use.

For drug development professionals, this compound may serve best as a structural template for optimization rather than a direct therapeutic candidate. Future research must focus on generating comprehensive in vivo efficacy and toxicity data for this compound and its promising analogues to accurately position them within the landscape of next-generation antimicrobial agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of synthetic peptides like Aurein 1.2 are paramount for laboratory safety and environmental protection. Given that the specific toxicological properties of many research peptides are not fully known, they should be treated as potentially hazardous materials. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for any chemical you are working with. If a specific SDS for this compound is not available, the substance should be handled as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

All handling of this compound, particularly in its lyophilized (powder) form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and whether it has been in contact with biological materials.

Liquid Waste Disposal

Liquid waste includes unused this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile).[1]

1. Inactivation:

  • In a designated chemical fume hood, prepare an inactivation solution. Common and effective reagents include a 10% bleach solution (resulting in a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[2]

  • Carefully add the liquid peptide waste to the inactivation solution, typically at a ratio of 1 part waste to 10 parts inactivation solution.[2]

  • Allow for a sufficient contact time, generally a minimum of 20-60 minutes.[2]

2. Neutralization (if applicable):

  • If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

3. Final Disposal:

  • After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.

  • Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.

  • If drain disposal is not permitted, collect the decontaminated liquid in a clearly labeled, leak-proof hazardous waste container for pickup by your institution's certified hazardous waste management service.

Solid Waste Disposal

Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and absorbent paper.

1. Segregation:

  • At the point of generation, collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be kept closed except when adding waste.

2. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the name of the chemical(s) it contains.

3. Storage:

  • Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from general lab traffic. It is recommended to use secondary containment, such as a tray, to prevent spills.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management service.

Biohazardous Waste Considerations

If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.

  • Initial Decontamination: This waste may require an initial decontamination step, such as autoclaving, to inactivate any biological agents before being processed as chemical waste.

  • Consult Biosafety Guidelines: Always adhere to your institution's specific biosafety guidelines for handling and disposing of mixed chemical and biological waste.

Quantitative Data for Decontamination Methods

The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.

Decontamination ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions20-60 minutesEffective for many peptides but can be corrosive to some surfaces.
Sodium Hydroxide (NaOH) 1 MVaries; follow institutional protocolsStrong base; requires neutralization before disposal.
Hydrochloric Acid (HCl) 1 MVaries; follow institutional protocolsStrong acid; requires neutralization before disposal.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by product; follow manufacturer's instructionsGood for cleaning labware; may need subsequent disinfection.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in public literature, the principles of peptide inactivation are based on established chemical degradation methods. The effectiveness of a 10% bleach solution (0.5-1.0% sodium hypochlorite) or 1 M NaOH/HCl in degrading peptides is a standard laboratory practice for chemical decontamination. These methods work by hydrolyzing the peptide bonds, thus breaking down the molecule. The recommended contact times are based on general protocols for ensuring complete inactivation of potentially hazardous biological or chemical molecules.

Visualized Disposal Workflow

Aurein1_2_Disposal_Workflow start This compound Waste Generation waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (solutions, buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (gloves, tips, vials) waste_type->solid_waste Solid biohazard_check Used with Bio-materials? liquid_waste->biohazard_check solid_waste->biohazard_check autoclave Decontaminate (e.g., Autoclave) biohazard_check->autoclave Yes inactivate Inactivate in Fume Hood (e.g., 10% Bleach) biohazard_check->inactivate No, from Liquid collect_solid Segregate in Labeled Hazardous Waste Container biohazard_check->collect_solid No, from Solid autoclave->inactivate autoclave->collect_solid neutralize Neutralize to pH 5.5-9.0 (if applicable) inactivate->neutralize ehs_consult_liquid Consult EHS for Drain Disposal neutralize->ehs_consult_liquid drain_disposal Drain Disposal with Copious Water ehs_consult_liquid->drain_disposal Permitted collect_liquid Collect in Labeled Hazardous Waste Container ehs_consult_liquid->collect_liquid Not Permitted end Proper Disposal Complete drain_disposal->end store_waste Store in Designated Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 1.2, maintaining a safe and controlled laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel. Adherence to these protocols is critical to minimize exposure risk and prevent contamination.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment must be worn at all times when handling this compound, particularly in its lyophilized powder form, to prevent inhalation, skin, or eye contact.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this peptide.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1][3]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[4]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. Lyophilized this compound should be stored at -20°C for long-term stability. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting

Reconstitution should be performed in a sterile environment. The choice of solvent will depend on the experimental requirements, but sterile, nuclease-free water or a suitable buffer is commonly used. To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate. To prevent repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes for storage at -20°C or colder.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

  • Powder Spills : If a small amount of lyophilized powder is spilled, carefully sweep it up and place it into a sealed container for disposal. Avoid creating dust. The area should then be wiped down with a damp cloth or paper towel, which should also be disposed of as hazardous waste. For larger spills, it may be necessary to use a dust suppressant.

  • Liquid Spills : For liquid spills, absorb the material with an inert absorbent material such as sand or vermiculite. The absorbed material should then be placed in a sealed container for disposal. The spill area should be thoroughly cleaned with a suitable disinfectant or detergent solution.

Disposal Plan

All waste materials that have come into contact with this compound must be considered hazardous and disposed of according to institutional and local regulations.

  • Solid Waste : This includes unused lyophilized peptide, contaminated gloves, pipette tips, vials, and absorbent materials. All solid waste should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste : Unused reconstituted peptide solutions and contaminated buffers should be collected for chemical waste disposal. In some cases, and depending on local regulations, liquid waste may be decontaminated with a suitable method, such as treatment with a 10% bleach solution, before drain disposal with copious amounts of water. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on liquid waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.

Aurein1_2_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_spill Spill Response A Receiving and Inspection B Storage at -20°C A->B C Equilibrate to Room Temp in Desiccator B->C D Weighing and Aliquoting (in ventilated enclosure) C->D E Reconstitution with Sterile Solvent D->E F Experimental Use (e.g., cell culture) E->F G Segregate Waste F->G H Solid Waste (Gloves, Tips, Vials) G->H I Liquid Waste (Unused Solution, Media) G->I J Hazardous Waste Collection H->J I->J K Spill Occurs L Contain Spill K->L M Cleanup with Appropriate Absorbent/Method L->M N Decontaminate Area M->N O Dispose of Cleanup Materials as Hazardous Waste N->O O->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.